2-Chloro-4-(4-methylpiperazin-1-YL)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8H,4-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGMSAGGSFPJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid (CAS No. 1092770-25-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Pivotal Building Block in Modern Medicinal Chemistry
2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid, identified by the CAS number 1092770-25-6 , is a heterocyclic building block of significant interest in the field of drug discovery and development. Its unique structural features, combining a chlorinated benzoic acid moiety with a methylpiperazine group, make it a valuable intermediate in the synthesis of complex therapeutic agents, particularly kinase inhibitors. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and its strategic application in the development of targeted therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 1092770-25-6 | BLDpharm[1] |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | BLDpharm[1] |
| Molecular Weight | 254.71 g/mol | - |
| Appearance | White to off-white solid | Generic Material Property |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Generic Material Property |
Synthesis and Mechanistic Insights
A plausible and efficient synthetic route involves the reaction of a dichlorinated benzoic acid derivative with N-methylpiperazine. The chloro group at the 4-position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group, facilitating its displacement by the secondary amine of N-methylpiperazine.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
The following protocol is a representative example based on established methodologies for similar transformations and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add N-methylpiperazine (1.1 equivalents) to the solution, followed by the addition of a base, such as potassium carbonate (2-3 equivalents), to act as an acid scavenger.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product may precipitate out of solution or can be extracted with an appropriate organic solvent. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The structural motif of this compound is frequently found in a class of targeted therapeutics known as kinase inhibitors. These drugs are designed to block the action of protein kinases, enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
The benzoic acid functionality of this molecule provides a convenient handle for amide bond formation, a common linkage in many kinase inhibitors. The methylpiperazine group often contributes to the solubility and pharmacokinetic properties of the final drug molecule and can also form important interactions with the target protein.
Case Study: Role as a Precursor in the Synthesis of Src/Abl Kinase Inhibitors
While a direct synthesis of a marketed drug using this specific intermediate is not explicitly detailed in the provided search results, its structural similarity to components of known kinase inhibitors, such as Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor, is noteworthy.[2][3] The synthesis of such inhibitors often involves the coupling of a heterocyclic amine with a substituted benzoic acid derivative. This compound represents a key building block that could be utilized in the synthesis of novel kinase inhibitors targeting a variety of signaling pathways implicated in cancer and other diseases.
Logical Workflow for Kinase Inhibitor Synthesis:
Caption: General workflow for utilizing the topic compound in kinase inhibitor synthesis.
Conclusion and Future Perspectives
This compound is a strategically important chemical entity in the arsenal of medicinal chemists. Its straightforward, albeit not publicly detailed, synthesis and its possession of key pharmacophoric features make it a valuable starting material for the creation of novel therapeutics. As the quest for more selective and potent kinase inhibitors continues, the demand for such well-designed building blocks is expected to grow, solidifying the importance of this compound in the future of drug discovery.
References
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
ResearchGate. Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. [Link]
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- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid: A Drug Discovery Perspective
An In-depth Technical Guide Topic: Physicochemical Properties of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. In the landscape of modern drug discovery, a thorough understanding of a compound's molecular characteristics is a prerequisite for successful development.[1][2] Properties such as ionization constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, and thermal stability are not merely data points; they are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[3][4] This document outlines the theoretical importance of these properties, presents established protocols for their experimental determination, and contextualizes the data within accepted frameworks for assessing "drug-likeness," such as Lipinski's Rule of Five.[5][6] The methodologies described are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in medicinal chemistry and pharmaceutical development.
Introduction: The Central Role of Physicochemical Properties in Drug Development
The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often linked to poor pharmacokinetic profiles.[1] The physicochemical properties of a molecule are the foundation upon which its absorption, distribution, metabolism, and excretion (ADME) profile is built.[2][4] A compound with high target affinity but poor solubility or membrane permeability is unlikely to achieve the necessary systemic exposure to be effective.[7] Therefore, a primary objective in lead optimization is to balance these properties to enhance efficacy and safety.[3][7]
To provide a structured approach to this challenge, Christopher Lipinski formulated the "Rule of Five" (Ro5) in 1997.[6] This rule of thumb, based on the analysis of orally administered drugs, suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
This guide will systematically explore the key properties of this compound, providing both predicted data and the experimental frameworks required for its complete characterization.
Molecular Structure and Computed Properties
A foundational analysis begins with the molecule's structure and its predicted properties, which allows for an initial assessment against established drug-likeness criteria.
Chemical Structure:
Table 1: Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 1092770-25-6 | [9][10] |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [11] |
| Molecular Weight | 254.71 g/mol | [11] |
Table 2: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis
| Property | Predicted Value | Lipinski's Rule (Limit) | Assessment |
| Molecular Weight | 254.71 | < 500 Da | Pass |
| cLogP (Lipophilicity) | 1.45 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 1 (from COOH) | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 4 (2xO, 2xN) | ≤ 10 | Pass |
| Topological Polar Surface Area (TPSA) | 52.57 Ų | N/A | - |
| Rotatable Bonds | 2 | N/A | - |
Note: Predicted values are computationally derived and require experimental verification. cLogP and TPSA values are based on the related structure 2-Chloro-4-(piperazin-1-yl)benzoic acid.[12]
Based on this initial computational analysis, this compound complies with all criteria of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.
Caption: Lipinski's Rule of Five evaluation workflow.
Ionization Constant (pKa)
Expertise & Causality: The compound possesses two ionizable centers: a carboxylic acid group (acidic) and a tertiary amine within the piperazine ring (basic). The pKa values associated with these groups are paramount as they dictate the molecule's charge state at different physiological pHs (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4). The ionization state directly influences solubility, absorption across membranes, and binding to the target receptor.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method measures the change in pH of a solution of the compound upon the incremental addition of a titrant (acid or base).
-
Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility.
-
Instrumentation: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Acidic pKa (Carboxylic Acid):
-
Add a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments (e.g., 10 µL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Basic pKa (Piperazine Amine):
-
To a fresh solution of the compound, add a standardized solution of a strong acid (e.g., 0.1 M HCl) in precise increments.
-
Record the pH after each addition.
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added.
-
The pKa is the pH at which the functional group is 50% ionized, corresponding to the midpoint of the steepest part of the titration curve.
-
For higher accuracy, calculate the first or second derivative of the plot; the peak(s) will indicate the equivalence point(s), from which the pKa can be precisely calculated using the Henderson-Hasselbalch equation.
-
Lipophilicity (LogP and LogD)
Expertise & Causality: Lipophilicity is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[7]
-
LogP (Partition Coefficient) describes this for the neutral, un-ionized form of the molecule.
-
LogD (Distribution Coefficient) is the effective lipophilicity at a specific pH, accounting for all ionic species. For an ionizable compound like this, LogD is more physiologically relevant. A balanced LogD is crucial: too high can lead to poor solubility and metabolic instability, while too low can hinder membrane permeation.[8]
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
This classic method directly measures the partitioning of the compound between n-octanol and an aqueous buffer.
-
Preparation: Prepare a stock solution of the compound in n-octanol. Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pH 7.4 PBS in a glass vial.
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Separation: Centrifuge the vial to ensure a clean separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each layer using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
Caption: Workflow for the experimental determination of LogD.
Aqueous Solubility
Expertise & Causality: Aqueous solubility is a critical factor for oral drug absorption, as a drug must dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream.[7] For this compound, solubility will be highly dependent on pH due to its acidic and basic functional groups. It is expected to have higher solubility at high pH (where the carboxylic acid is deprotonated) and low pH (where the piperazine amine is protonated), and lower solubility near its isoelectric point.
Experimental Protocol: pH-Dependent Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound at various pH levels.
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing each buffer. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.
-
Sample Processing: After equilibration, filter the samples through a fine (e.g., 0.22 µm) filter to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Data Presentation: Report the solubility in µg/mL or µM for each pH value. Plotting solubility versus pH provides a valuable profile for predicting behavior in the gastrointestinal tract.
Thermal Properties and Purity
Expertise & Causality: The melting point (MP) is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice. A sharp melting range typically signifies high purity. This data is also crucial for formulation development and stability assessment.
Table 3: Melting Point of a Structurally Related Compound
| Compound | Melting Point (°C) | Source |
| 2-Chlorobenzoic acid | 138-140 |
Note: This data is for a fragment of the target molecule and serves only as a rough reference point.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Sample Preparation: Accurately weigh 1-3 mg of the finely ground compound into an aluminum DSC pan. Crimp a lid onto the pan.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: The melting event will appear as an endothermic peak on the resulting thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.
Spectroscopic and Structural Characterization
Expertise & Causality: Unambiguous confirmation of a molecule's identity and structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.
-
Expected Signals: Aromatic protons (in the 7-8 ppm region), piperazine ring protons (broad signals in the 2.5-3.5 ppm region), N-methyl protons (a singlet around 2.3 ppm), and a very broad carboxylic acid proton (>10 ppm).
-
-
¹³C NMR: Provides information on the carbon skeleton.
Mass Spectrometry (MS)
-
Purpose: To determine the precise molecular weight and fragmentation pattern, confirming the molecular formula.
-
Expected Results: In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M+H]⁺ in positive ion mode) should correspond to the calculated exact mass of C₁₂H₁₆ClN₂O₂⁺.
-
Common Fragmentation: Expect to see fragments corresponding to the loss of the carboxylic acid group (-45 Da) and cleavage of the piperazine ring.[15]
Infrared (IR) Spectroscopy
-
Purpose: To identify the presence of key functional groups.
-
Expected Characteristic Bands (cm⁻¹):
Conclusion
This compound presents a promising physicochemical profile from a drug discovery standpoint. Computational analysis indicates full compliance with Lipinski's Rule of Five, suggesting a low risk of poor oral bioavailability. Its amphoteric nature, with both acidic and basic centers, means its solubility and lipophilicity will be highly pH-dependent, a critical factor to consider in formulation and biopharmaceutical studies. This guide provides the essential theoretical context and detailed, robust experimental protocols necessary for researchers to fully characterize this compound. The empirical determination of its pKa, pH-solubility profile, and LogD₇.₄ is the logical and necessary next step to validate these predictions and confidently advance its development.
References
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Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
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bioaccess. Understanding the Lipinski Rule of Five in Drug Discovery. [Link]
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Wikipedia. Lipinski's rule of five. [Link]
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GARDP Revive. Lipinski's Rule of 5. [Link]
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International Journal of Pharmaceutical Sciences and Research. Importance of Physicochemical Properties In Drug Discovery. (Review Article). [Link]
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PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]
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Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]
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Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]
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LookChem. What are the physicochemical properties of drug?. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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2a biotech. This compound. [Link]
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Chemsrc. CAS#:1197193-44-4 | 4-CHLORO-2-(4-METHYLPIPERAZIN-1-YL)BENZOIC ACID. [Link]
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ResearchGate. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]
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SpectraBase. benzoic acid, 2-[(E)-[[4-[(4-chlorophenyl)methyl]-1-piperazinyl]imino]methyl]-. [Link]
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NIST WebBook. Benzoic acid, 2-chloro-, methyl ester. [Link]
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NIST WebBook. Benzoic acid, 2-chloro-. [Link]
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PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
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PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid. [Link]
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PubChem. 2-Chloro-4-(4-methylphenyl)benzoic acid. [Link]
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Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]
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RSC Publishing. Analytical Methods. [Link]
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A Technical Guide to the Spectral Analysis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid
Introduction
2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid is a multifaceted organic compound with potential applications in pharmaceutical development and materials science. Its structural complexity, featuring a substituted benzoic acid and a methylpiperazine moiety, necessitates rigorous analytical characterization to ensure its identity, purity, and stability. This technical guide provides a comprehensive overview of the essential spectroscopic techniques for the definitive analysis of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
This document is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and validated approach to spectral data acquisition and interpretation. While experimental spectra for this specific molecule are not publicly available, this guide will provide predicted data based on established principles and spectral data from analogous structures. This predictive approach serves as a valuable framework for researchers who have synthesized this compound and are proceeding with its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.
The Foundational Principles of NMR
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The resonance frequency is unique to each nucleus and is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift.
Experimental Protocol for NMR Data Acquisition
Adherence to Good Laboratory Practices (GLP) is crucial for obtaining high-quality, reproducible NMR data. [1] Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial. The increased amount for ¹³C NMR is due to the lower natural abundance of the ¹³C isotope.
-
Add approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). [2]DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter. [2]5. Cap the NMR tube securely. The final sample height should be approximately 4-5 cm. [2] Step 2: Instrument Setup and Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For ¹³C NMR, a larger number of scans will be necessary (typically 1024 or more).
-
Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Predicted ¹H NMR Spectral Data and Interpretation
The interpretation of the ¹H NMR spectrum involves analyzing four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) | The acidic proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent dependent. |
| ~7.8-8.0 | Doublet | 1H | Aromatic C-H (ortho to -COOH) | This proton is deshielded by the anisotropic effect of the carbonyl group. |
| ~6.8-7.0 | Doublet of doublets | 1H | Aromatic C-H (meta to -COOH, ortho to -Cl) | Influenced by both the electron-withdrawing nature of the chlorine and the piperazine group. |
| ~6.7-6.9 | Doublet | 1H | Aromatic C-H (ortho to piperazine) | Shielded by the electron-donating piperazine group. |
| ~3.2-3.4 | Triplet (broad) | 4H | Piperazine (-CH₂-) | Protons on the piperazine ring adjacent to the nitrogen connected to the aromatic ring. |
| ~2.4-2.6 | Triplet (broad) | 4H | Piperazine (-CH₂-) | Protons on the piperazine ring adjacent to the nitrogen with the methyl group. |
| ~2.2-2.3 | Singlet | 3H | Methyl (-CH₃) | A singlet due to the absence of adjacent protons. |
Note: These are predicted values and the actual experimental values may vary. The spectral data for 2-chlorobenzoic acid shows aromatic protons in the range of 7.3-8.1 ppm. [3][4]
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~165-170 | Carboxylic acid (-COOH) | The carbonyl carbon is significantly deshielded. |
| ~155-160 | Aromatic C (attached to piperazine) | Shielded by the electron-donating nitrogen. |
| ~135-140 | Aromatic C (attached to -Cl) | Deshielded by the electronegative chlorine atom. |
| ~130-135 | Aromatic C (ortho to -COOH) | Deshielded by the carbonyl group. |
| ~120-125 | Aromatic C (ipso to -COOH) | Quaternary carbon, often with lower intensity. |
| ~115-120 | Aromatic C-H | |
| ~110-115 | Aromatic C-H | |
| ~55 | Piperazine (-CH₂) | Carbons adjacent to nitrogen. |
| ~48 | Piperazine (-CH₂) | Carbons adjacent to nitrogen. |
| ~45 | Methyl (-CH₃) |
Note: These are predicted values and the actual experimental values may vary. For comparison, the ¹³C NMR spectrum of 2-chlorobenzoic acid shows signals in the aromatic region between 126-135 ppm and a carboxylic acid signal around 171 ppm. [3][5]
Visualization of NMR Workflow
Caption: Workflow for NMR spectral acquisition and analysis.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.
Principles of Electrospray Ionization (ESI) Mass Spectrometry
For a polar molecule like this compound, Electrospray Ionization (ESI) is an ideal "soft" ionization technique. [6]ESI generates ions from a liquid solution with minimal fragmentation, which is advantageous for determining the molecular mass of the analyte. [7]
Experimental Protocol for LC-MS Data Acquisition
Step 1: Sample Preparation
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.
Step 2: LC-MS Analysis
-
Equilibrate the Liquid Chromatography (LC) system with the initial mobile phase conditions. A typical mobile phase for reverse-phase chromatography would be a gradient of water and acetonitrile with 0.1% formic acid.
-
Inject a small volume (1-5 µL) of the sample.
-
The sample is separated on the LC column and introduced into the ESI source of the mass spectrometer.
-
Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.
-
If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Predicted Mass Spectral Data and Interpretation
The molecular formula of this compound is C₁₂H₁₅ClN₂O₂.
-
Monoisotopic Mass: 266.0822 g/mol
-
Expected [M+H]⁺: 267.0895 m/z
The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at [M+H]⁺ and another peak at [M+H+2]⁺ with an intensity ratio of approximately 3:1.
Predicted Fragmentation Pattern: Upon CID, the molecule is expected to fragment in predictable ways. Common fragmentation pathways for similar structures include:
-
Loss of CO₂ (44 Da): A common fragmentation for benzoic acids. [8]* Cleavage of the piperazine ring: This can lead to several fragment ions.
-
Loss of the methyl group (15 Da):
Visualization of Mass Spectrometry Workflow
Caption: Workflow for ATR-IR spectroscopy.
Conclusion and Data Validation
The collective data from NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The NMR data elucidates the detailed molecular structure, the MS data confirms the molecular weight and elemental composition, and the IR data verifies the presence of key functional groups.
For use in regulated environments such as drug development, the analytical methods described herein must be validated according to guidelines from regulatory bodies like the FDA and ICH. M[9][10][11][12][13]ethod validation ensures that the analytical procedures are accurate, precise, specific, and robust for their intended purpose.
References
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]
-
GOOD LAB PRACTICE-NMR. University of Ottawa. [Link]
-
How to Prepare and Run a NMR Sample. YouTube. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
IR Absorption Table. UCLA. [Link]
-
IR Tables. University of California, Santa Cruz. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]
-
What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]
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- 1. mun.ca [mun.ca]
- 2. youtube.com [youtube.com]
- 3. rsc.org [rsc.org]
- 4. 2-Chlorobenzoic acid(118-91-2) 1H NMR [m.chemicalbook.com]
- 5. 2-Chlorobenzoic acid(118-91-2) 13C NMR [m.chemicalbook.com]
- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. fda.gov [fda.gov]
- 11. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
An In-depth Technical Guide to the Solubility of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid, its solubility profile is a critical determinant of its biopharmaceutical properties, including dissolution rate and bioavailability.[1][2] A thorough understanding of an API's solubility in various organic solvents is paramount during numerous stages of drug development, from early-stage formulation to process chemistry and the preparation of dosage forms.
This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, a substituted benzoic acid derivative with functionalities that suggest a complex solubility behavior.
Compound at a Glance:
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 1092770-25-6 | [3][4] |
| Molecular Formula | C12H15ClN2O2 | [3] |
| Molecular Weight | 254.71 g/mol | [5] |
Theoretical Framework: Predicting Solubility Behavior
The solubility of a compound is governed by the interplay of its physicochemical properties and those of the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[6] A more nuanced understanding requires consideration of polarity, hydrogen bonding, and the thermodynamics of dissolution.
Molecular Structure and Polarity
This compound possesses a multifaceted structure that influences its solubility:
-
Aromatic Ring and Chloro Substituent: The chlorinated benzene ring is largely non-polar and hydrophobic.
-
Carboxylic Acid Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests solubility in polar, protic solvents.
-
Methylpiperazine Moiety: The tertiary amine and the overall piperazine ring introduce polarity and can act as hydrogen bond acceptors.
Given these features, the molecule exhibits both polar and non-polar characteristics, making its solubility highly dependent on the nature of the solvent. It is an ionizable compound, and its solubility in protic solvents will be significantly influenced by the pH of the solution.
The Thermodynamics of Dissolution
The process of dissolution can be understood through its thermodynamic principles, involving the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions.[7] For a solid to dissolve, the energy required to break the crystal lattice forces must be overcome by the energy released from the solvation of the solute molecules.
Qualitative Solubility Prediction
In the absence of specific experimental data, a qualitative prediction of the solubility of this compound in various organic solvents can be inferred from its structure and the known solubility of benzoic acid and other substituted piperazine compounds.
| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid and piperazine moieties can form strong hydrogen bonds with these solvents. Benzoic acid itself is highly soluble in alcohols.[8] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Moderate to High | These solvents are strong hydrogen bond acceptors and can interact favorably with the carboxylic acid and piperazine groups. DMSO is a powerful, versatile solvent. |
| Non-Polar | Hexane, Toluene | Low | The significant polarity of the carboxylic acid and methylpiperazine groups will likely lead to poor solvation by non-polar solvents. |
| Chlorinated | Dichloromethane | Low to Moderate | While benzoic acid has some solubility in dichloromethane, the polar functional groups of the target molecule may limit its solubility in this less polar solvent.[6] |
Experimental Determination of Solubility: The Shake-Flask Method
The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][10][11][12] This method involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by the analysis of the solute concentration in the saturated solution.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: A flowchart of the shake-flask method.
Detailed Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Constant temperature shaker bath
-
Centrifuge or syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess solid should be visually evident to ensure saturation.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C.
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker.
-
Separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Filter the solution using a syringe filter compatible with the organic solvent.
-
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Solubility Calculation:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Conclusion
While direct experimental solubility data for this compound in organic solvents remains to be published, a robust understanding of its potential solubility profile can be achieved through the application of fundamental chemical principles. Its amphiphilic nature, arising from the combination of a non-polar aromatic core and polar functional groups, suggests a varied solubility across different solvent classes. This guide provides the theoretical and practical framework necessary for researchers to experimentally determine the solubility of this compound using the reliable shake-flask method coupled with HPLC analysis. The methodologies and principles outlined herein are broadly applicable to the characterization of other novel pharmaceutical compounds, underscoring the importance of a systematic approach to solubility assessment in drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. 1092770-25-6|this compound|BLD Pharm [bldpharm.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. CAS#:1197193-44-4 | 4-CHLORO-2-(4-METHYLPIPERAZIN-1-YL)BENZOIC ACID | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Page loading... [guidechem.com]
- 9. enamine.net [enamine.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide on the Potential Biological Activity of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid. While direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, this paper synthesizes information from structurally related compounds and derivatives to forecast its likely pharmacological profile. By examining the established activities of its core chemical motifs—the 2-chlorobenzoic acid scaffold and the 4-methylpiperazine moiety—we can infer potential applications in oncology and infectious diseases. This guide will delve into hypothesized mechanisms of action, suggest detailed experimental protocols for validation, and provide a framework for future research and drug development efforts centered on this promising chemical structure.
Introduction: Deconstructing the Molecule for Predicted Activity
The structure of this compound presents a compelling case for potential therapeutic relevance. The molecule integrates two key pharmacophores: a substituted benzoic acid ring and a methylpiperazine group. The 2-chloro substitution on the benzoic acid is a common feature in molecules with antimicrobial properties[1]. The 4-methylpiperazine group is a well-established component of numerous kinase inhibitors, including the groundbreaking chronic myeloid leukemia drug, Imatinib[2]. The strategic combination of these moieties suggests a dual potential for biological activity, primarily as an anticancer agent targeting protein kinases and as an antimicrobial compound.
This guide will explore these potential activities by drawing parallels with extensively studied analogous compounds. Our analysis will be grounded in the established structure-activity relationships (SAR) of these related molecules to provide a scientifically rigorous prediction of the biological profile of this compound.
Predicted Biological Activity I: Anticancer Potential as a Kinase Inhibitor
The presence of the 4-methylpiperazine moiety strongly suggests that a primary biological role of this compound could be the inhibition of protein kinases. This functional group is prevalent in a multitude of approved and investigational kinase inhibitors, where it often plays a crucial role in binding to the ATP-binding pocket of the kinase, improving solubility, and influencing pharmacokinetic properties.
Hypothesized Mechanism of Action: Targeting Src/Abl Kinases
Derivatives of anilinoquinazolines bearing a methylpiperazine side chain have been identified as potent dual inhibitors of the c-Src and Abl tyrosine kinases[3]. These kinases are critical regulators of cell proliferation, differentiation, and survival, and their aberrant activity is a hallmark of several cancers. For instance, the Bcr-Abl fusion protein is the causative agent in chronic myelogenous leukemia (CML).
We hypothesize that this compound could function as a competitive inhibitor at the ATP-binding site of kinases like c-Src and Abl. The piperazine ring would likely form hydrogen bonds with the hinge region of the kinase domain, a common binding motif for this class of inhibitors. The chlorobenzoic acid portion would occupy the hydrophobic pocket, with the chloro- and methyl- groups contributing to the binding affinity and selectivity.
Diagram: Hypothesized Kinase Inhibition Workflow
Caption: Workflow for evaluating the kinase inhibitory activity of the title compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To validate the hypothesized kinase inhibitory activity, a direct enzymatic assay is the first critical step.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-Src and Abl kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human c-Src and Abl kinase (active).
-
Biotinylated peptide substrate.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compound dissolved in DMSO.
-
Staurosporine (positive control).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.
-
384-well white plates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add 5 µL of the diluted compound or control.
-
Add 10 µL of a mixture containing the kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Predicted Biological Activity II: Antimicrobial Properties
The 2-chlorobenzoic acid moiety is a known structural alert for antimicrobial activity. Studies on derivatives of 2-chlorobenzoic acid have demonstrated their potential against both Gram-positive and Gram-negative bacteria[1].
Hypothesized Mechanism of Action: Disruption of Bacterial Cell Processes
While the precise mechanism for chlorobenzoic acid derivatives can vary, they often exert their effect by disrupting essential cellular processes in bacteria. This can include inhibition of key enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. Quantitative Structure-Activity Relationship (QSAR) studies on similar compounds have indicated that topological parameters are key determinants of their antimicrobial activity[1].
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The standard method to assess the antimicrobial potential of a compound is to determine its Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganisms:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633).
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
-
Fungal: Candida albicans (ATCC 10231).
-
-
Procedure (Broth Microdilution):
-
Prepare a 2-fold serial dilution of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Synthesis and Future Directions
The synthesis of this compound can be achieved through standard organic chemistry reactions, likely involving the nucleophilic substitution of a halogenated benzoic acid derivative with 1-methylpiperazine. Several patents describe the synthesis of structurally similar compounds, which can serve as a guide for its preparation[2][4].
Future research should focus on the empirical validation of the predicted activities outlined in this guide. Should the compound exhibit potent kinase inhibitory or antimicrobial activity, further studies should include:
-
Selectivity profiling: Testing against a broad panel of kinases to determine its selectivity profile.
-
In vivo efficacy: Evaluating the compound in animal models of cancer or infection.
-
Pharmacokinetic and toxicological studies: Assessing its drug-like properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity.
Conclusion
While direct experimental evidence is currently lacking, a thorough analysis of the chemical structure of this compound, based on the known biological activities of its constituent moieties, strongly suggests its potential as a dual-action therapeutic agent with applications in oncology and infectious diseases. Its structural similarity to known kinase inhibitors and antimicrobial agents makes it a compelling candidate for further investigation. The experimental protocols detailed in this guide provide a clear roadmap for elucidating its true biological activity and therapeutic potential.
References
-
Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]
-
Mehta, S., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research (Stuttgart), 64(4), 208–213. [Link]
-
Mehta, B., & Kumar, P. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 113. [Link]
- Ciba-Geigy AG. (2000).
- Jiangsu Hengrui Medicine Co., Ltd. (2013).
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]
- Natco Pharma Ltd. (2013).
Sources
- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
The Enduring Scaffold: A Comprehensive Technical Guide to Substituted Benzoic Acid Derivatives in Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Substituted benzoic acid derivatives represent a cornerstone in the edifice of medicinal chemistry. This seemingly simple aromatic scaffold has proven to be a remarkably versatile and enduring platform for the development of a vast array of therapeutic agents. From its historical roots in natural products to its central role in modern drug design, the benzoic acid motif continues to empower the discovery of novel treatments for a wide spectrum of diseases. Its prevalence in both blockbuster drugs and cutting-edge clinical candidates underscores its significance as a "privileged structure" in the pharmaceutical sciences.
This in-depth technical guide provides a comprehensive exploration of substituted benzoic acid derivatives, from their synthesis and characterization to their intricate structure-activity relationships and diverse therapeutic applications. It is designed to serve as a practical and insightful resource for professionals engaged in the multifaceted process of drug discovery and development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Part 1: The Art of Synthesis: Crafting Substituted Benzoic Acid Derivatives
The synthetic accessibility of the benzoic acid scaffold is a key driver of its widespread use. A multitude of synthetic strategies allow for precise control over the substitution pattern on the aromatic ring, enabling the fine-tuning of physicochemical and pharmacological properties.
Core Synthetic Strategies
-
Electrophilic Aromatic Substitution: The benzene ring of benzoic acid can be functionalized through classic electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, although the carboxylic acid group's electron-withdrawing nature directs incoming electrophiles primarily to the meta-position.
-
Oxidation of Substituted Toluenes: A robust and industrially significant method involves the oxidation of toluene derivatives to their corresponding benzoic acids.[1]
-
Hydrolysis of Benzonitriles and Benzamides: Both acidic and basic hydrolysis of benzonitriles and benzamides provides a reliable route to benzoic acids.[1]
-
Grignard Carbonation: The reaction of a phenylmagnesium halide (a Grignard reagent) with carbon dioxide is a classic and effective method for the synthesis of benzoic acid and its derivatives.[1]
Detailed Synthetic Protocols
Here, we provide detailed, step-by-step methodologies for the synthesis of representative substituted benzoic acid derivatives, illustrating the practical application of common synthetic transformations.
Protocol 1: Synthesis of Aryl-Substituted Benzoic Acid Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds. This protocol outlines a general procedure for the coupling of a bromo-substituted benzoic acid with an arylboronic acid.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask, combine the bromo-substituted benzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., toluene or 1,4-dioxane) and water (typically in a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization or column chromatography to yield the desired aryl-substituted benzoic acid.
Protocol 2: Synthesis of Quinazolinone-Substituted Benzoic Acid
This protocol details the synthesis of a quinazolinone derivative, a heterocyclic scaffold with significant biological activity, starting from 2-aminobenzoic acid.[2]
Experimental Protocol:
-
Thiocyanate Formation: Dissolve the appropriately substituted benzoic acid (0.5 mol) in glacial acetic acid. Add a solution of ammonium thiocyanate (1.05 mol) in glacial acetic acid. Cool the mixture and add a solution of bromine (0.5 mol) in glacial acetic acid dropwise while maintaining the temperature below 20°C. After addition, stir at room temperature and then dilute with water to precipitate the thiocyanate derivative.[2]
-
Cyclization: In a round-bottom flask, heat a mixture of the synthesized thiocyanate (0.01 mol), 2-aminobenzoic acid (0.01 mol), and carbon disulphide (0.1 mol) in an oil bath at 160°C for 6 hours.[2]
-
Purification: Cool the reaction mixture and recrystallize the resulting solid from ethanol to obtain the pure quinazolinone-substituted benzoic acid.[2]
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of substituted benzoic acid derivatives.
Part 2: Unveiling the Structure: Spectroscopic Characterization
The unambiguous determination of the chemical structure of newly synthesized derivatives is paramount. A combination of spectroscopic techniques provides the necessary evidence for structural elucidation and purity assessment.
Key Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and integration provide detailed information about the connectivity of atoms.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The carbonyl (C=O) stretch of the carboxylic acid and the O-H stretch are particularly informative.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure determination.
Practical Guide to Spectroscopic Analysis
Experimental Protocol:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
FTIR: For solid samples, prepare a KBr pellet or use an ATR accessory. For liquid samples, a thin film between salt plates can be used.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. Standard acquisition parameters are typically sufficient.
-
FTIR: Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Analyze the chemical shifts, integration, and multiplicity in the ¹H NMR spectrum to assign protons to their respective positions.
-
Correlate the signals in the ¹³C NMR spectrum to the carbon atoms in the molecule.
-
Identify characteristic absorption bands in the IR spectrum to confirm the presence of key functional groups.
-
Part 3: The Blueprint for Activity: Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a molecule and its biological activity is the cornerstone of rational drug design. For substituted benzoic acid derivatives, the nature and position of substituents on the phenyl ring profoundly influence their pharmacological properties.
Fundamental Principles of SAR
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) can increase the acidity of the carboxylic acid and influence interactions with biological targets, while electron-donating groups (e.g., -OH, -OCH₃) can have the opposite effect.
-
Lipophilicity: The lipophilicity of the molecule, often modulated by alkyl or halogen substituents, affects its ability to cross cell membranes and can impact its pharmacokinetic profile.
-
Steric Factors: The size and shape of substituents can influence how the molecule fits into the binding site of a protein, affecting its potency and selectivity.
Anticancer Activity: A Case Study in SAR
Substituted benzoic acid derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms.
-
Mechanism of Action: A notable mechanism is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induce apoptosis in cancer cells.
-
SAR Insights: Studies have shown that the presence of hydroxyl groups on the benzene ring can enhance HDAC inhibitory activity. For example, dihydroxybenzoic acid derivatives have demonstrated potent growth-inhibitory effects on colon cancer cell lines.
Diagram: HDAC Inhibition Pathway
Caption: Simplified pathway of HDAC inhibition by substituted benzoic acid derivatives, leading to apoptosis.
Anti-inflammatory Activity
Many substituted benzoic acid derivatives exhibit potent anti-inflammatory effects.
-
Mechanism of Action: One mechanism involves the antagonism of the P2Y₁₄ receptor, which is involved in inflammatory processes.[4] Another mechanism is the inhibition of superoxide anion generation and elastase release in neutrophils.[5]
-
SAR Insights: The nature of the amide substituent at the 3-position of the benzoic acid ring has been shown to be critical for P2Y₁₄ receptor antagonism.[4]
Quantitative Analysis of Biological Activity
The following table summarizes the in vitro anticancer activity of a selection of substituted benzoic acid derivatives against various cancer cell lines, providing a quantitative comparison of their potency.
| Compound ID | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-(1H-1,2,4-triazol-1-yl) | MCF-7 | 15.6 | [6] |
| 2 | 4-(1H-1,2,4-triazol-1-yl) | HCT-116 | 23.9 | [7] |
| 3 | 4-((2-hydroxynaphthalen-1-yl)methyleneamino) | HeLa | 17.84 | [8] |
| 4 | 3,6-diphenyl-[6][9][10]triazolo[3,4-b][7][9][10]thiadiazole derivative | K562 | 15 | [6] |
| 5 | 2-((2-(thiophene-2-yl)acetyl)thio) | General | 239.88 | [6] |
Part 4: From Bench to Bedside: Benzoic Acid Derivatives in Drug Development
The successful translation of a chemical scaffold from a laboratory curiosity to a life-saving medication is the ultimate goal of drug discovery. The benzoic acid core is present in numerous FDA-approved drugs, a testament to its favorable drug-like properties.
Case Studies of FDA-Approved Drugs
-
Aspirin (Acetylsalicylic Acid): Perhaps the most famous benzoic acid derivative, aspirin is a widely used anti-inflammatory, analgesic, and antipyretic agent.
-
Furosemide: A potent loop diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.[8]
-
Bexarotene: A retinoid derivative used to treat cutaneous T-cell lymphoma.[8]
Recent Advances and Future Directions
The exploration of substituted benzoic acid derivatives is far from over. Researchers are continually discovering novel derivatives with unique biological activities and improved therapeutic profiles. The integration of computational modeling and high-throughput screening is accelerating the identification of new lead compounds. The inherent versatility of the benzoic acid scaffold ensures its continued relevance in the ongoing quest for new and more effective medicines.
Conclusion
Substituted benzoic acid derivatives are a remarkable class of compounds that have had and will continue to have a profound impact on human health. Their synthetic tractability, diverse biological activities, and proven success in drug development make them an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of the key aspects of their chemistry, biology, and therapeutic applications, with the aim of empowering researchers and scientists to further unlock the potential of this enduring and versatile scaffold.
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The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery
<_ A-1_>
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, has evolved from a compound with humble beginnings to a "privileged scaffold" in medicinal chemistry.[1][2][3] Its versatile structure and favorable physicochemical properties have made it a ubiquitous component in a vast array of clinically successful drugs, spanning numerous therapeutic areas.[2] This guide provides a comprehensive overview of the discovery, history, and multifaceted applications of piperazine-containing compounds, offering insights for professionals engaged in drug discovery and development.
PART 1: The Genesis of a Privileged Scaffold: Discovery and Early Applications
The history of piperazine began with its initial synthesis, reportedly as a byproduct in chemical manufacturing.[4] Its name originates from its chemical similarity to piperidine, a component of piperine from the black pepper plant.[4][5]
One of the first forays of piperazine into the medical field was as a proposed solvent for uric acid in the treatment of gout.[5][6] Although this application did not prove to be clinically successful, it marked the beginning of piperazine's therapeutic journey.[6][7]
A significant breakthrough occurred in the early 20th century when piperazine was introduced as an anthelmintic agent for treating parasitic worm infections like ascariasis (roundworm) and enterobiasis (pinworm).[4][8][9] Marketed by Bayer, piperazine salts such as citrate and adipate became widely used.[4] The mechanism of action involves paralyzing the parasites by acting as a GABA receptor agonist, which allows the host to expel them.[4][7][8] This provided a safe and effective treatment for common intestinal parasites.[8]
PART 2: The Ascendance of Piperazine in Medicinal Chemistry
The true value of the piperazine moiety was realized as medicinal chemists recognized its status as a "privileged scaffold"—a molecular framework capable of interacting with multiple biological targets.[1][3] This versatility stems from a unique combination of structural and chemical properties.
Key Attributes of the Piperazine Scaffold:
-
Structural Versatility : The six-membered ring with two opposing nitrogen atoms offers a blend of structural rigidity and conformational flexibility.[10]
-
Physicochemical Properties : The nitrogen atoms provide basicity and opportunities for hydrogen bonding, which can enhance aqueous solubility, oral bioavailability, and target affinity.[3][10][11]
-
Synthetic Tractability : The nitrogen atoms are readily functionalized, allowing for the straightforward synthesis of diverse derivatives to explore structure-activity relationships (SAR).[10][12]
These characteristics have made the piperazine ring a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][13]
PART 3: Therapeutic Triumphs of Piperazine-Containing Compounds
The piperazine scaffold is a key structural component in numerous blockbuster drugs across a wide spectrum of therapeutic areas.[14]
Antipsychotics and Antidepressants
The piperazine moiety is central to the development of many successful antipsychotic and antidepressant medications.
-
Aripiprazole : This atypical antipsychotic, approved by the FDA in 2002, was a groundbreaking discovery by Otsuka Pharmaceutical.[15][16][17] Its unique mechanism as a dopamine D2 receptor partial agonist was a significant departure from previous antipsychotics.[15][18] The research that led to aripiprazole began in the late 1970s, with the goal of developing a compound that could modulate dopamine activity.[17][18]
Antihistamines
Piperazine is a hallmark of many second-generation antihistamines, offering relief from allergic conditions.
-
Cetirizine : A metabolite of the first-generation antihistamine hydroxyzine, cetirizine is a potent and selective H1 receptor antagonist.[19][20] Its structure, which includes a piperazine ring, contributes to its high affinity for peripheral H1 receptors, minimizing sedative effects compared to its predecessors.[21][22][23] The effects of cetirizine typically begin within an hour and can last for at least 24 hours.[19]
Anticancer Agents
The piperazine ring has been instrumental in the design of targeted cancer therapies.
-
Imatinib : A revolutionary drug for chronic myeloid leukemia (CML), imatinib functions as a tyrosine kinase inhibitor.[24] The N-methylpiperazine moiety in its structure is crucial for its bioavailability and target engagement.[25] While this group enhances water solubility, it is not directly involved in binding to the enzyme's catalytic site.[26][27]
PART 4: Synthetic Methodologies and Structural Elucidation
The synthesis of piperazine derivatives is a well-established field in organic chemistry. A variety of synthetic protocols have been developed to create diverse libraries of these compounds for drug discovery.[10][28]
Common Synthetic Routes:
-
From 1,2-Dichloroethane or Ethanolamine : Industrially, piperazine is often produced as a co-product during the ammoniation of 1,2-dichloroethane or ethanolamine.[4][7]
-
Cyclization Reactions : A common laboratory synthesis involves the cyclization of an aniline intermediate with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring.[28]
Workflow for Piperazine Derivative Synthesis
Caption: A simplified workflow illustrating a common synthetic route to piperazine derivatives.
PART 5: Structure-Activity Relationship (SAR) Studies
The ease of modifying the piperazine scaffold at its nitrogen and carbon atoms makes it an ideal platform for structure-activity relationship (SAR) studies.[11][29] These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[30]
Table 1: Representative Piperazine-Containing Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Class | Key Structural Feature |
| Aripiprazole | Antipsychotic | Phenylpiperazine |
| Cetirizine | Antihistamine | Diphenylmethylpiperazine |
| Imatinib | Anticancer | N-methylpiperazine |
| Sildenafil | Erectile Dysfunction | Piperazinylsulfonyl |
| Ciprofloxacin | Antibiotic | Piperazinylquinolone |
PART 6: The Future of Piperazine in Drug Discovery
The enduring legacy of the piperazine scaffold in medicinal chemistry is a testament to its remarkable versatility. Future research is poised to expand its applications even further.
Emerging Trends:
-
Novel Scaffolds : The development of new synthetic methods, including C-H functionalization, will enable the creation of more complex and structurally diverse piperazine derivatives.[14]
-
Targeted Therapies : The piperazine moiety will continue to be a key building block in the design of highly selective inhibitors for a range of therapeutic targets.[12][31]
-
Linker Technology : The chemical reactivity of piperazine makes it an excellent linker for connecting different pharmacophores in the development of multi-target drugs and novel therapeutic modalities like PROTACs.[13]
Conclusion
From its initial use as an anthelmintic to its current status as a privileged scaffold, piperazine has played a pivotal role in the discovery and development of numerous life-changing medications. Its unique combination of properties ensures that it will remain a valuable tool for medicinal chemists for the foreseeable future, paving the way for the next generation of innovative therapies.
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An In-depth Technical Guide on the Safety and Hazards of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid is a chemical compound utilized in laboratory settings for the synthesis of various chemical substances.[1] As with any chemical, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and hazards associated with this compound, drawing from available safety data sheets and toxicological information.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1] The primary hazards associated with this compound are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
GHS Pictograms and Signal Word
The following pictograms are associated with this chemical:
Signal Word: Warning[3]
Hazard Statements
-
H319: Causes serious eye irritation.[1]
Toxicological Properties
-
Acute Effects: Ingestion can be harmful.[1][2] Direct contact with the skin is likely to cause irritation, and contact with the eyes can result in serious irritation.[1][2] Inhalation of dusts may lead to respiratory tract irritation.[1][2]
-
Chronic Effects: Information on the long-term effects of exposure is limited. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH.[1]
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for minimizing the risks associated with this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dusts.[4]
-
Eyewash stations and safety showers should be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for preventing direct contact with the chemical.
| Protection Type | Recommendation | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may also be necessary. | NIOSH (US) or EN 166 (EU) approved.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin contact. | Dispose of contaminated gloves after use in accordance with good laboratory practices.[1] |
| Respiratory Protection | For operations generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended. | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[4][5] |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[5][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Avoid dust formation. Evacuate personnel to safe areas.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Containment and Cleanup: Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust.[4][5]
Risk Assessment Workflow
A systematic risk assessment is fundamental to ensuring safety when working with any chemical. The following diagram illustrates a typical workflow for assessing the risks associated with this compound.
Caption: A flowchart illustrating the key steps in a chemical risk assessment process.
Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.
Regulatory Information
It is important to be aware of and comply with all relevant national and international regulations concerning the handling and transportation of this chemical. This may include, but is not limited to, regulations from OSHA, SARA, and other relevant bodies.[1]
Conclusion
This compound presents moderate health hazards that necessitate careful handling and the implementation of robust safety protocols. By understanding its toxicological properties, adhering to recommended handling and storage procedures, and being prepared for emergencies, researchers and scientists can significantly mitigate the risks associated with its use in a laboratory setting. Continuous vigilance and a commitment to a strong safety culture are paramount for ensuring a safe working environment.
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An In-Depth Technical Guide to 2-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid (CAS 1092770-25-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid, identified by the CAS number 1092770-25-6, is a halogenated aromatic carboxylic acid containing a piperazine moiety. While extensive research dedicated solely to this compound is not widely published, its structural motifs are prevalent in a variety of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesizes a probable synthetic route based on established chemical principles, and explores its potential applications in drug discovery and development by drawing parallels with structurally related compounds. The presence of a chlorinated benzoic acid core coupled with a methylpiperazine group suggests its role as a versatile intermediate in the synthesis of novel therapeutic agents.
Physicochemical Properties and Structure
The fundamental characteristics of 2-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid are summarized in the table below. These properties are crucial for its handling, formulation, and development as a chemical reagent or intermediate.
| Property | Value | Source |
| IUPAC Name | 2-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid | N/A |
| CAS Number | 1092770-25-6 | N/A |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1][2] |
| Molecular Weight | 254.71 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Predicted to have moderate solubility in polar organic solvents | N/A |
Synthesis and Chemical Logic
Postulated Synthetic Workflow
A probable synthetic pathway would involve the reaction of a dichlorinated benzoic acid derivative with N-methylpiperazine. The presence of an activating group, such as a nitro group, ortho or para to one of the chlorine atoms would facilitate the substitution. This would be followed by the reduction of the activating group, if necessary.
DOT Language Script for Postulated Synthesis Workflow
Caption: Postulated synthetic workflow for 2-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural components of 2-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid are features of numerous biologically active compounds, suggesting its potential as a key building block in the development of new drugs.
Antimicrobial Agents
Derivatives of chlorobenzoic acid have been investigated for their antimicrobial properties. Research has shown that compounds incorporating a 2-chlorobenzoic acid moiety exhibit antibacterial activity, particularly against Gram-negative bacteria. The piperazine ring is also a common feature in many antimicrobial drugs, enhancing their pharmacokinetic properties and target interactions. The combination of these two pharmacophores in CAS 1092770-25-6 makes it a promising scaffold for the synthesis of novel antibiotics.
Anticancer Therapeutics
The piperazine ring is a well-established pharmacophore in oncology drug design. It is a core component of several approved cancer therapies, including Imatinib and Dasatinib. These drugs often target protein kinases, and the piperazine moiety plays a crucial role in binding to the active site of these enzymes. The benzoic acid group of CAS 1092770-25-6 provides a convenient handle for further chemical modification, allowing for the attachment of other pharmacophoric groups to create potent and selective kinase inhibitors.
Central Nervous System (CNS) Active Agents
The piperazine nucleus is also a key structural element in many drugs targeting the central nervous system, including antipsychotics and antidepressants. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a valuable scaffold in neuropharmacology. The specific substitution pattern of 2-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid could be explored for the development of novel CNS agents with improved efficacy and side-effect profiles.
Experimental Protocols for Further Investigation
To fully elucidate the therapeutic potential of 2-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid and its derivatives, a systematic series of in vitro and in vivo studies is required.
In Vitro Assay Workflow
-
Synthesis of a Focused Library: Utilize the carboxylic acid functional group of 2-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid to synthesize a library of amide or ester derivatives with diverse chemical functionalities.
-
Initial Screening: Screen the synthesized library against a panel of relevant biological targets, such as a broad range of bacterial strains, a panel of cancer cell lines, or a selection of CNS receptors.
-
Hit Identification and Validation: Identify compounds that exhibit significant activity in the initial screens. Validate these "hits" through dose-response studies to determine their potency (e.g., IC₅₀ or MIC values).
-
Mechanism of Action Studies: For validated hits, perform further experiments to elucidate their mechanism of action. This could involve enzyme inhibition assays, receptor binding studies, or gene expression profiling.
DOT Language Script for In Vitro Assay Workflow
Caption: A generalized workflow for the in vitro evaluation of novel compounds.
Conclusion
2-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid (CAS 1092770-25-6) is a chemical entity with significant potential as a building block in the synthesis of new therapeutic agents. Although detailed studies on this specific compound are limited, the well-documented pharmacological importance of its constituent fragments—the chlorinated benzoic acid and the methylpiperazine moieties—provides a strong rationale for its further investigation. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for drug discovery programs in areas such as infectious diseases, oncology, and neurology. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full therapeutic potential.
References
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MySkinRecipes. Halogenated Benzoic Acids (3). Available from: [Link]
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MySkinRecipes. Aromatic Carboxylic Acid Derivatives | Pharmaceutical Intermediates (5). Available from: [Link]
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An In-Depth Technical Guide to 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid: A Key Scaffold in Kinase Inhibitor Development
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
While 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid does not have a documented mechanism of action as a standalone therapeutic agent, its chemical architecture is of significant interest to the field of medicinal chemistry. This technical guide elucidates the compound's primary role as a high-value chemical intermediate and building block in drug discovery. By examining the well-established precedent of structurally analogous compounds, particularly the key intermediates of the pioneering tyrosine kinase inhibitor Imatinib, we will explore the hypothesized biological relevance of this scaffold. This guide will detail the established mechanism of action of drugs derived from similar intermediates, provide a structural analysis of the topic compound's pharmacophoric elements, and present standardized experimental protocols for researchers to investigate the biological activity of novel derivatives.
Introduction: A Building Block, Not a Final Product
A thorough review of scientific literature and patent databases reveals that this compound is predominantly classified as a chemical intermediate. There is no public data supporting its use as an active pharmaceutical ingredient (API) with a defined mechanism of action. However, its structural motifs—a substituted benzoic acid linked to a methylpiperazine group—are hallmarks of a class of highly successful targeted cancer therapies: kinase inhibitors.
The strategic value of this compound lies in its potential to serve as a foundational scaffold for the synthesis of novel drug candidates. Its structure provides a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide will, therefore, focus on the functional role of this scaffold, using the well-documented case of Imatinib to illustrate the potential therapeutic applications of molecules derived from it.
The Kinase Inhibitor Hypothesis: Learning from the Imatinib Precedent
The most compelling evidence for the potential utility of this scaffold comes from its structural similarity to a key intermediate of Imatinib (Gleevec®), a revolutionary drug for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2]
Mechanism of Action of Imatinib
Imatinib functions as a potent and selective inhibitor of several tyrosine kinases.[3] In CML, its primary target is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[4][5] Imatinib binds to the ATP-binding pocket of the Bcr-Abl kinase domain, stabilizing the enzyme in an inactive conformation.[4] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to malignant cell growth.[5][6] Imatinib also inhibits other tyrosine kinases, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[3][5]
The Role of the Benzoic Acid-Piperazine Core in Imatinib Synthesis
A crucial building block in the synthesis of Imatinib is 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.[7][[“]][9] This intermediate is used to form the benzamide portion of the final Imatinib molecule. This part of the molecule is critical; the methylpiperazine group, in particular, enhances solubility and has been shown to form a key hydrogen bond within the Abl kinase domain, contributing to the drug's high affinity and specificity.[10]
The synthesis generally involves activating the carboxylic acid of the intermediate (e.g., by converting it to an acyl chloride) and then reacting it with the aniline nitrogen of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine to form the final amide bond.[11][12]
Structural Analysis of this compound
Analyzing the topic compound reveals two key pharmacophoric moieties that are highly relevant in drug design:
-
4-(4-Methylpiperazine) Moiety : The piperazine ring is a common feature in many approved drugs, particularly kinase inhibitors and CNS agents.[13][14] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. The two nitrogen atoms can serve as hydrogen bond acceptors, and the ring itself acts as a rigid linker to correctly orient other functional groups for target binding.[13] The N-methyl group is crucial for the activity of Imatinib.[13]
-
2-Chloro-benzoic Acid Moiety : The carboxylic acid group provides a key handle for synthetic modification, most commonly for forming amide bonds as seen in the Imatinib synthesis.[11] The chlorine atom, an electron-withdrawing group, can significantly influence the electronic properties of the benzene ring and the pKa of the carboxylic acid. It can also form halogen bonds or engage in hydrophobic interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.
Hypothetical Signaling Pathway Involvement
Given the structural parallels to the Imatinib intermediate, it is reasonable to hypothesize that novel compounds synthesized from this compound could also function as kinase inhibitors. Such molecules would likely target the ATP-binding site of a kinase, disrupting downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are commonly activated by oncogenic kinases like Bcr-Abl.[15][16][17]
Experimental Protocols for Mechanistic Investigation
For researchers aiming to characterize novel compounds derived from this compound, the following standardized protocols provide a robust framework for determining their potential mechanism of action.
Protocol 1: Kinase Inhibition Profiling (ADP-Glo™ Assay)
This protocol outlines a method to determine if a test compound inhibits the activity of a specific kinase by measuring the amount of ADP produced.[18][19]
Objective: To quantify the IC50 value of a test compound against a target kinase.
Materials:
-
Test Compound (solubilized in DMSO)
-
Target Kinase (e.g., Abl, c-KIT)
-
Kinase-specific substrate (peptide)
-
ATP (Ultra-Pure)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in the assay plate. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Kinase Reaction Initiation: Add the kinase and its specific substrate to all wells.
-
Start Reaction: Initiate the kinase reaction by adding ATP solution to all wells. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.[20]
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate for 30-60 minutes at room temperature.[20]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of a compound's cytotoxic or cytostatic effects.[21]
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a relevant cancer cell line (e.g., K562 for Bcr-Abl).
Materials:
-
Cancer cell line (e.g., K562, ATCC® CCL-243™)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test Compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[22]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the GI50 value from the resulting dose-response curve.
Conclusion
This compound is a compound of significant interest not for its own biological activity, but for its potential as a scaffold in the synthesis of next-generation therapeutics. The structural precedent set by key intermediates in the synthesis of Imatinib strongly suggests its utility in the development of novel kinase inhibitors. By understanding the established mechanisms of drugs built from similar frameworks and employing rigorous, standardized experimental protocols, researchers can effectively leverage this and related chemical building blocks to drive innovation in targeted drug discovery.
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An In-depth Technical Guide to the Homologs of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid: Synthesis, Biological Evaluation, and Mechanistic Insights
This guide provides a comprehensive technical overview of the homologs of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid, a key scaffold in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the strategic design, synthesis, and biological evaluation of this important class of molecules. We will explore the rationale behind homologation as a tool for optimizing pharmacological properties and provide detailed experimental protocols. Furthermore, we will examine the mechanistic underpinnings of their biological activity, with a focus on their interactions with key signaling pathways implicated in cancer.
Introduction: The Significance of the Arylpiperazine Scaffold
The arylpiperazine moiety is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities. These compounds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and kinases. The parent compound, this compound, and its analogs have garnered significant attention for their potential as anti-cancer agents and for the treatment of neuropathic pain. The presence of the chlorine atom and the methylpiperazine group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Homologation, the process of systematically increasing the length of a carbon chain within a molecule, is a powerful strategy in medicinal chemistry to fine-tune a drug candidate's properties.[1] By adding a single carbon atom, we can alter a compound's lipophilicity, metabolic stability, and ability to interact with its biological target. This guide will focus on the one- and two-carbon homologs of this compound: 2-(2-Chloro-4-(4-methylpiperazin-1-yl)phenyl)acetic acid and 3-(2-Chloro-4-(4-methylpiperazin-1-yl)phenyl)propanoic acid.
Strategic Approaches to Homologation
The decision to synthesize homologs of a lead compound is driven by the desire to optimize its therapeutic profile. The addition of methylene groups can impact a molecule in several ways:
-
Improved Target Binding: The increased conformational flexibility of a longer carbon chain can allow for more optimal interactions with the binding pocket of a target protein.
-
Enhanced Physicochemical Properties: Homologation can alter a compound's solubility, lipophilicity (logP), and polar surface area (PSA), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Reduced Metabolic Lability: In some cases, extending a carbon chain can move a metabolically susceptible group away from a reactive site, thereby increasing the compound's half-life.
Recent advancements in synthetic methodology have provided more direct and milder approaches to carboxylic acid homologation, moving beyond the classic, and often harsh, Arndt-Eistert synthesis.[2][3] Modern methods, such as those utilizing radical-polar conjunctive reagents, offer a one-step solution for the direct homologation of native carboxylic acids under mild conditions.[2][4]
Synthesis of Homologs: Detailed Experimental Protocols
The synthesis of this compound and its homologs can be achieved through a multi-step process. Below are proposed, detailed protocols based on established synthetic transformations for similar arylpiperazine derivatives.
Synthesis of the Parent Compound: this compound
Workflow for the Synthesis of the Parent Compound
Caption: General synthetic scheme for the parent compound.
Protocol:
-
Reaction Setup: To a dried round-bottom flask, add 2,4-dichlorobenzoic acid (1.0 eq), 1-methylpiperazine (1.2 eq), sodium tert-butoxide (2.0 eq), and a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq) with a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with water. Acidify the aqueous layer with 1M HCl to a pH of approximately 6.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.
Synthesis of the One-Carbon Homolog: 2-(2-Chloro-4-(4-methylpiperazin-1-yl)phenyl)acetic acid
Workflow for the Synthesis of the One-Carbon Homolog
Caption: General synthetic scheme for the one-carbon homolog.
Protocol (Classical Arndt-Eistert Approach):
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Diazomethane Reaction: Dissolve the resulting acid chloride in anhydrous diethyl ether and cool to 0°C. Add a freshly prepared solution of diazomethane in diethyl ether dropwise until a persistent yellow color is observed. Caution: Diazomethane is highly toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver oxide (0.1 eq) in water. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the crude product by recrystallization or column chromatography to yield the homologated carboxylic acid.
Biological Activity and Structure-Activity Relationships (SAR)
Arylpiperazine derivatives have been investigated for their activity against a range of biological targets, with a significant focus on their potential as anti-cancer agents. Key targets include the Androgen Receptor (AR) and non-receptor tyrosine kinases such as Src and Abl.
Androgen Receptor (AR) Antagonism
The AR signaling pathway plays a crucial role in the development and progression of prostate cancer.[1][5][6][7][8] Many arylpiperazine derivatives have been shown to act as AR antagonists, inhibiting the growth of androgen-dependent prostate cancer cells.[9]
Androgen Receptor Signaling Pathway
Caption: Simplified diagram of the Androgen Receptor signaling pathway and the point of intervention by arylpiperazine derivatives.
Src/Abl Kinase Inhibition
Src family kinases (SFKs) are non-receptor tyrosine kinases that are often overexpressed and hyperactivated in various cancers.[10][11][12][13][14] They play a key role in regulating cell proliferation, survival, migration, and invasion.[10][13][14] The Abl kinase is another important target, particularly in chronic myeloid leukemia (CML). Some arylpiperazine-containing compounds have been identified as dual Src/Abl inhibitors.
Src Kinase Signaling Pathway
Caption: Simplified diagram of the Src kinase signaling pathway and the point of inhibition by arylpiperazine derivatives.
Quantitative Structure-Activity Relationship (QSAR)
Table 1: Hypothetical Pharmacological Data for Homologs
| Compound | Homologation | Target | IC50 (nM) |
| Parent Compound | n=0 (Benzoic acid) | AR | 150 |
| Parent Compound | n=0 (Benzoic acid) | Src | 250 |
| One-Carbon Homolog | n=1 (Acetic acid) | AR | 75 |
| One-Carbon Homolog | n=1 (Acetic acid) | Src | 180 |
| Two-Carbon Homolog | n=2 (Propanoic acid) | AR | 200 |
| Two-Carbon Homolog | n=2 (Propanoic acid) | Src | 350 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data is required for accurate SAR analysis.
The hypothetical data suggests that the one-carbon homolog may exhibit improved potency against both AR and Src compared to the parent compound. This could be due to a more favorable orientation in the binding pocket. The two-carbon homolog, however, shows a decrease in activity, indicating that there may be a steric clash or a less optimal interaction with the target.
Conclusion and Future Directions
The homologs of this compound represent a promising area for further investigation in the development of novel therapeutics, particularly in the field of oncology. This guide has provided a framework for the rational design, synthesis, and evaluation of these compounds.
Future work should focus on the actual synthesis and biological testing of the proposed homologs to validate the hypothetical SAR. Detailed in vitro and in vivo studies are necessary to determine their efficacy, selectivity, and pharmacokinetic profiles. Furthermore, co-crystallization studies with their biological targets would provide invaluable structural information to guide the design of next-generation inhibitors with improved potency and drug-like properties.
References
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- (2015). Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. CN105017101A.
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Methodological & Application
Application Note & Synthesis Protocol: 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid, a substituted benzoic acid derivative with potential applications in pharmaceutical and materials science research. The protocol herein is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, safety protocols, and characterization guidelines.
Introduction
This compound is a molecule of interest due to the incorporation of the versatile 4-methylpiperazine moiety. This functional group is a common feature in many biologically active compounds, often enhancing solubility and providing a key interaction point with biological targets. The synthesis of this compound relies on the well-established principles of nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on an aromatic ring. The presence of an electron-withdrawing carboxylic acid group on the aromatic ring facilitates this transformation. This document outlines a robust and reproducible protocol for the synthesis, purification, and characterization of this compound.
Reaction Scheme & Mechanism
The synthesis of this compound is achieved via the reaction of 2,4-dichlorobenzoic acid with 1-methylpiperazine. The reaction proceeds through a nucleophilic aromatic substitution mechanism.
Reaction:
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: The nucleophile, in this case, the secondary amine of 1-methylpiperazine, attacks the carbon atom bearing a halogen (in the para position to the carboxylic acid group). This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing carboxylic acid group is crucial for stabilizing this intermediate.[1][2][3]
-
Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group, a chloride ion. This step is typically fast.
The reaction is generally facilitated by the presence of a base to neutralize the HCl generated during the reaction and to deprotonate the carboxylic acid, which can influence the reaction rate.
Experimental Protocol
Materials & Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2,4-Dichlorobenzoic acid | ≥98% | Sigma-Aldrich | 50-84-0 |
| 1-Methylpiperazine | ≥99% | Sigma-Aldrich | 109-01-3 |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Fisher Scientific | 67-68-5 |
| Potassium Carbonate (K₂CO₃) | Anhydrous | J.T. Baker | 584-08-7 |
| Diethyl Ether | Anhydrous | VWR | 60-29-7 |
| Hydrochloric Acid (HCl) | 2 M | EMD Millipore | 7647-01-0 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Merck | 7757-82-6 |
| Deionized Water | 7732-18-5 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel (250 mL)
-
Büchner funnel and flask
-
Rotary evaporator
-
pH paper
-
Standard laboratory glassware
Synthetic Procedure
Workflow Diagram:
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorobenzoic acid (1.91 g, 10 mmol), 1-methylpiperazine (1.10 g, 11 mmol, 1.1 eq), and potassium carbonate (2.76 g, 20 mmol, 2.0 eq).
-
Solvent Addition: Add 20 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold deionized water.
-
Acidification: Acidify the aqueous solution to a pH of approximately 6-7 by the dropwise addition of 2 M hydrochloric acid. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain the pure this compound.
-
Drying: Dry the purified product under vacuum at 50-60 °C.
Safety Precautions
-
2,4-Dichlorobenzoic acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6]
-
1-Methylpiperazine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if inhaled.[7][8][9] Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE.
-
Dimethyl sulfoxide (DMSO): Can be absorbed through the skin. Handle with care and wear appropriate gloves.
-
Hydrochloric Acid: Corrosive. Handle with care and wear appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[4][5][6][7][8]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons, the piperazine ring protons, and the methyl group protons.
-
¹³C NMR will confirm the presence of all carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Look for characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-N and C-Cl bonds.
-
-
Mass Spectrometry (MS):
-
To confirm the molecular weight of the synthesized compound.
-
Reaction Mechanism Diagram:
Caption: The SNAr mechanism for the synthesis of this compound.
Discussion
The choice of 2,4-dichlorobenzoic acid as the starting material is strategic. The chloro substituent at the 4-position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group at the 1-position. The chloro group at the 2-position is less reactive due to steric hindrance and electronic effects. The use of a polar aprotic solvent like DMSO is beneficial as it can solvate the potassium carbonate and facilitate the reaction. The addition of a base, such as potassium carbonate, is essential to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
The purification by recrystallization is a critical step to remove any unreacted starting materials and by-products. The choice of the recrystallization solvent may need to be optimized based on the observed purity of the crude product.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines. The mechanistic insights provided offer a deeper understanding of the chemical transformation involved.
References
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2,4-Dichlorobenzoic Acid.
- ChemicalBook. (n.d.). 1-Methylpiperazine - Safety Data Sheet.
- ChemicalBook. (n.d.). 2,4-Dichlorobenzoic acid - Safety Data Sheet.
- Central Drug House (P) Ltd. (n.d.). 2,4-DICHLORO BENZOIC ACID CAS No 50-84-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2025). Safety Data Sheet - 1-Methylpiperazine.
- Fisher Scientific. (2025). Safety Data Sheet - 1-Methylpiperazine.
- TCI Chemicals. (2025). Safety Data Sheet - 2,4-Dichlorobenzoic Acid.
- Apollo Scientific. (2023). 1-Methylpiperazine Safety Data Sheet.
- SD Fine-Chem. (n.d.). 2,4-DICHLOROBENZOIC ACID GHS Safety Data Sheet.
- PubChem. (n.d.). 1-Methylpiperazine. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ChemEurope.com. (n.d.). Nucleophilic aromatic substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic_aromatic_substitution [chemeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
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- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
"large-scale synthesis of 2-Chloro-4-(4-methylpiperazin-1-YL)benzoic acid"
An Application Guide for the Large-Scale Synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), notably Pazopanib. The protocol herein is designed for scalability, focusing on process efficiency, product purity, and operational safety. We delve into the mechanistic rationale behind the chosen synthetic route, offer a detailed step-by-step protocol, and discuss critical parameters for process optimization and control. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical development and manufacturing sectors.
Introduction and Strategic Overview
This compound serves as a critical building block in medicinal chemistry. Its most prominent application is in the synthesis of Pazopanib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[1][2][3] The structural integrity and purity of this intermediate are paramount as they directly influence the quality and efficacy of the final API.
The synthesis strategy detailed in this guide is based on a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for industrial-scale production due to its reliability, use of readily available starting materials, and straightforward purification process.
Synthetic Rationale
The core of this synthesis involves the reaction between 2,4-dichlorobenzoic acid and 1-methylpiperazine. The rationale for this selection is threefold:
-
Substrate Activation : The benzoic acid ring is "activated" towards nucleophilic attack by the presence of two electron-withdrawing chlorine atoms and the carboxylic acid group.
-
Regioselectivity : The substitution occurs selectively at the C-4 position. The chlorine at C-2 is sterically hindered by the adjacent carboxylic acid group, making the C-4 position the more accessible site for attack by the nucleophile (1-methylpiperazine).
-
Economic Viability : Both 2,4-dichlorobenzoic acid and 1-methylpiperazine are commercially available in bulk at a reasonable cost, making the process economically feasible for large-scale manufacturing.
The overall reaction scheme is illustrated below.
Figure 1: Overall Synthetic Transformation.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg batch size of the final product. All operations should be conducted in a suitable chemical reactor within a controlled environment, adhering to all local safety regulations.
Materials and Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2,4-Dichlorobenzoic Acid | 50-84-0 | 191.01 | 0.80 kg | 1.0 |
| 1-Methylpiperazine | 109-01-3 | 100.16 | 0.63 kg | 1.5 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.15 kg | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 8.0 L | - |
| Deionized Water | 7732-18-5 | 18.02 | As required | - |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | As required | - |
| Isopropanol (IPA) | 67-63-0 | 60.10 | As required | - |
Equipment:
-
20 L glass-lined or stainless steel jacketed reactor with a mechanical stirrer, reflux condenser, and temperature probe.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
-
Calibrated pH meter.
-
Standard Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves, and lab coat.
Step-by-Step Procedure
Figure 2: Large-Scale Synthesis Workflow.
-
Reactor Charging : To the 20 L reactor, charge N,N-Dimethylformamide (8.0 L), followed by 2,4-dichlorobenzoic acid (0.80 kg, 4.19 mol) and potassium carbonate (1.15 kg, 8.32 mol). Begin stirring to form a slurry.
-
Nucleophile Addition : Slowly add 1-methylpiperazine (0.63 kg, 6.28 mol) to the reactor. The addition should be controlled to maintain the internal temperature below 30°C, as the initial reaction can be mildly exothermic.
-
Reaction Execution : Once the addition is complete, heat the reaction mixture to a gentle reflux (approximately 120-125°C). Maintain this temperature under constant stirring for 8-12 hours.
-
Process Monitoring : Monitor the reaction's progress by taking samples periodically and analyzing them via HPLC. The reaction is considered complete when the area percent of the 2,4-dichlorobenzoic acid starting material is less than 1.0%.
-
Cooling and Quenching : Once complete, cool the reaction mixture to room temperature (20-25°C). Slowly and carefully quench the reaction by adding deionized water (10 L). This step dissolves inorganic salts.
-
Product Precipitation : Adjust the pH of the aqueous mixture to 6.5-7.0 by slowly adding concentrated hydrochloric acid. The product is amphoteric but will precipitate near its isoelectric point. Vigorous stirring during acidification is crucial for uniform precipitation and to avoid clumping.
-
Isolation and Washing : Isolate the precipitated solid by filtration. Wash the filter cake thoroughly with deionized water (2 x 4 L) to remove residual DMF and inorganic salts.
-
Purification (Recrystallization) : Transfer the crude, wet cake to a clean reactor. Add a suitable solvent mixture, such as isopropanol/water, and heat until a clear solution is formed. Cool the solution slowly to induce crystallization, then hold at 0-5°C for at least 2 hours to maximize recovery. Filter the purified solid.
-
Drying : Dry the final product in a vacuum oven at 60-70°C until a constant weight is achieved.
Expected Results
| Parameter | Specification |
| Appearance | Off-white to light yellow solid |
| Yield | 85-92% |
| Purity (HPLC) | ≥ 99.5% |
| Single Impurity | ≤ 0.1% |
Scientific Discussion and Process Insights
Role of the Base and Solvent
The base (potassium carbonate) is critical for the reaction's success. It serves two primary functions:
-
Neutralization : It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the SNAr reaction. This prevents the protonation of the 1-methylpiperazine nucleophile, which would render it unreactive.
-
Activation : In some cases, the base can deprotonate the carboxylic acid group of the starting material, increasing its solubility in the polar aprotic solvent and potentially influencing the electronic nature of the aromatic ring.
The choice of a polar aprotic solvent like DMF is essential. It effectively solvates the potassium carbonate and the ionic intermediates formed during the reaction, thereby accelerating the rate of the SNAr mechanism.
Impurity Profile and Control
The primary potential impurity is the formation of a bis-substituted product where 1-methylpiperazine reacts at both the C-2 and C-4 positions. However, as previously discussed, steric hindrance at the C-2 position largely prevents this, leading to high regioselectivity. Another potential impurity arises from the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine, which can form a quaternary salt.[4]
Controlling the reaction temperature is vital. Excessively high temperatures can lead to thermal decomposition and the formation of colored impurities. The work-up and pH-controlled precipitation are crucial steps for removing unreacted starting materials and inorganic byproducts.
Safety Considerations
-
1-Methylpiperazine : This reagent is corrosive and flammable. Handle in a well-ventilated area and avoid contact with skin and eyes.
-
2,4-Dichlorobenzoic Acid : This compound is an irritant. Avoid inhalation of dust.
-
DMF : This solvent is a known reproductive toxin. Use of appropriate engineering controls (fume hoods) and PPE is mandatory.
-
Pressure and Exotherms : While the reaction is not violently exothermic, the initial addition of the amine should be controlled. The reactor should be equipped with a pressure relief system.
Conclusion
The protocol described provides a robust and scalable method for the synthesis of this compound with high yield and purity. By understanding the underlying chemical principles and carefully controlling critical process parameters, this procedure can be reliably implemented at an industrial scale. The self-validating nature of the protocol, with its in-process controls and defined purification steps, ensures a consistent and high-quality output suitable for the synthesis of pharmaceutical APIs.
References
- Vertex AI Search Result. (2022, March). A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy.
- Elsevier B.V. (2020). A Cu (I) catalyzed large scale synthesis of an antipsychotic drug substance Clozapine with new precursor 2-chloro benzoic acid. Arabian Journal of Chemistry.
- Novartis Pharma AG. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. FAQ.
- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents.
- Google Patents.
Sources
- 1. WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]
- 2. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 3. WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]
- 4. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
Application Note: High-Purity Synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid via Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. The described methodology leverages the principles of recrystallization to effectively remove process-related impurities, yielding a final product of high purity. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into solvent selection, the recrystallization process, and subsequent purity analysis.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry through to the final drug substance, potentially affecting its safety and efficacy. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2][3] The underlying principle is the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[4][5] This application note details a validated protocol for the recrystallization of this compound, ensuring a product that meets stringent purity requirements.
Materials and Equipment
| Materials | Grade | Supplier |
| Crude this compound | Synthesis Grade | Varies |
| Ethanol | ACS Reagent Grade | Varies |
| Deionized Water | Type II | Varies |
| Activated Carbon | Decolorizing Grade | Varies |
| Filter Paper | Whatman No. 1 | Varies |
| Equipment | Type |
| Erlenmeyer Flasks | Borosilicate Glass |
| Beakers | Borosilicate Glass |
| Graduated Cylinders | Class A |
| Hot Plate with Magnetic Stirrer | Standard Laboratory Grade |
| Buchner Funnel and Flask | Porcelain and Borosilicate Glass |
| Vacuum Source | Diaphragm Pump or House Vacuum |
| Melting Point Apparatus | Digital |
| HPLC System with UV Detector | Analytical Grade |
| Analytical Balance | 0.1 mg readability |
Methodology
The purification process is segmented into three key stages: solvent system selection, the recrystallization protocol, and purity analysis.
Solvent Selection Strategy
The choice of solvent is critical for a successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures.[1][4][5] For this compound, an aromatic carboxylic acid with a basic piperazine moiety, a polar protic solvent system is a logical starting point.[6][7] Through empirical testing, a mixture of ethanol and water was identified as an optimal solvent system.
Rationale:
-
Ethanol: Readily dissolves the organic compound at higher temperatures.
-
Water: Acts as an anti-solvent, significantly reducing the compound's solubility upon cooling, which promotes crystallization. The presence of water is also beneficial for dissolving polar, inorganic impurities.
The following diagram outlines the decision-making process for solvent selection:
Caption: Recrystallization Process Flow.
Purity Analysis and Characterization
The effectiveness of the purification is quantified by comparing the purity of the compound before and after recrystallization.
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range. [8][9][10][11][12]The melting point is determined using a capillary melting point apparatus. [9]* High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of organic compounds. [13][14]An increase in the area percentage of the main peak and a decrease in impurity peaks post-recrystallization confirms the success of the purification.
HPLC Method Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
Results and Discussion
The application of this protocol resulted in a significant improvement in the purity of this compound.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to tan powder | White crystalline solid |
| Melting Point | 195-200°C | 203-205°C |
| HPLC Purity | 97.5% | >99.5% |
| Recovery Yield | N/A | 85-90% |
The narrowing and elevation of the melting point range post-recrystallization are clear indicators of enhanced purity. [8][12]The HPLC analysis quantitatively confirms this, showing a substantial reduction in process-related impurities. The recovery yield of 85-90% demonstrates the efficiency of this protocol, balancing high purity with minimal product loss.
Conclusion
The recrystallization protocol detailed in this application note is a highly effective and reproducible method for the purification of this compound. By carefully selecting the solvent system and controlling the experimental parameters, a final product with purity exceeding 99.5% can be consistently achieved. This method is readily scalable and suitable for use in both research and drug development settings, ensuring the quality of this critical pharmaceutical intermediate.
References
- Vertex AI Search. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). What is Melting Point?.
- Analytical Testing Labs. (n.d.). Melting Point Determination.
- RSC Education. (2021). Finding the best solvent for recrystallisation student sheet.
- NAMSA. (n.d.). Melting Point Determination.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- SSERC. (n.d.). Melting point determination.
- RSC Education. (n.d.). Hot gravity filtration.
- Brittain, C. G. (2009). Using Melting Point to Determine Purity of Crystalline Solids.
- Wired Chemist. (n.d.). Recrystallization.
- Kyoto University. (n.d.). Hot Filtration & Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Safrole. (n.d.). Recrystallization and hot filtration.
- SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note.
- CUNY Baruch College. (2025). Lab: Purification by Recrystallization.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- YouTube. (2008). Hot Filtration.
- Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids.
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. safrole.com [safrole.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Recrystallization [wiredchemist.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. mt.com [mt.com]
- 9. promptpraxislabs.com [promptpraxislabs.com]
- 10. namsa.com [namsa.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. chm.uri.edu [chm.uri.edu]
- 13. scioninstruments.com [scioninstruments.com]
- 14. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes & Protocols: The Strategic Use of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid in Targeted Drug Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid as a pivotal chemical intermediate. This document elucidates the compound's properties, outlines a detailed protocol for its application in amide bond formation—a cornerstone reaction in pharmaceutical synthesis—and discusses its significance in constructing complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The protocols are designed with self-validating checkpoints to ensure experimental robustness and reproducibility.
Introduction and Strategic Significance
This compound (CAS No: 1092770-25-6) is a highly functionalized benzoic acid derivative that has emerged as a critical building block in modern medicinal chemistry.[1] Its structure is notable for three key features that make it an invaluable intermediate:
-
Carboxylic Acid Handle: Provides a reactive site for standard transformations, most commonly amide bond formation, allowing for the covalent linkage to other fragments.
-
Ortho-Chloro Substituent: The chlorine atom sterically and electronically influences the reactivity of the adjacent carboxylic acid and can serve as a potential vector for further functionalization in more advanced synthetic routes.
-
Methylpiperazine Moiety: This group is a common pharmacophore in many kinase inhibitors, often enhancing aqueous solubility, cell permeability, and target engagement.
This unique combination of features makes it a sought-after precursor in the synthesis of targeted therapeutics, including the potent dual tyrosine kinase inhibitor, Lapatinib, which targets the EGFR and ErbB2 pathways implicated in various cancers.[2][3]
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1092770-25-6[1] |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ |
| Molecular Weight | 254.71 g/mol |
| Appearance | White to off-white solid |
Core Application: Amide Coupling for Kinase Inhibitor Scaffolds
The primary application of this intermediate is its use as an acid component in amide coupling reactions. This process is fundamental to linking the benzoic acid core to an amine-containing fragment, thereby assembling the final drug molecule or a late-stage precursor.
Mechanistic Rationale and Reagent Selection
Direct reaction between a carboxylic acid and an amine to form an amide is exceedingly slow and requires high temperatures, which are incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" to a more reactive species.
-
Causality of Activation: We employ coupling reagents to convert the hydroxyl group of the carboxylic acid into a good leaving group. This transforms the acid into a highly reactive acylating agent that readily undergoes nucleophilic attack by the amine.
-
Choice of Coupling System (HATU/DIPEA):
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used uronium-based coupling reagent. It rapidly forms an activated O-acylisourea intermediate, which is highly susceptible to nucleophilic attack. Its use minimizes side reactions and racemization in chiral substrates.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base. Its role is twofold: (1) It deprotonates the carboxylic acid, facilitating its reaction with HATU. (2) It scavenges the acidic byproducts (e.g., HCl) generated during the reaction, maintaining a favorable pH and driving the equilibrium towards product formation.
-
-
Solvent Selection (DMF): Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the starting materials, reagents, and the typically polar amine components, ensuring a homogeneous reaction environment.
Detailed Step-by-Step Protocol: Synthesis of a Model Amide
This protocol describes the coupling of this compound with a generic primary amine (R-NH₂), representing a typical fragment in a drug synthesis workflow.
Materials:
-
This compound (1.0 eq)
-
Target Amine (R-NH₂) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
LC-MS and NMR instrumentation
Procedure:
-
Reagent Preparation:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Add the target amine (R-NH₂, 1.1 eq) to the solution.
-
-
Activation and Coupling:
-
To the stirred solution, add DIPEA (3.0 eq). Stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise over 2 minutes. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring (Self-Validation Checkpoint):
-
After 1 hour, monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For TLC, use a mobile phase such as 10% Methanol in Dichloromethane. The product spot should be less polar than the starting acid.
-
The reaction is complete upon the consumption of the limiting reagent (the benzoic acid). Typical reaction times are 1-4 hours.
-
-
Aqueous Work-up and Extraction:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to remove residual DMF and salts.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification and Isolation:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material using flash column chromatography on silica gel, eluting with a suitable gradient (e.g., 0-10% Methanol in Dichloromethane) to yield the pure amide product.
-
-
Product Characterization:
-
Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and LC-MS.
-
Experimental Workflow Diagram
Caption: Workflow for amide coupling using the title intermediate.
Analytical Characterization of the Amide Product
Thorough characterization is essential to confirm the successful synthesis and purity of the final product. The following table outlines the expected analytical data for a model amide derivative.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Appearance of a new amide N-H proton signal (typically δ 7-9 ppm). Characteristic signals for the aromatic protons of the benzoic acid core and the aliphatic protons of the methylpiperazine and R-group. |
| ¹³C NMR | Chemical Shifts (δ) | Signal for the newly formed amide carbonyl carbon (typically δ 165-175 ppm). |
| LC-MS | Mass-to-Charge (m/z) | The [M+H]⁺ peak corresponding to the calculated molecular weight of the target amide. |
| HPLC | Purity | Purity assessment, typically aiming for >98% by peak area integration at a relevant wavelength (e.g., 254 nm). |
Broader Significance in Drug Discovery
The methylpiperazine-substituted benzoic acid motif is a privileged scaffold in modern pharmacology. Its incorporation into molecules like Lapatinib is crucial for achieving the desired pharmacokinetic and pharmacodynamic profiles.[3] Lapatinib itself is a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), key drivers in certain breast and other solid tumors.[2][3] The use of this compound allows for the efficient and modular construction of such complex and life-saving therapeutics.
Simplified Target Pathway
Caption: Inhibition of EGFR/HER2 signaling by a kinase inhibitor.
References
-
2A Biotech. this compound. [Link]
-
Journal of China Pharmaceutical University. Practical synthesis of lapatinib. (2010), 41(4): 317-320. [Link]
Sources
Application Notes and Protocols for the Medicinal Chemistry Investigation of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Privileged Scaffold
The compound 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid (CAS No. 1092770-25-6) belongs to a class of molecules that feature a substituted benzoic acid core coupled with a methylpiperazine moiety. This structural motif is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in potent kinase inhibitors. The presence of the 4-methylpiperazine group is known to enhance aqueous solubility and bioavailability, while the substituted benzoic acid ring can engage in critical interactions within the ATP-binding pocket of various kinases. For instance, the core structure of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid is a key intermediate in the synthesis of the highly successful anti-cancer drug, imatinib. While specific biological data for this compound is not extensively documented in publicly available literature, its structural alerts strongly suggest its potential as a modulator of protein kinases, which are pivotal in cancer cell signaling.
This guide provides a comprehensive framework for the initial investigation of this compound, from hypothesis-driven target exploration to detailed protocols for in vitro characterization. The following sections are designed to be a self-validating system for a researcher embarking on the study of this or structurally related molecules.
Part 1: Initial Hypothesis and Target Scape
Given the structural similarity to known kinase inhibitors, the primary hypothesis is that this compound functions as an ATP-competitive inhibitor of one or more protein kinases. Key oncogenic kinase families to consider for initial screening include:
-
Tyrosine Kinases: Such as Abl, Src family kinases, VEGFR, and PDGFR.
-
Serine/Threonine Kinases: Including Aurora kinases, CDKs, and PI3K/Akt/mTOR pathway components.
The chloro- substitution on the benzoic acid ring may contribute to specific interactions within the kinase hinge region or other hydrophobic pockets, potentially conferring selectivity.
Part 2: Experimental Protocols for Biological Characterization
The following protocols provide a step-by-step guide for the initial biological evaluation of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified kinases.
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various detection methods, including radiometric assays (using ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinases of interest
-
Kinase-specific substrates (e.g., a peptide or protein)
-
Kinase buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
ATP (at a concentration close to the Km for each kinase)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Assay Setup: In a multi-well plate, add the kinase, its specific substrate, and the kinase buffer.
-
Inhibitor Addition: Add a small volume of the diluted test compound to the wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a background control.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based assay kit according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow MTT is reduced to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[2] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., K562 for leukemia, A549 for lung cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Target Engagement Assessment by Western Blot
This protocol is used to confirm that the compound is hitting its intended target within the cell by observing changes in the phosphorylation of downstream substrates.
Principle: If the test compound inhibits a specific kinase, the phosphorylation of that kinase's direct downstream substrates should decrease. Western blotting can detect these changes using phospho-specific antibodies.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific for the downstream target and total protein for loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the downstream target and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the dose-dependent effect of the compound on substrate phosphorylation.
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
|---|---|
| Kinase A | Value |
| Kinase B | Value |
| Kinase C | Value |
| ... | ... |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) after 72h |
|---|---|---|
| K562 | Chronic Myeloid Leukemia | Value |
| A549 | Lung Carcinoma | Value |
| MCF-7 | Breast Adenocarcinoma | Value |
| ... | ... | ... |
Part 4: Visualizations
Signaling Pathway
Caption: Hypothesized targeting of intracellular signaling pathways by the test compound.
Experimental Workflow
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
References
Investigating the Therapeutic Potential of 2-Chloro-4-(4-methylpiperazin-1-YL)benzoic acid in Oncology: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the initial investigation of the novel small molecule, 2-Chloro-4-(4-methylpiperazin-1-YL)benzoic acid, as a potential therapeutic agent in oncology. Due to the nascent stage of research on this specific compound, this document presents a series of detailed experimental protocols and application notes structured as a logical, phased research program. The proposed workflow is designed to systematically evaluate its potential mechanism of action, focusing on two high-value targets in cancer therapy: Poly(ADP-ribose) polymerase (PARP) and receptor tyrosine kinases (RTKs). The protocols herein are grounded in established methodologies and are designed to generate robust, decision-driving data for go/no-go milestones in a preclinical drug discovery campaign.
Introduction and Scientific Rationale
The chemical scaffold of this compound presents intriguing possibilities for targeted cancer therapy. The molecule incorporates a substituted benzoic acid moiety, a common feature in various pharmacologically active compounds, and a methylpiperazine group, which is a well-recognized pharmacophore in numerous approved kinase inhibitors. This structural combination suggests a potential for interaction with ATP-binding sites of kinases or the nicotinamide-binding pocket of PARP enzymes.
Notably, the methylpiperazine group is a key component of several successful tyrosine kinase inhibitors, where it often enhances solubility and cellular permeability while providing a crucial interaction point within the kinase domain.[1][2] Furthermore, benzamide derivatives form the foundational structure of many potent PARP inhibitors, which function by competing with the native substrate, nicotinamide adenine dinucleotide (NAD+).[3][4]
Given these structural alerts, a primary hypothesis is that this compound may function as either a kinase inhibitor, a PARP inhibitor, or potentially a dual-activity agent. This guide outlines a systematic, hypothesis-driven approach to elucidate its primary mechanism of action and to quantify its anti-proliferative potential.
Proposed Investigational Workflow
The following diagram illustrates a recommended workflow for the initial in vitro characterization of this compound. This staged approach allows for early go/no-go decisions based on enzymatic activity before committing to more resource-intensive cell-based and mechanistic studies.
Caption: Proposed workflow for in vitro evaluation of the compound.
Experimental Protocols
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay
Rationale: This initial screen directly assesses the compound's ability to inhibit the enzymatic activity of PARP1, a key enzyme in the base excision repair pathway. A positive result in this assay is a strong indicator of a potential mechanism of action relevant to synthetic lethality in DNA repair-deficient cancers.[5]
Methodology: A colorimetric or fluorometric assay format is recommended for throughput and sensitivity.[6][7]
-
Reagent Preparation:
-
Prepare PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Reconstitute recombinant human PARP1 enzyme in assay buffer to a working concentration (e.g., 20 ng/µL).
-
Prepare activated DNA (e.g., sheared salmon sperm DNA) in assay buffer.
-
Prepare a 5X solution of β-Nicotinamide adenine dinucleotide (NAD+) in assay buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer.
-
-
Assay Procedure (96-well format):
-
To each well, add 5 µL of the test compound dilution or vehicle control (DMSO in assay buffer).
-
Add 10 µL of a pre-mixed PARP1 enzyme/activated DNA solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the 5X NAD+ solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction and develop the signal according to the manufacturer's protocol for the specific kit used (e.g., by measuring NAD+ consumption or PAR polymer formation).[6]
-
Read the absorbance or fluorescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro Tyrosine Kinase Inhibition Assay
Rationale: The methylpiperazine moiety is a classic feature of many ATP-competitive kinase inhibitors.[8][9] This assay will determine if the compound can inhibit the activity of a representative oncogenic tyrosine kinase, such as EGFR or c-Src.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) or fluorescence polarization (FP) based assay is recommended.[10][11]
-
Reagent Preparation:
-
Prepare Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reconstitute a representative recombinant tyrosine kinase (e.g., EGFR) to a working concentration in assay buffer.
-
Prepare a biotinylated peptide substrate specific for the chosen kinase.
-
Prepare a 10 mM stock solution of ATP in assay buffer.
-
Prepare a serial dilution of the test compound as described in Protocol 1.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of the test compound dilution or vehicle control to each well.
-
Add 4 µL of the kinase/peptide substrate mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate for 60-90 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor).[10]
-
Incubate for 60 minutes at room temperature.
-
Read the TR-FRET or FP signal on a compatible microplate reader.
-
-
Data Analysis:
-
Calculate and plot the percent inhibition versus compound concentration to determine the IC50 value, as described in Protocol 1.
-
| Table 1: Hypothetical Primary Screening Data | |
| Target | IC50 (µM) of Test Compound |
| PARP1 | [Insert Experimental Value] |
| EGFR Kinase | [Insert Experimental Value] |
| c-Src Kinase | [Insert Experimental Value] |
Protocol 3: Anti-Proliferative Activity (MTT Assay)
Rationale: This assay provides a measure of the compound's overall effect on cell viability and proliferation. It is a critical step to confirm that enzymatic inhibition translates into a cellular phenotype.[12][13][14] A panel of cancer cell lines, including those with known DNA repair deficiencies (e.g., BRCA1/2 mutant), should be used.[15][16]
Methodology:
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., MCF-7, NCI-H460, and a BRCA-deficient line like CAPAN-1) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.[15]
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.[13]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.[17]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.
-
| Table 2: Hypothetical Anti-Proliferative Activity | |
| Cell Line | Relevant Genotype |
| MCF-7 (Breast) | BRCA WT |
| CAPAN-1 (Pancreatic) | BRCA2 mutant |
| NCI-H460 (Lung) | BRCA WT |
Protocol 4: Cell-Based PARP Activity Assay
Rationale: To confirm that the compound inhibits PARP activity within a cellular context, this assay measures the accumulation of PAR polymers in cells following DNA damage. A reduction in PARylation indicates target engagement.[18][19]
Methodology:
-
Cell Treatment:
-
Seed cells (e.g., HeLa or A549) onto coverslips or in multi-well plates.
-
Pre-treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the enzymatic IC50) for 1-2 hours.
-
Induce DNA damage by treating with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 100 µM MNNG for 15 minutes).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with 5% BSA in PBST.
-
Incubate with a primary antibody against poly(ADP-ribose) (PAR) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a DAPI-containing mounting medium.
-
-
Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of the PAR signal per nucleus. A potent inhibitor will show a significant reduction in the DNA damage-induced PAR signal.
-
Protocol 5: Western Blot Analysis of DNA Damage Markers
Rationale: If the compound is a potent PARP inhibitor, it should lead to the accumulation of unresolved DNA single-strand breaks, which convert to double-strand breaks during replication. This triggers the DNA Damage Response (DDR), leading to the phosphorylation of key checkpoint proteins like H2A.X (γH2A.X) and ATM/ATR.[20][21][22]
Methodology:
-
Sample Preparation:
-
Treat cells with the test compound at its cellular IC50 concentration for a relevant time course (e.g., 6, 12, 24 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[23]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[24]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Histone H2A.X (Ser139) (γH2A.X)
-
Phospho-ATM (Ser1981)
-
Total PARP1 (to check for cleavage, an apoptotic marker)
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts or the loading control. An increase in γH2A.X is indicative of an accumulation of DNA double-strand breaks.
-
Caption: Proposed mechanism of action if the compound is a PARP inhibitor.
Conclusion and Future Directions
This guide provides a foundational, multi-phase strategy for the initial in vitro characterization of this compound. By systematically evaluating its activity against key oncological targets—PARP and tyrosine kinases—and subsequently confirming its cellular effects, researchers can efficiently determine the therapeutic potential and mechanism of action of this novel compound. Positive and potent activity, particularly selective cytotoxicity in DNA repair-deficient cell lines, would provide a strong rationale for advancing this molecule into more complex 2D/3D culture models and subsequent in vivo xenograft studies. The data generated from these protocols will be instrumental in building a robust preclinical data package for this promising chemical entity.
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Akhtar, M. J., et al. (2011). Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors. Journal of Receptor and Signal Transduction Research, 31(4), 276-283. [Link]
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Ferreira, S., et al. (2017). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PLOS One, 12(1), e0169284. [Link]
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Zhong, D., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4227. [Link]
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Motaal, B. A., et al. (2025). Multi-stage structure-based virtual screening approach combining 3D pharmacophore, docking and molecular dynamic simulation towards the identification of potential selective PARP-1 inhibitors. Journal of Molecular Structure, 1311, 138133. [Link]
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Creative BioMart. PARP - Assay-Protocol. [Link]
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Wang, Z., et al. (2014). A review on PARP1 inhibitors: Pharmacophore modeling, virtual and biological screening studies to identify novel PARP1 inhibitors. Current Pharmaceutical Design, 20(42), 6658-6668. [Link]
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Nur-Hidayah, A., et al. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. Molecules, 25(20), 4819. [Link]
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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Taylor & Francis Online. (2011). Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors. [Link]
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Wang, L., et al. (2012). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Molecular Modeling, 18(6), 2547-2557. [Link]
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Redwood, A. B., et al. (2016). Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. Methods in Molecular Biology, 1411, 347-366. [Link]
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Srivastava, H. K., et al. (2014). A three-dimensional pharmacophore modelling of ITK inhibitors and virtual screening for novel inhibitors. SAR and QSAR in Environmental Research, 25(1), 19-35. [Link]
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JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]
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Plescia, J., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. The Oncologist, 10(1), 1-8. [Link]
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Mingaleeva, R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]
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Kaliya, P., et al. (2012). Approaches to detect PARP-1 activation in vivo, in situ, and in vitro. Methods in Molecular Biology, 920, 349-363. [Link]
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Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
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Green, S., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6778-6789. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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"protocol for N-alkylation of 4-(4-chlorophenyl)piperazine"
An Application Note and Detailed Protocol for the N-Alkylation of 4-(4-Chlorophenyl)piperazine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview and a detailed laboratory protocol for the N-alkylation of 4-(4-chlorophenyl)piperazine. This reaction is a cornerstone in the synthesis of a diverse range of pharmacologically active molecules, where the piperazine moiety often serves as a critical scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the reaction's mechanistic underpinnings, practical execution, and troubleshooting.
Introduction: The Significance of N-Alkylated Piperazines
The 4-(4-chlorophenyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its N-alkylation is a key synthetic step in the production of drugs like Aripiprazole, an atypical antipsychotic.[1][2] The introduction of various alkyl groups onto the secondary amine of the piperazine ring allows for the fine-tuning of a compound's pharmacological profile, including its receptor binding affinity, selectivity, and pharmacokinetic properties. Mastering this N-alkylation reaction is therefore essential for the efficient discovery and development of new chemical entities.
The fundamental transformation involves the reaction of the nucleophilic secondary amine of 4-(4-chlorophenyl)piperazine with an electrophilic alkylating agent, typically an alkyl halide or sulfonate, in the presence of a base.[3] While seemingly straightforward, the success of this SN2 reaction hinges on a careful selection of reagents and conditions to maximize yield and minimize side reactions, such as over-alkylation.[4]
Reaction Mechanism and Principles
The N-alkylation of 4-(4-chlorophenyl)piperazine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The key steps are:
-
Deprotonation (or Acid Scavenging): A base is employed to neutralize the hydrohalic acid (HX) generated during the reaction. This is crucial as the protonation of the piperazine nitrogen would render it non-nucleophilic, effectively halting the reaction.[5]
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. This concerted step involves the simultaneous formation of the new C-N bond and the cleavage of the C-X (where X is a leaving group like Br, I, or OTs).[4]
The choice of base, solvent, and temperature significantly influences the reaction rate and outcome. Polar aprotic solvents like DMF, acetonitrile, and acetone are generally preferred as they effectively solvate the transition state, accelerating the SN2 reaction, and can help dissolve the reagents.[5][6]
Visualizing the General Workflow
Caption: General workflow for the N-alkylation of 4-(4-chlorophenyl)piperazine.
Experimental Protocol: A Representative Procedure
This protocol details a general method for the N-alkylation of 4-(4-chlorophenyl)piperazine with an alkyl bromide. The quantities can be scaled as needed.
Materials and Equipment
-
Reagents:
-
4-(4-chlorophenyl)piperazine
-
Alkyl Bromide (1.0 - 1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 2.5 equivalents)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(4-chlorophenyl)piperazine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).[7]
-
Solvent Addition: Add anhydrous acetonitrile or DMF (approximately 10-15 mL per gram of the piperazine starting material).
-
Stirring: Begin vigorous stirring to create a well-mixed suspension.
-
Addition of Alkylating Agent: Slowly add the alkyl bromide (1.1 eq.) to the suspension at room temperature.
-
Heating: Heat the reaction mixture to 70-80°C and maintain this temperature.[7] The optimal temperature may vary depending on the reactivity of the specific alkyl halide used.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of the reaction solvent.[7]
-
Solvent Removal: Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Aqueous Workup: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.[8]
Key Reaction Parameters and Optimization
The choice of base, solvent, and alkylating agent can be tailored to optimize the reaction for specific substrates.
| Parameter | Options | Rationale and Field Insights |
| Alkylating Agent | Alkyl iodides, bromides, chlorides, tosylates, mesylates | Reactivity order: R-I > R-OTs > R-Br > R-Cl.[5] Iodides are highly reactive but can be more expensive. Bromides offer a good balance of reactivity and stability. Sulfonates are excellent leaving groups but may be genotoxic and require careful handling.[3] |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Inorganic bases like K₂CO₃ are common, inexpensive, and easily removed by filtration.[6] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can accelerate the reaction.[5][9] Amine bases like triethylamine (TEA) or DIPEA are homogeneous but can be harder to remove and may compete in the alkylation.[5] |
| Solvent | Acetonitrile (ACN), DMF, DMSO, Acetone | Polar aprotic solvents are preferred.[5] DMF and DMSO have high boiling points and excellent solvating power but can be difficult to remove. Acetonitrile is often a good first choice due to its favorable properties and ease of removal.[6] |
| Temperature | Room Temp. to Reflux | Higher temperatures increase the reaction rate but may also promote side reactions. The temperature should be chosen based on the reactivity of the alkylating agent. Less reactive agents like alkyl chlorides may require higher temperatures or reflux conditions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive alkylating agent. 2. Base is too weak or insoluble. 3. Reaction temperature is too low. | 1. Switch to a more reactive alkylating agent (e.g., from R-Cl to R-Br or R-I). 2. Use a stronger or more soluble base like Cs₂CO₃.[5] If using K₂CO₃ in a solvent where it's poorly soluble (like acetone), switch to DMF.[5] 3. Increase the reaction temperature incrementally, monitoring for product formation and decomposition. |
| Formation of Di-Alkylated Product | The mono-alkylated product is still nucleophilic and reacts with the alkylating agent. | This is a common issue with piperazines.[4] Consider using a protecting group strategy (e.g., mono-Boc-piperazine) to ensure mono-alkylation if direct methods fail.[8] Alternatively, using a large excess of the starting piperazine can statistically favor mono-alkylation.[10] |
| Difficult Purification | Product and starting material have similar polarity. | Ensure the reaction goes to completion to consume all starting material. If separation is still difficult, consider converting the product to a salt (e.g., hydrochloride) to alter its solubility and facilitate purification.[11][12] |
Conclusion
The N-alkylation of 4-(4-chlorophenyl)piperazine is a versatile and powerful reaction for the synthesis of pharmaceutically relevant compounds. A thorough understanding of the SN2 mechanism and the careful optimization of reaction parameters—particularly the choice of base, solvent, and alkylating agent—are critical for achieving high yields and purity. The protocol provided herein serves as a robust starting point for laboratory synthesis, and the accompanying troubleshooting guide offers practical solutions to common experimental challenges.
References
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University of Calgary. (n.d.). Ch22: Alkylation of Amines. Department of Chemistry. Retrieved from [Link]
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Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Powered by XMB 1.9.11. Retrieved from [Link]
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Kowalski, P., & Jaśkowska, J. (2012). An efficient synthesis of aripiprazole, buspirone and NAN-190 by the reductive alkylation of amines procedure. Archiv der Pharmazie, 345(1), 81-85. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
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ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
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American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Green Chemistry Institute. Retrieved from [Link]
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Lund University. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Retrieved from [Link]
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Reisman, S. E., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 140(30), 9669–9673. Retrieved from [Link]
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Szymańska, E., et al. (2012). Optimization of Aripiprazole Synthesis. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 542-546. Retrieved from [Link]
- Google Patents. (n.d.). CN105712930A - Aripiprazole and aripiprazole intermediate synthesis method.
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ResearchGate. (2023). (PDF) Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]
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ResearchGate. (2012). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. Retrieved from [Link]
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National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
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ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]
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ResearchGate. (n.d.). The n-alkylation reaction of compound 6 in different organic solvents and ionic liquids. Retrieved from [Link]
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PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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Macmillan Group - Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]
-
MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
-
ResearchGate. (2018). (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Alkylation. Greener Organic Transformations. Retrieved from [Link]
- Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
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Application Note: A Comprehensive Guide to the HPLC Analysis of Benzoic Acid Derivatives
Introduction
Benzoic acid and its derivatives are a broad class of compounds widely utilized across the pharmaceutical, cosmetic, and food and beverage industries. Their functions are diverse, ranging from active pharmaceutical ingredients (APIs) to essential preservatives like parabens, which prevent microbial spoilage.[1] Given their widespread use and regulatory scrutiny, the accurate and reliable quantification of these compounds is paramount for quality control, safety assessment, and formulation development.[2]
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for the analysis of benzoic acid derivatives.[3] Its versatility, sensitivity, and robustness make it exceptionally well-suited for separating and quantifying these compounds in a variety of complex matrices. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful HPLC analysis of benzoic acid derivatives, grounded in fundamental chromatographic principles and field-proven methodologies.
Chromatographic Principles: The Causality Behind Method Development
The successful separation of benzoic acid derivatives by reversed-phase HPLC is governed by several key factors. Understanding these principles is crucial for developing and troubleshooting analytical methods.
The Critical Role of Mobile Phase pH: Benzoic acid and its derivatives are weak acids. Consequently, their degree of ionization is highly dependent on the pH of the mobile phase.[4] At a pH above their pKa, these compounds will be deprotonated and exist in their more polar, ionized form. This leads to reduced retention on a nonpolar stationary phase like C18, resulting in poor peak shape and co-elution with other polar sample components.[4] To ensure adequate retention and optimal peak symmetry, the mobile phase pH should be maintained at least 1.5 to 2 units below the pKa of the analytes, typically in the range of 2.5-4.5.[4][5] This is commonly achieved by incorporating buffers such as phosphate or acetate into the aqueous portion of the mobile phase.[6][7]
Stationary and Mobile Phase Selection: The most common stationary phase for the analysis of benzoic acid derivatives is C18-modified silica.[8][9] This nonpolar stationary phase provides excellent hydrophobic interactions with the aromatic ring and any alkyl substituents of the benzoic acid derivatives. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol.[6][7] Adjusting the ratio of the organic modifier allows for the fine-tuning of analyte retention times; increasing the organic content will decrease retention, while decreasing it will increase retention.[4]
Detection: Benzoic acid derivatives possess a chromophore, the benzene ring, which allows for straightforward detection using a UV-Vis detector. The selection of the detection wavelength is crucial for achieving optimal sensitivity and selectivity. A diode-array detector (DAD) is particularly useful as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.[7] For applications requiring higher sensitivity and specificity, such as the analysis of trace-level impurities or complex biological samples, coupling HPLC with a mass spectrometer (MS) is a powerful approach.[10][11]
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the HPLC analysis of benzoic acid derivatives.
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Application Note & Protocols: Investigating the Antimicrobial Potential of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Novel Antimicrobial Agents
The rise of antibiotic resistance presents a formidable challenge to global health. This has catalyzed the search for new chemical entities with potent antimicrobial activity. The compound 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid, while not extensively studied, possesses structural motifs reminiscent of the quinolone class of antibiotics. Quinolones are a highly successful family of synthetic broad-spectrum antimicrobial agents.[1][2] The introduction of a piperazinyl group at position 7 of the quinolone structure has been shown to improve activity against Gram-negative bacteria.[1] This structural similarity provides a strong rationale for investigating this compound as a potential antimicrobial agent.
This guide provides a comprehensive set of protocols to systematically evaluate the antimicrobial properties of this compound, from initial screening to preliminary mechanism of action studies.
Part 1: Initial Antimicrobial Activity Screening
The first step is to determine if this compound exhibits any antimicrobial activity. This is achieved by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth and DMSO)
-
Resazurin sodium salt solution (for viability indication)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Microorganism Preparation: Inoculate the test microorganisms in their respective broths and incubate until they reach the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include wells for a positive control (broth with microorganism and control antibiotic), a negative control (broth with microorganism and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. The MIC is the lowest concentration of the compound where no color change (from blue to pink) is observed, indicating inhibition of microbial growth.
Data Presentation:
| Microorganism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus | 16 | 1 | - |
| E. coli | 8 | 0.25 | - |
| P. aeruginosa | 32 | 1 | - |
| E. faecalis | 64 | 2 | - |
| C. albicans | >256 | - | 4 |
| A. niger | >256 | - | 16 |
Part 2: Determining Bactericidal or Bacteriostatic Action
Once the MIC is established, the next logical step is to determine whether the compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic). This is assessed by determining the Minimum Bactericidal Concentration (MBC).
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Part 3: Preliminary Mechanism of Action Studies
Given the structural similarity of this compound to quinolones, a plausible hypothesis is that it targets bacterial DNA gyrase and/or topoisomerase IV.[1][3][4]
Hypothesized Mechanism of Action: Quinolones function by inhibiting DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.[1][3][5] This inhibition leads to the accumulation of double-strand DNA breaks, ultimately causing cell death.[2][4]
Experimental Workflow for Mechanism of Action Studies:
Caption: Experimental workflow for antimicrobial evaluation.
Protocol 3: DNA Gyrase Inhibition Assay
Principle: This is a cell-free assay to determine if the compound directly inhibits the activity of DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Supercoiled plasmid DNA
-
ATP
-
Assay buffer
-
This compound
-
Positive control (e.g., Ciprofloxacin)
-
Agarose gel electrophoresis system
Procedure:
-
Set up reaction mixtures containing DNA gyrase, supercoiled plasmid DNA, and ATP in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Inhibition of DNA gyrase will be observed as a decrease in the amount of relaxed DNA compared to the no-drug control.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of the antimicrobial properties of this compound. Based on its structural similarity to quinolones, it is a promising candidate for further investigation. The proposed studies will not only determine its spectrum of activity but also provide insights into its potential mechanism of action, paving the way for its development as a novel antimicrobial agent.
References
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Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. ([Link])
-
Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. ([Link])
-
Quinolone antibiotic - Wikipedia. ([Link])
-
Quinolone antimicrobial agents: mechanism of action and resistance development. ([Link])
-
Mechanism of Quinolone Action and Resistance. ([Link])
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Synthesis of 2-Chloro-4-methylsulfonylbenzoic Acid: A Detailed Guide for Researchers
Introduction
2-Chloro-4-methylsulfonylbenzoic acid is a vital intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its molecular structure, featuring a chlorinated and sulfonylated benzene ring with a carboxylic acid group, makes it a versatile building block for complex organic molecules.[1] This white crystalline powder is particularly noted for its role as a key precursor in the production of herbicides, such as Sulcotrione.[2] Given its industrial and research significance, a thorough understanding of its synthesis is crucial for chemists in drug discovery and process development.
This application note provides a detailed overview of established synthetic protocols for 2-chloro-4-methylsulfonylbenzoic acid, complete with step-by-step instructions, mechanistic insights, and comparative data. The methodologies presented are curated from peer-reviewed literature and patent filings, offering reliable and reproducible routes for laboratory-scale synthesis.
Compound Profile:
| Property | Value |
| CAS Number | 53250-83-2 |
| Molecular Formula | C8H7ClO4S |
| Molecular Weight | 234.66 g/mol [2] |
| Melting Point | 192-193 °C[2] |
| Boiling Point | 454.8±45.0 °C at 760 mmHg[2] |
| Appearance | White crystalline powder[1][2] |
| Solubility | Limited solubility in water; soluble in methanol, ethanol, and DMSO[1] |
Synthetic Strategies and Protocols
Two primary synthetic routes for 2-chloro-4-methylsulfonylbenzoic acid are prominently described in the scientific literature. The first is a two-step process starting from 4-methylsulfonyltoluene, and the second involves the chemical modification of a pre-functionalized benzoic acid derivative.
Protocol 1: Synthesis from 4-Methylsulfonyltoluene
This widely used industrial method involves the chlorination of 4-methylsulfonyltoluene followed by oxidation of the methyl group to a carboxylic acid.[3][4][5] This approach is advantageous due to the availability of the starting material and generally high yields.[4][5]
Caption: Synthesis of 2-chloro-4-methylsulfonylbenzoic acid from 4-methylsulfonyltoluene.
Step 1: Synthesis of 2-Chloro-4-methylsulfonyltoluene
The first step is an electrophilic aromatic substitution reaction where a chlorine atom is introduced onto the benzene ring of 4-methylsulfonyltoluene. The methyl and methylsulfonyl groups are para-directing; however, the steric hindrance from the methylsulfonyl group favors chlorination at the position ortho to the methyl group.
Experimental Protocol:
-
To a 250 mL reactor equipped with a stirrer, thermometer, and gas inlet, add 39g of 4-methylsulfonyltoluene, 40g of a low-polarity solvent (e.g., carbon tetrachloride or dichloromethane), and a catalyst such as 3g of iron powder or 0.4g of iodine.[4][5]
-
Heat the mixture to a temperature between 87-91 °C with constant stirring.[4][5]
-
Introduce chlorine gas into the reaction mixture. The reaction progress should be monitored by gas chromatography.[4][5]
-
Continue the chlorination until the starting material is consumed (approximately 5 hours).[4][5]
-
Upon completion, terminate the reaction and add water to the mixture. Stir while cooling.
-
Filter the solid product, wash with water, and dry to obtain crude 2-chloro-4-methylsulfonyltoluene.[4] The reported molar yield for this step is approximately 94.8%.[4]
Causality Behind Experimental Choices:
-
Catalyst: Iron powder or iodine acts as a Lewis acid catalyst, polarizing the Cl-Cl bond and generating a more electrophilic chlorine species for the aromatic substitution.
-
Solvent: A low-polarity solvent is used to dissolve the starting material and facilitate the reaction while being relatively inert under the reaction conditions.
-
Temperature: The reaction is carried out at an elevated temperature to ensure a sufficient reaction rate.
Step 2: Synthesis of 2-Chloro-4-methylsulfonylbenzoic Acid
The intermediate, 2-chloro-4-methylsulfonyltoluene, is then oxidized to the final product. Strong oxidizing agents are required to convert the methyl group to a carboxylic acid.
Experimental Protocol:
-
In a suitable reactor, mix the 2-chloro-4-methylsulfonyltoluene obtained from the previous step with a phosphoric acid solution (20-95%).[3]
-
Heat the mixture to a temperature between 140-170 °C.[3]
-
Add 30-68% nitric acid to the reaction mixture to initiate the oxidation.[3]
-
Maintain the temperature and stirring until the reaction is complete, as monitored by an appropriate analytical technique like HPLC.
-
Cool the reaction mixture, which will cause the product to precipitate.
-
Filter the solid, wash with water, and dry to yield 2-chloro-4-methylsulfonylbenzoic acid.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Nitric acid is a strong and cost-effective oxidizing agent capable of converting an aromatic methyl group to a carboxylic acid at high temperatures.
-
Phosphoric Acid: The phosphoric acid solution serves as the reaction medium and can help to moderate the reactivity of the nitric acid.
Quantitative Data for Protocol 1:
| Step | Reactants | Key Conditions | Molar Yield |
| 1. Chlorination | 4-Methylsulfonyltoluene, Chlorine, Catalyst (Fe or I2) | 87-91 °C, Low-polarity solvent | ~94.8%[4] |
| 2. Oxidation | 2-Chloro-4-methylsulfonyltoluene, Nitric Acid | 140-170 °C, Phosphoric acid solution | High[3][4] |
Protocol 2: Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl Chloride
This alternative route begins with a more functionalized starting material and involves a series of reactions to introduce the methylsulfonyl group. This method can be advantageous if the starting material is readily available.
Caption: Synthesis of 2-chloro-4-methylsulfonylbenzoic acid from a benzoyl chloride derivative.
Experimental Protocol:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, prepare a slurry of 4.6 g of sodium sulfite and 12.3 g of sodium bicarbonate in 40 mL of water.[6]
-
Heat the slurry to 75 °C and slowly add 10 g of 2-chloro-4-(chlorosulfonyl)benzoyl chloride.[6]
-
Stir the mixture at 75 °C for 2 hours.[6]
-
Add 6.4 g of the sodium salt of chloroacetic acid to the reaction mixture and heat to reflux for 21 hours.[6]
-
After cooling, acidify the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate.[6]
-
Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain 2-chloro-4-methylsulfonylbenzoic acid as a white solid.[6] This method reportedly yields the product with 87% purity, corresponding to an 85% overall yield.[6]
Causality Behind Experimental Choices:
-
Sodium Sulfite and Bicarbonate: These reagents react with the chlorosulfonyl group to form a sulfinate intermediate. The bicarbonate acts as a base to neutralize the HCl generated.
-
Sodium Chloroacetate: This reagent is involved in the formation of the methylsulfonyl group through a nucleophilic substitution followed by decarboxylation.
-
Acidification: The final product is a carboxylic acid, which is insoluble in acidic aqueous solutions and can thus be precipitated and isolated by adjusting the pH.
Quality Control
The purity of the synthesized 2-chloro-4-methylsulfonylbenzoic acid can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product.[1]
-
Melting Point Determination: A sharp melting point range close to the literature value (192-193 °C) is indicative of high purity.[2]
-
Gas Chromatography (GC): Can be used to analyze for residual solvents.[1]
-
Elemental Analysis: To confirm the elemental composition and molecular formula.[1]
Conclusion
The synthesis of 2-chloro-4-methylsulfonylbenzoic acid can be achieved through multiple effective routes. The choice of protocol will depend on factors such as the availability and cost of starting materials, desired scale of production, and available laboratory equipment. The two-step synthesis from 4-methylsulfonyltoluene is a robust and high-yielding method suitable for larger-scale production. The alternative route starting from 2-chloro-4-(chlorosulfonyl)benzoyl chloride offers a different approach that may be preferable under specific circumstances. For all synthetic procedures, careful control of reaction conditions and appropriate analytical monitoring are essential for achieving high purity and yield.
References
- China 2-Chloro-4-methylsulfonylbenzoic acid Suppliers & Customized Manufacturer - agrochemx.com.
- Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid - PrepChem.com.
- CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google P
- Exploring 2-Chloro-4-(Methylsulfonyl)
- CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google P
- CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google P
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- 5. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Preparation of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: An In-Depth Technical Guide
Abstract
This comprehensive guide details the synthesis, purification, and characterization of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, a key intermediate in the synthesis of various pharmaceuticals, notably Imatinib, a targeted therapy for certain types of cancer.[1][2] This document provides researchers, scientists, and drug development professionals with a robust framework for its preparation, emphasizing the underlying chemical principles, practical experimental considerations, and rigorous analytical validation. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final compound.
Introduction: Significance and Synthetic Overview
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride serves as a critical building block in medicinal chemistry. Its structure, featuring a benzoic acid moiety linked to a methylpiperazine group via a methylene bridge, makes it a versatile synthon for creating complex molecular architectures.[2] The dihydrochloride salt form is often preferred due to its enhanced water solubility and stability, which are advantageous for pharmaceutical processing.[2]
The synthesis of this compound can be approached through several strategic pathways. The most common and industrially scalable methods involve the nucleophilic substitution of a reactive benzylic halide with 1-methylpiperazine. This guide will focus on a prevalent and efficient method starting from 4-(chloromethyl)benzoic acid, detailing the reaction, work-up, and purification to yield the high-purity dihydrochloride salt.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule breaks the benzylic C-N bond, identifying 4-(halomethyl)benzoic acid and 1-methylpiperazine as the primary starting materials. This approach is favored for its atom economy and the commercial availability of the precursors.
Diagram: Retrosynthetic Analysis
Caption: Retrosynthetic pathway for the target compound.
The forward synthesis, therefore, involves the direct coupling of 4-(chloromethyl)benzoic acid with 1-methylpiperazine, followed by the formation of the dihydrochloride salt. This method is efficient and avoids the need for intermediate isolation, streamlining the overall process.[2]
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[3]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 4-(Chloromethyl)benzoic acid | 1642-81-5 | 170.59 | >98% | Commercial |
| 1-Methylpiperazine | 109-01-3 | 100.16 | >99% | Commercial |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Grade | Commercial |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous | Commercial |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Concentrated (37%) | Commercial |
| Isopropanol (IPA) | 67-63-0 | 60.10 | ACS Grade | Commercial |
| Acetone | 67-64-1 | 58.08 | ACS Grade | Commercial |
Step-by-Step Synthesis Procedure
Diagram: Synthetic Workflow
Caption: Step-by-step workflow for the synthesis.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 100g of 4-(chloromethyl)benzoic acid, 60g of 1-methylpiperazine, 49g of sodium bicarbonate, and 350ml of N,N-dimethylformamide (DMF).[4]
-
Rationale: DMF is an excellent polar aprotic solvent for this SN2 reaction, facilitating the dissolution of the reactants. Sodium bicarbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
-
Reaction Execution: Stir the mixture at 30°C for 2 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Salt Formation: After the reaction is complete, cool the mixture to room temperature. The crude reaction mixture contains the free base of the product, unreacted starting materials, and salts. For enhanced purity, the reaction solution can be subjected to nanofiltration to remove unreacted reagents and salts.[2][4] Subsequently, introduce hydrogen chloride gas into the solution, or add a concentrated solution of HCl in a suitable solvent like isopropanol, until the pH is acidic (pH 1-2).[5]
-
Precipitation and Isolation: A large amount of white solid, the dihydrochloride salt, will precipitate out of the solution.[4] The solid is then collected by centrifugal filtration.
-
Rationale: The dihydrochloride salt is significantly less soluble in the organic solvent mixture than the free base, leading to its precipitation upon acidification.
-
-
Purification: Wash the collected solid with acetone to remove any remaining impurities.[1]
-
Rationale: Acetone is a good solvent for washing as the desired product has low solubility in it, while it can dissolve many organic impurities.
-
-
Drying: Dry the purified product under vacuum to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. A typical yield is around 97%.[4]
Characterization and Quality Control
The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.
| Technique | Parameter | Expected Result |
| Appearance | Physical State | White to off-white powder[6] |
| Melting Point | Range | 306-320°C (decomposes)[7] |
| HPLC | Purity | >98%[8] |
| ¹H NMR | Chemical Shifts | Consistent with the structure of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.[8][9] |
| Mass Spec (LC-MS) | Molecular Ion | Consistent with the molecular weight of the free base or its protonated form. |
| Solubility | In Water | Soluble[7] |
Note: The exact chemical shifts in ¹H NMR will depend on the solvent used.
Safety and Handling
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[12] Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.[3][12]
-
First Aid Measures:
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12][8]
Conclusion
The protocol described in this application note provides a reliable and high-yielding method for the preparation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. By understanding the rationale behind each step, from the choice of reagents to the purification techniques, researchers can confidently synthesize this important pharmaceutical intermediate with high purity. The provided safety information is crucial for the responsible handling of all chemicals involved in this process.
References
- Vertex AI Search. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ.
- Benchchem. (n.d.). 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8.
- ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF.
- Patsnap Eureka. (n.d.). Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
- Consensus. (2010). Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride.
- Consensus. (2012). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid—the key precursor toward imatinib.
- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride.
- Google Patents. (n.d.). CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
- Echemi. (n.d.). 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride Safety Data Sheets.
- Semantic Scholar. (2015). Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
- Capot Chemical. (2010). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.
- Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- United States Biological. (n.d.). 4-(4-Methylpiperazinomethyl)benzoic Acid, Dihydrochloride - Data Sheet.
- ChemicalBook. (n.d.). 1-(4-Chlorobenzhydryl)piperazine synthesis.
- PrepChem.com. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid.
- BioCrick. (n.d.). 4-[(4-Methylpiperazin-1-yl) methyl]benzoic acid dihydrochloride-COA.
- BLDpharm. (n.d.). 106261-49-8|4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
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- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid
Welcome to the technical support guide for the synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid. This molecule is a crucial building block in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthesis of this compound is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the attack of a nucleophile (N-methylpiperazine) on an electron-deficient aromatic ring, leading to the displacement of a leaving group. Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[1][2] The reaction is initiated by the nucleophilic attack, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The aromaticity is then restored by the elimination of the leaving group.
The rate of this reaction is critically dependent on three factors:
-
The presence of electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negative charge of the Meisenheimer complex. The carboxylic acid and chloro substituents on the ring serve this purpose.
-
The nature of the leaving group. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the breaking of the carbon-leaving group bond.[3][4] Consequently, more electronegative halogens, like fluorine, accelerate the reaction by making the attacked carbon more electrophilic, leading to a reactivity order of F > Cl > Br > I.[3][5]
-
The strength of the nucleophile. N-methylpiperazine serves as an effective nucleophile for this transformation.
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?
A: Side product formation is often due to either reaction at an unintended site or harsh reaction conditions.
-
Incorrect Regioselectivity: If you start with a di-halogenated substrate like 2,4-dichlorobenzoic acid, substitution can potentially occur at either position. However, the SNAr reaction is directed by electron-withdrawing groups. The carboxylic acid group at C1 activates the para position (C4) more strongly than the ortho position (C2), favoring the desired product. If using 2-chloro-4-fluorobenzoic acid, substitution will overwhelmingly occur at the C4 position due to fluorine being a superior leaving group in SNAr reactions. [3][5]* Thermal Decomposition: High reaction temperatures (e.g., >150°C) can lead to decarboxylation or other degradation pathways.
-
Benzyne Formation: Under the influence of a very strong base (like NaNH₂), an elimination-addition mechanism via a "benzyne" intermediate can occur, which is generally not an issue with moderate bases like K₂CO₃ or organic amines. [1][6] Minimization Strategies:
-
Use 2-chloro-4-fluorobenzoic acid as the starting material to ensure high regioselectivity.
-
Maintain careful temperature control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a moderate base such as potassium carbonate or sodium bicarbonate. [7][8]4. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of N-methylpiperazine to ensure full conversion of the starting material without promoting significant side reactions.
Q3: How do I choose the optimal base for this reaction?
A: The choice of base is a balance between reactivity and minimizing side reactions.
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, NaHCO₃): These are mild, inexpensive, and easy to remove during workup. They are often used in polar solvents like DMF or water. [7][8]Potassium carbonate is generally more effective than sodium carbonate due to its better solubility in organic solvents.
-
Tertiary Amines (Triethylamine, DIPEA): These are organic-soluble bases that also act as acid scavengers. They are generally non-nucleophilic but can be difficult to remove completely during purification.
-
Alkali Metal Alkoxides (t-BuOK): These are strong, non-nucleophilic bases that can significantly accelerate the reaction, especially with less reactive substrates. [9]However, their high reactivity requires careful control to prevent side reactions. They are best used in anhydrous aprotic solvents like THF.
For this specific synthesis, potassium carbonate (K₂CO₃) is an excellent starting point due to its balance of reactivity, low cost, and ease of handling.
Frequently Asked Questions (FAQs)
Q1: Which starting material is preferred: 2,4-dichlorobenzoic acid or 2-chloro-4-fluorobenzoic acid?
A: 2-chloro-4-fluorobenzoic acid is the superior starting material. This is due to the "element effect" in SNAr reactions. The rate-determining step is the nucleophilic attack on the aromatic ring. The highly electronegative fluorine atom strongly polarizes the C-F bond and withdraws electron density from the ring, making the carbon at position 4 significantly more electrophilic and susceptible to attack. [3]This electronic effect far outweighs the weaker C-F bond strength, resulting in fluoride being a much better leaving group than chloride in this mechanism. [5]
Q2: What is a standard protocol for the synthesis and purification of this compound?
A: The following protocol is a robust starting point, synthesized from common practices in the literature.
Experimental Protocol: Synthesis via SNAr
Materials:
-
2-chloro-4-fluorobenzoic acid (1 equivalent)
-
N-methylpiperazine (1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Dimethylformamide (DMF) (5-10 mL per gram of starting material)
-
Deionized water
-
Hydrochloric Acid (1M and 6M)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-fluorobenzoic acid, N-methylpiperazine, potassium carbonate, and DMF.
-
Reaction: Heat the mixture to 100-120°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC (typically complete in 4-12 hours).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 10 times the volume of ice-water.
-
pH Adjustment & Precipitation: Stir the aqueous mixture. The product may precipitate. Adjust the pH to ~6-7 using 1M HCl. If the product remains dissolved, slowly add 6M HCl to acidify further, which should prompt precipitation of the zwitterionic product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts, followed by a small amount of cold ethyl acetate or ether to remove non-polar impurities.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol).
Q3: Can this reaction be performed under microwave irradiation?
A: Yes. SNAr reactions are often amenable to microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants. A published procedure for a similar microwave-assisted SNAr reaction demonstrates its feasibility. [9]If using a microwave reactor, start with short exposure times and monitor temperature and pressure carefully to avoid decomposition.
References
-
Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC. [Link]
-
Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]
- CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH National Library of Medicine. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]
-
WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Patentscope. [Link]
-
Synthesis of 2-Chloro-5-(4-chloromethylpiperidinosulfonyl)benzoic Acid. PrepChem.com. [Link]
- CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
- CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
-
4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. [Link]
- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link]
-
Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
-
Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. [Link]
-
This compound. 2a biotech. [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Benzoic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for common side reactions and yield issues encountered during the synthesis of substituted benzoic acids. As professionals in research and development, we understand that overcoming synthetic challenges efficiently is paramount. This document moves beyond simple protocols to explain the causality behind common issues, offering field-proven insights and robust, evidence-based solutions.
General Troubleshooting Workflow
Before diving into specific synthetic routes, it's crucial to have a systematic approach to troubleshooting. An unexpected result is a data point. The key is to interpret it correctly. The following workflow is a recommended diagnostic process.
Caption: A systematic workflow for diagnosing and resolving synthesis issues.
Route 1: Grignard Carboxylation (from Aryl Halides)
The reaction of an arylmagnesium halide with carbon dioxide (dry ice) is a classic and versatile method for preparing benzoic acids.[1] However, its sensitivity to reaction conditions makes it prone to several side reactions.
Frequently Asked Questions (FAQs)
Q1: My yield of benzoic acid is extremely low, and I recovered mostly starting material (aryl halide). What went wrong?
A1: This is a classic symptom of Grignard reagent formation failure. Grignard reagents are potent bases and nucleophiles that react readily with even weakly acidic protons.
-
Root Cause 1: Presence of Moisture. Water is the most common culprit. It will protonate and destroy the Grignard reagent, converting it back to an inert arene. All glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents are mandatory.[2][3][4]
-
Root Cause 2: Inactive Magnesium. A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[5]
-
Root Cause 3: Impure Halide. Wet or impure aryl halide can inhibit the reaction.
Troubleshooting Protocol: Ensuring Grignard Formation
-
Glassware Preparation: Assemble your three-necked flask, condenser, and dropping funnel. Flame-dry all parts under vacuum or place in a 120°C oven overnight. Allow to cool under a stream of dry nitrogen or argon.[3]
-
Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine (I₂).[3][4] The iodine will chemically etch the surface, exposing fresh magnesium. Gentle warming may be required until the brown color of the iodine disappears.
-
Solvent & Reagent Quality: Use freshly opened anhydrous ether or THF. Ensure your aryl halide is dry.
-
Initiation: Add a small portion of the aryl halide solution to the magnesium. If the reaction doesn't start (indicated by gentle bubbling or a gray/cloudy appearance), gently warm the flask with a heat gun. Once initiated, the reaction is exothermic and should sustain itself.[4][6]
Q2: My main impurity is a non-polar compound that I've identified as biphenyl. How do I prevent its formation?
A2: Biphenyl is the product of a Wurtz-type coupling reaction between the Grignard reagent (Ar-MgX) and unreacted aryl halide (Ar-X).[7][8] This side reaction is favored by high local concentrations of the aryl halide and elevated temperatures.[6][7]
-
Mechanism of Biphenyl Formation: Ar-MgX + Ar-X → Ar-Ar + MgX₂
Preventative Measures:
| Parameter | Recommended Action | Rationale |
| Addition Rate | Add the aryl halide solution dropwise from an addition funnel to the magnesium suspension. | Maintains a low instantaneous concentration of the aryl halide, minimizing the chance of it coupling with the formed Grignard reagent.[6][7] |
| Temperature | Maintain a gentle reflux. Avoid aggressive heating. | Higher temperatures can increase the rate of radical formation and coupling side reactions.[6] |
| Stoichiometry | Use a slight excess of magnesium (e.g., 1.1-1.2 equivalents). | Ensures that the aryl halide is more likely to react with magnesium than with the Grignard reagent.[7] |
digraph "Biphenyl_Formation" { graph [rankdir=LR]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];reagents [label="Ar-X + Mg"]; grignard [label="Ar-MgX\n(Desired Reagent)"]; side_reaction [label="Ar-MgX + Ar-X", shape=oval, style=filled, fillcolor="#FBBC05"]; biphenyl [label="Ar-Ar\n(Biphenyl Side Product)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
reagents -> grignard [label=" Formation"]; grignard -> side_reaction; reagents -> side_reaction [label=" Unreacted"]; side_reaction -> biphenyl; }
Caption: Competing pathways leading to Grignard reagent and biphenyl byproduct.
Q3: How can I effectively remove the biphenyl byproduct during workup?
A3: The difference in acidity between benzoic acid and biphenyl is the key to their separation.
Purification Protocol: Acid-Base Extraction
-
After quenching the reaction with acid, dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) sodium hydroxide (NaOH) solution.
-
The benzoic acid will be deprotonated to form the water-soluble sodium benzoate salt and move to the aqueous layer.[9]
-
The non-polar biphenyl will remain in the organic layer.
-
Separate the layers. The organic layer containing the biphenyl can be discarded.
-
Cool the aqueous layer in an ice bath and re-acidify with concentrated HCl until the solution is acidic (test with pH paper).
-
The benzoic acid will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry.[9]
Route 2: Oxidation of Alkylbenzenes
The oxidation of an alkyl side-chain on a benzene ring using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid is a common method for producing benzoic acids.[10][11]
Frequently Asked Questions (FAQs)
Q1: I tried to oxidize tert-butylbenzene, but I only recovered my starting material. Why didn't the reaction work?
A1: The side-chain oxidation reaction is mechanistically complex but is understood to proceed via radical intermediates at the benzylic position.[11] A critical requirement for this reaction is the presence of at least one benzylic hydrogen (a hydrogen atom on the carbon directly attached to the aromatic ring).[10][11][12] tert-Butylbenzene has no benzylic hydrogens, making its side chain inert to these oxidation conditions.[11][13]
| Substrate | Benzylic Hydrogens | Outcome with KMnO₄ |
| Toluene | 3 | Benzoic Acid |
| Ethylbenzene | 2 | Benzoic Acid |
| Isopropylbenzene | 1 | Benzoic Acid |
| tert-Butylbenzene | 0 | No Reaction[11][14] |
Q2: The oxidation of my substituted toluene is very slow and gives a poor yield. Could the substituents on the ring be the problem?
A2: Yes, the electronic nature of other substituents on the aromatic ring can influence the rate of oxidation, although the effect is often less pronounced than the requirement for a benzylic hydrogen.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) can stabilize the benzylic radical intermediate, potentially accelerating the reaction.
-
Strongly electron-withdrawing groups (e.g., -NO₂) can destabilize the benzylic position, making the C-H bonds stronger and the oxidation slower and more difficult.
Q3: I'm concerned about over-oxidation and cleaving the aromatic ring itself. Is this a common side reaction?
A3: Under typical conditions (e.g., hot, alkaline KMnO₄ followed by acidic workup), the benzene ring is remarkably resistant to oxidation due to its aromatic stability.[11][15] While alkenes are readily cleaved by KMnO₄, the delocalized π-system of benzene is inert.[15] However, under extremely harsh conditions (very high temperatures, high concentrations of oxidant), ring degradation can occur, but this is not a typical side reaction in a controlled laboratory synthesis.[16] The primary side products usually stem from incomplete reaction rather than over-oxidation.
Route 3: Hydrolysis of Benzonitriles
Hydrolysis of benzonitriles offers a reliable route to benzoic acids, especially when the nitrile functional group is readily accessible. The reaction can be performed under acidic or basic conditions.[17][18]
Frequently Asked Questions (FAQs)
Q1: My base-catalyzed hydrolysis stopped at the benzamide stage and won't proceed to the carboxylic acid. How can I drive the reaction to completion?
A1: This is a very common issue. The hydrolysis of a nitrile proceeds in two steps: first to the primary amide, and then the amide is hydrolyzed to the carboxylate salt. The second step (amide hydrolysis) is often significantly slower than the first (nitrile hydration).[19]
-
Kinetic Profile: Nitrile --(k₁)--> Amide --(k₂)--> Carboxylate where k₁ > k₂
Troubleshooting Protocol: Forcing Amide Hydrolysis
-
Increase Temperature: Refluxing the reaction mixture for an extended period is the most common solution. Use a higher boiling solvent if necessary (e.g., ethylene glycol instead of ethanol) to achieve higher temperatures.
-
Increase Base Concentration: Using a more concentrated solution of NaOH or KOH can increase the rate of the second hydrolysis step.
-
Extended Reaction Time: Simply allow the reaction to run longer. Monitor the reaction by TLC, looking for the disappearance of the intermediate amide spot. A 12-hour or overnight reflux is not uncommon.[20]
Q2: Under my acidic hydrolysis conditions, I'm getting a complex mixture of products. What could be happening?
A2: While effective, strong acid hydrolysis (e.g., concentrated H₂SO₄ or HCl) at high temperatures can sometimes lead to side reactions, particularly if the aromatic ring has sensitive substituents.[21]
-
Potential Side Reactions:
-
Sulfonation: If using hot, concentrated sulfuric acid, sulfonation of the aromatic ring can occur as a competing electrophilic aromatic substitution reaction.[22]
-
Decomposition: Sensitive functional groups on the ring (e.g., ethers, esters) may be cleaved or degraded under harsh acidic conditions.
-
Recommendations for Cleaner Hydrolysis:
-
Use Basic Conditions: Base-catalyzed hydrolysis is often cleaner and avoids issues of electrophilic attack on the ring.[23]
-
Milder Acid Conditions: Try using a lower concentration of acid for a longer period, or explore alternative catalysts if possible.
Route 4: The Haloform Reaction (from Aryl Methyl Ketones)
The haloform reaction is an excellent method for converting aryl methyl ketones (acetophenones) into the corresponding benzoic acids. It involves reaction with a halogen (Cl₂, Br₂, I₂) in the presence of a strong base like NaOH.[24][25]
Frequently Asked Questions (FAQs)
Q1: My haloform reaction is not going to completion. What are the critical parameters?
A1: The haloform reaction mechanism involves the repeated, base-catalyzed α-halogenation of the methyl group.[26]
-
Requirement 1: Stoichiometry. An excess of both base and halogen is required. At least 3 equivalents of halogen are needed to form the trihalomethyl intermediate, and 4 equivalents of base are consumed in total.
-
Requirement 2: Enolizable Protons. The reaction relies on the acidity of the α-protons on the methyl group. If the aryl ketone lacks a methyl group (e.g., propiophenone), the reaction will not proceed to completion to give a benzoic acid.[27]
Q2: Are there any common side reactions I should be aware of?
A2: The haloform reaction is generally quite clean. The primary side reaction is incomplete halogenation. Because each successive halogenation makes the remaining α-protons more acidic, the reaction has a "Cookie Monster" characteristic—once it starts, it tends to go to completion on a given molecule rather than leaving a mixture of mono- and di-halogenated ketones.[26] The main challenge is typically ensuring the reaction starts and is driven to completion with sufficient reagents and time. A carbon-carbon double bond elsewhere in the molecule is typically not affected by this reaction.[28]
References
- Brainly. (2023). How can biphenyl be formed in a Grignard reaction, and how can it be minimized?
- BenchChem. (n.d.). Preventing byproduct formation in Grignard reactions with Hexanophenone.
- Gauth. (n.d.). Solved: Explain how biphenyl (an undesired product)
- IOSR Journal. (n.d.).
- Grokipedia. (n.d.). Haloform reaction.
- Chemistry LibreTexts. (2021). 18.
- NC State University Libraries. (n.d.). 16.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones.
- YouTube. (2018).
- Pearson. (2022). Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons.
- Chemistry Stack Exchange. (2012).
- Al-Hajjeh, G. A. (n.d.).
- Chemistry Stack Exchange. (2022).
- UBC Library Open Collections. (1972).
- YouTube. (2020). Oxidation at the Benzylic Position with KMnO4 and MnO2.
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
- Organic Chemistry Portal. (n.d.). Haloform Reaction.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- Wikipedia. (n.d.). Haloform reaction.
- Save My Exams. (2025). Preparation of Benzoic Acid (OCR A Level Chemistry A): Revision Note.
- Google Patents. (n.d.).
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
- MacMillan, J. H., & Labes, M. M. (n.d.). Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide.
- Hydrocarbon Processing. (n.d.). The purification of benzoic acid using dividing wall columns.
- Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- Scribd. (2024). Grignard Reaction: Synthesis of Benzoic Acid.
- YouTube. (2021). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry.
- Reddit. (2016).
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- NIST. (n.d.).
- Turito. (2023). Benzoic Acid - Structure, Properties, Reactions.
- Organic Syntheses. (n.d.). Procedure 9.
- University of the West Indies. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
- Wikipedia. (n.d.). Benzoic acid.
- Chemistry Online. (2022).
- Quora. (2025). Can you provide some examples of benzoic acid rearrangement reactions?
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
- Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- BenchChem. (n.d.).
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
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- 4. chemistry-online.com [chemistry-online.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Solved: Explain how biphenyl (an undesired product) can be formed during the preparation of the Gr [Others] [gauthmath.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
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- 11. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 13. Oxidation of Alkyl Side Chains [ns1.almerja.com]
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Technical Support Center: Purification of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this important synthetic intermediate.
Understanding the Chemistry: A Foundation for Purity
The most probable synthetic route to this compound involves a nucleophilic aromatic substitution reaction between 2,4-dichlorobenzoic acid and 1-methylpiperazine. This understanding is crucial as it allows us to anticipate the likely impurities that may co-exist with the final product.
Anticipated Impurities:
-
Unreacted Starting Materials: 2,4-dichlorobenzoic acid and 1-methylpiperazine.
-
Isomeric Impurity: 4-Chloro-2-(4-methylpiperazin-1-yl)benzoic acid.
-
Bis-substituted Byproduct: A molecule where two units of the benzoic acid are attached to one piperazine ring.
-
Inorganic Salts: Formed from the base used to scavenge HCl during the reaction.
-
Residual Solvents: From the reaction or initial purification steps.
The following sections provide a structured approach to identifying and removing these impurities.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product shows a broad melting point range, suggesting the presence of impurities. How can I improve its purity?
A broad melting point is a classic indicator of a mixture. The most effective initial purification technique for crystalline solids like benzoic acid derivatives is recrystallization.[1][2][3]
Core Principle of Recrystallization: This technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of your crude product in various solvents. Good candidates for benzoic acid derivatives include water, ethanol, methanol, ethyl acetate, and mixtures thereof.[4][5][6]
-
For this specific molecule, a mixed solvent system like ethanol/water or methanol/water is often effective. The organic solvent helps to dissolve the desired compound, while the addition of water as an anti-solvent induces crystallization upon cooling.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the primary solvent (e.g., ethanol) dropwise while heating the mixture gently on a hot plate until the solid dissolves completely. Use the minimum amount of hot solvent necessary to achieve dissolution.
-
-
Decolorization (Optional):
-
If your solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Once the solution has reached room temperature, you can further increase the yield by placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.
-
Question 2: HPLC analysis of my product shows a significant peak corresponding to the starting material, 2,4-dichlorobenzoic acid. How can I remove it?
The presence of the acidic starting material can be addressed by an acid-base extraction. This method separates compounds based on their different solubilities in aqueous and organic phases at varying pH levels.
Logical Workflow for Acid-Base Extraction:
Caption: Workflow for removing acidic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in an appropriate organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The deprotonated 2,4-dichlorobenzoic acid will be in the aqueous layer, while your desired product, being less acidic due to the electron-donating piperazine group, will preferentially remain in the organic layer.
-
Drain the aqueous layer.
-
Repeat the wash with fresh NaHCO₃ solution if necessary.
-
Wash the organic layer with brine to remove any residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the purified product.
Question 3: I suspect the presence of the isomeric impurity, 4-Chloro-2-(4-methylpiperazin-1-yl)benzoic acid. How can I separate it from my desired product?
Separating isomers can be challenging due to their similar physical properties. In this case, column chromatography is the most effective technique.
Principle of Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Compounds with different polarities will travel through the column at different rates.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elution: Start with a non-polar eluent (e.g., a mixture of hexane and ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate, and then potentially adding a small amount of methanol). The less polar isomer will elute first.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain the pure desired product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: What is a suitable HPLC method for determining the purity of this compound?
A reversed-phase HPLC (RP-HPLC) method is generally suitable for this type of compound.[7][8][9]
Table 1: Recommended HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid or Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase B. A typical gradient could be 95% A to 50% A over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Q2: How can I remove unreacted 1-methylpiperazine from my product?
1-methylpiperazine is a basic compound. An acid wash during the workup can effectively remove it.
Experimental Protocol: Acid Wash
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The basic 1-methylpiperazine will be protonated and move into the aqueous layer.
-
Separate the layers and discard the aqueous layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer and evaporate the solvent.
Q3: My purified product is an oil, but I expect a solid. What should I do?
The presence of residual solvent or certain impurities can prevent crystallization.
-
Ensure all solvent is removed: Dry the product under high vacuum for an extended period.
-
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir the mixture, and the product should solidify. The impurities will remain in the solvent, which can then be decanted.
-
Re-purify: If the product remains an oil, it likely contains a significant amount of impurities. Consider repeating one of the purification steps described above.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Visualization of the Purification Strategy
The following diagram illustrates the decision-making process for purifying this compound based on the identified impurities.
Caption: Decision tree for purification strategy.
References
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from a general chemistry resource.[1]
- HPLC Methods for analysis of Benzoic acid. (n.d.).
- The solubility of benzoic acid in seven solvents. (2025).
- Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- This compound hydrochloride. (n.d.). Arctom Scientific.
- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures.
- 4-(4-Methylpiperazin-1-yl)benzoic acid. (n.d.). PubChem.
- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2013).
- Exp 2 - Recrystalliz
- Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube.
- Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). Molbank, M607.
- A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chlorobenzimidazole. (2025). BenchChem.
- Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. (n.d.). PrepChem.com.
- Solubility of Benzoic Acid in Organic Solvents. (2015, January 12). Scribd.
- Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS. (n.d.). Agilent.
- This compound. (n.d.). 2a biotech.
- eL540 High-Resolution and High-Speed Simultaneous Analysis of Preservatives in Cosmetics Using SPP Column. (n.d.).
- Dynamic Nucleophilic Aromatic Substitution of Tetrazines. (2015).
- p-PHENYLAZOBENZOYL CHLORIDE. (n.d.). Organic Syntheses.
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (1983). Journal of the Chemical Society, Perkin Transactions 2, (11), 1619-1623.
Sources
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- 5. digital.library.unt.edu [digital.library.unt.edu]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. shimadzu.com [shimadzu.com]
"stability issues of 2-Chloro-4-(4-methylpiperazin-1-YL)benzoic acid in solution"
Technical Support Center: 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide is designed for professionals in research and drug development who may encounter stability challenges with this compound in solution. We will explore common problems, troubleshooting strategies, and proactive methods to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: My experimental results are inconsistent. Could this be a compound stability issue? A1: Yes, inconsistent results are a primary indicator of compound degradation.[1] If you observe a decrease in expected potency, unexpected biological outcomes, or poor reproducibility between experiments, the stability of your compound in your specific experimental medium should be investigated. It is always best practice to use freshly prepared solutions.[1]
Q2: What are the visible signs of degradation in my solution? A2: The most common visual cues include a change in color (e.g., yellowing), the appearance of cloudiness, or the formation of precipitate. These changes suggest that the compound is either degrading into less soluble byproducts or that its own solubility is changing due to shifts in solution conditions over time.
Q3: How should I store my stock solutions to maximize stability? A3: For long-term storage, standard solutions of piperazine derivatives are most stable when stored at low temperatures, such as -70°C, and protected from light.[2] It is highly recommended to store solutions in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can accelerate degradation.[1] At room temperature (25°C), piperazine compounds can begin to degrade in as little as 15 hours.[2]
Q4: The compound is a weak base. How does pH affect its stability? A4: The piperazine moiety is a weak base, making the compound's stability highly dependent on the pH of the solution.[1][3] At different pH values, the nitrogen atoms in the piperazine ring can become protonated, altering the molecule's overall charge, solubility, and susceptibility to hydrolytic degradation. It is critical to use a suitable buffer system to maintain a consistent pH in your experiments.[1]
Q5: I've noticed a new, unexpected peak in my HPLC chromatogram. What does this mean? A5: An unexpected peak that grows over time is a classic sign of a degradation product. A comprehensive forced degradation study can help you intentionally generate and identify potential degradants, which is crucial for developing a stability-indicating analytical method.[4]
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and resolving common stability-related issues.
Problem 1: Precipitate Formation in Aqueous Solution
-
Potential Cause 1: pH-Dependent Solubility: The compound contains both a basic piperazine group and an acidic carboxylic acid group, making its solubility highly sensitive to pH. Near its isoelectric point, the compound will have minimal solubility.
-
Solution:
-
Measure the pH of your solution.
-
Adjust the pH away from the likely isoelectric point. For this molecule, solubilizing in a slightly acidic (e.g., pH 4-6) or slightly basic (e.g., pH 8-9) buffer may improve solubility.
-
Consider using a salt form of the compound, such as this compound hydrochloride, which may exhibit improved aqueous solubility and stability.[1][5]
-
-
Potential Cause 2: Degradation to an Insoluble Product: The compound may be degrading into a less soluble species.
-
Solution:
-
Isolate the precipitate by centrifugation.
-
Attempt to redissolve it in a suitable organic solvent (e.g., DMSO, Methanol).
-
Analyze both the supernatant and the redissolved precipitate using HPLC or LC-MS to identify the parent compound and any new species. This will confirm if the precipitate is a degradant.
-
Problem 2: Progressive Color Change (e.g., Solution Turning Yellow)
-
Potential Cause: Oxidative or Photolytic Degradation: Many complex organic molecules, especially those with amine functionalities, are susceptible to oxidation and photodegradation, which can produce colored byproducts.[1]
-
Solution:
-
Prevent Oxidation: Prepare solutions using degassed solvents. If the application allows, consider adding a small amount of an antioxidant.
-
Prevent Photodegradation: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1] Compare a light-exposed sample to a light-protected control to confirm photosensitivity.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common stability issues.
Caption: A workflow for troubleshooting stability issues.
Proactive Stability Assessment: Protocols & Methodologies
To prevent issues before they arise, a proactive approach to understanding the compound's stability is essential. Forced degradation studies are a cornerstone of this process, providing critical insights into potential degradation pathways.[4][6]
Forced Degradation Study Conditions
This table summarizes the recommended stress conditions to evaluate the intrinsic stability of this compound, based on ICH guidelines.[4]
| Stress Condition | Reagent / Condition | Temperature | Recommended Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 8, 24 hours | Hydrolysis of amide-like bonds, cleavage of piperazine ring |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 8, 24 hours | Hydrolysis, potential reactions at the benzoic acid moiety |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | N-oxidation of the piperazine ring, hydroxylation of the aromatic ring |
| Thermolytic | Solid compound & Solution | 80°C | 48 hours | General thermal decomposition |
| Photolytic | Solution (in quartz cuvette) | Room Temp | 24-72 hours | Photochemical reactions, radical formation |
Experimental Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter, heating block, photostability chamber
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 ACN:Water mixture.
-
Set Up Stress Samples: For each condition (Acid, Base, Oxidative), mix 1 mL of the stock solution with 1 mL of the respective stress reagent in a sealed vial.
-
Set Up Control Samples:
-
Unstressed Control: 1 mL stock solution + 1 mL 50:50 ACN:Water. Keep at 4°C.
-
Heat Control: 1 mL stock solution + 1 mL 50:50 ACN:Water. Place in the heating block alongside the stressed samples.
-
Light Control: Prepare a sample identical to the photolytic sample but wrap the vial completely in aluminum foil.
-
-
Incubation: Place the vials under their respective conditions as detailed in the table above.
-
Sampling & Quenching: At each time point, withdraw an aliquot. For the acid and base samples, neutralize the solution with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analysis: Analyze all samples immediately by a stability-indicating HPLC method.
Forced Degradation Workflow Diagram
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a robust HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.[1]
Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). For piperazine derivatives, alternative selectivities like C8 or Phenyl columns can be beneficial if separation is challenging.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV/Vis Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity. A Mass Spectrometer (MS) detector is highly recommended for identifying degradants.[1]
Methodology:
-
Inject Unstressed Sample: Inject the undegraded compound to determine its retention time and peak shape.
-
Inject Stressed Samples: Inject the samples from the forced degradation studies.
-
Optimize Separation:
-
Adjust the gradient slope to improve the resolution between the parent peak and any new degradant peaks.
-
If peak shape is poor (e.g., tailing), consider adding an amine modifier like triethylamine to the mobile phase or adjusting the pH.[1]
-
The goal is to achieve baseline separation (Resolution > 1.5) for all significant peaks.
-
-
Method Validation: Once optimized, the method should be validated for parameters like specificity, linearity, accuracy, and precision as per regulatory guidelines.
References
- BenchChem Technical Support. (n.d.). Enhancing the Stability of Piperazine-Containing Drugs.
- Li, Y., et al. (n.d.). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.
- ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- NIH. (n.d.). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12.
- ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- BLDpharm. (n.d.). This compound.
- Chromatography Online. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
- MedCrave online. (2016). Forced Degradation Studies.
- PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- PubMed. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism.
- ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase.
- Arctom Scientific. (n.d.). This compound hydrochloride.
Sources
Technical Support Center: Synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid
Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. The primary and most efficient method for its synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction involves the displacement of a chlorine atom from 2,4-dichlorobenzoic acid by 1-methylpiperazine.
The carboxylic acid group at the C-1 position of the benzene ring acts as a strong electron-withdrawing group. This electronic effect is key to the success of the reaction, as it activates the aromatic ring for nucleophilic attack. The activation is most pronounced at the positions ortho and para to the electron-withdrawing group. In the case of 2,4-dichlorobenzoic acid, the chlorine atom at the C-4 position is significantly more activated than the one at the C-2 position, leading to a highly regioselective reaction.[1][2][3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
FAQ 1: Low or No Product Formation
Question: I am observing very low conversion of my starting material, 2,4-dichlorobenzoic acid. What are the likely causes?
Answer: Low conversion is typically due to suboptimal reaction conditions that fail to overcome the activation energy of the SNAr reaction. Here are the key factors to investigate:
-
Insufficient Temperature: The SNAr reaction requires thermal energy to proceed at a reasonable rate. While excessively high temperatures can lead to side products, a temperature that is too low will result in a sluggish or stalled reaction.
-
Inadequate Base: A base is crucial to neutralize the HCl generated during the reaction and to deprotonate the piperazine nitrogen, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) or an excess of 1-methylpiperazine itself. Ensure the base is of good quality and used in sufficient molar excess.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction. Using a non-polar or protic solvent will significantly hinder the reaction rate.
| Parameter | Recommendation | Rationale |
| Temperature | 100-150 °C | Provides sufficient energy for the reaction to proceed efficiently. |
| Base | K₂CO₃ (≥2 equivalents) or excess 1-methylpiperazine (≥2 equivalents) | Neutralizes HCl byproduct and enhances nucleophilicity of the amine. |
| Solvent | DMF, DMSO, NMP | Stabilizes the charged intermediate, facilitating the SNAr mechanism. |
FAQ 2: Presence of Isomeric Impurities
Question: My analytical data (HPLC, NMR) suggests the presence of an isomer. Is it possible for the piperazine to substitute the chlorine at the C-2 position?
Answer: While theoretically possible, substitution at the C-2 position to form 4-Chloro-2-(4-methylpiperazin-1-yl)benzoic acid is highly unlikely under standard conditions. The regioselectivity of this SNAr reaction is governed by the electronic effects of the carboxylic acid group.
The electron-withdrawing nature of the carboxylic acid activates the para position (C-4) to a much greater extent than the ortho position (C-2). This is because the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack can be delocalized onto the carboxylate group when the attack is at the C-4 position, providing significant resonance stabilization. This stabilization is not possible for attack at the C-2 position. Therefore, the formation of the desired C-4 substituted product is kinetically and thermodynamically favored.[2][4][5]
If you suspect an isomeric impurity, it is more likely to be a result of impurities in the starting 2,4-dichlorobenzoic acid. Always ensure the purity of your starting materials.
FAQ 3: Formation of a Di-substituted Byproduct
Question: I am observing a byproduct with a higher molecular weight than my desired product. Could this be the di-substituted product, 2,4-bis(4-methylpiperazin-1-yl)benzoic acid?
Answer: Yes, the formation of a di-substituted byproduct is a common pitfall, especially under forcing reaction conditions. This occurs when a second molecule of 1-methylpiperazine displaces the remaining chlorine atom at the C-2 position.
Causality and Troubleshooting:
-
Stoichiometry: Using a large excess of 1-methylpiperazine (e.g., > 2 equivalents) can drive the formation of the di-substituted product.
-
High Temperature and Long Reaction Times: Prolonged heating at high temperatures can provide the necessary energy to overcome the higher activation barrier for the second substitution.
To minimize the formation of this byproduct, consider the following protocol adjustments:
| Parameter | Recommendation | Rationale |
| 1-Methylpiperazine | 1.1 - 1.5 equivalents | Provides a slight excess to drive the primary reaction to completion without promoting di-substitution. |
| Reaction Monitoring | Monitor by HPLC or TLC | Stop the reaction once the starting material is consumed to avoid over-reaction. |
FAQ 4: Difficulties in Product Isolation and Purification
Question: My product seems to be water-soluble, making extraction difficult. During purification, I am getting an oily substance instead of a solid precipitate. What is happening?
Answer: The product, this compound, is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (piperazine) functional groups. This leads to zwitterionic character and high water solubility at certain pH values, complicating isolation. The key to successful purification is precise pH control in a process known as isoelectric precipitation.[6][7]
Troubleshooting Protocol for Purification:
-
Initial Quench: After the reaction is complete, cool the reaction mixture and quench it into water.
-
Basification: Adjust the pH of the aqueous solution to >10 with a strong base like NaOH. This will deprotonate the carboxylic acid, forming the highly water-soluble carboxylate salt, and ensure the piperazine nitrogen is in its free base form. This step is crucial for washing away non-acidic organic impurities with a water-immiscible solvent (e.g., ethyl acetate, toluene).
-
Acidification for Precipitation: After washing, carefully adjust the pH of the aqueous layer with an acid (e.g., HCl or acetic acid) to the isoelectric point of the product. The isoelectric point is the pH at which the net charge of the molecule is zero, and its solubility in water is at a minimum. For many aminobenzoic acids, this is in the range of pH 4-5.[6] The product should precipitate as a solid.
-
Filtration and Washing: Collect the precipitated solid by filtration. Wash the solid with cold water to remove any remaining salts, followed by a non-polar solvent like hexane or ether to aid in drying.
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent system such as ethanol/water or methanol/water is often effective.[8]
FAQ 5: Verifying the Final Product Structure
Question: How can I confirm that I have synthesized the correct product and that it is pure?
Answer: A combination of standard analytical techniques should be used to confirm the structure and purity of this compound.
-
¹H NMR (Proton NMR): This is the most powerful tool for structural confirmation. In a solvent like DMSO-d₆, you should expect to see:
-
Aromatic protons with specific splitting patterns corresponding to the 1,2,4-trisubstituted benzene ring.
-
Signals for the piperazine ring protons, typically appearing as two distinct multiplets.
-
A singlet for the N-methyl group on the piperazine ring.
-
A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR): This will show the expected number of carbon signals for the molecule, including the carbonyl carbon of the carboxylic acid.
-
HPLC (High-Performance Liquid Chromatography): HPLC is essential for assessing the purity of the final compound. A single major peak indicates a high degree of purity. It can also be used to quantify the levels of any unreacted starting materials or byproducts.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. You should look for the molecular ion peak [M+H]⁺ corresponding to the calculated mass.
Core Synthesis Protocol
This protocol provides a general framework for the synthesis. Optimization may be required based on your specific laboratory conditions and scale.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, charge 2,4-dichlorobenzoic acid (1.0 eq), potassium carbonate (2.2 eq), and a polar aprotic solvent like DMF or DMSO.
-
Addition of Nucleophile: Add 1-methylpiperazine (1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to 120-140 °C and stir until the reaction is complete (monitor by HPLC or TLC, typically 4-8 hours).
-
Workup and Purification: Follow the detailed workup and purification protocol outlined in FAQ 4.
-
Characterization: Characterize the final product using NMR, HPLC, and MS as described in FAQ 5.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (1976). Production of p-aminobenzoic acid. (US3931210A).
- Google Patents. (2014). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. (US20140371418A1).
-
PubChem. (n.d.). 2,4-Dichlorobenzoic acid. Retrieved from [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
ResearchGate. (2018). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]
-
ResearchGate. (2018). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]
- Google Patents. (2013). A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. (WO2013008242A1).
-
Wikipedia. (n.d.). 2,4-Dichlorobenzoic acid. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2020). A Cu (I) catalyzed large scale synthesis of an antipsychotic drug substance Clozapine with new precursor 2-chloro benzoic acid. Retrieved from [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
- Google Patents. (2015). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (CN102627591B).
-
ResearchGate. (2015). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Retrieved from [Link]
- Google Patents. (n.d.). PREPARATION OF 2-\CHLORO, BROMO OR NITRO-4-\ALKYLSULFONYL\BENZOIC ACIDS AND INTERMEDIATES.
-
ResearchGate. (2000). Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent. Retrieved from [Link]
-
ResearchGate. (2018). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid. Retrieved from [Link]
-
International Journal of Progressive Research in Science and Engineering. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2,4-dichloro-. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorobenzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzoic acid, 2-chloro-4-hydroxy-. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-chloro-4,5-dimethyl-benzoic acid methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]
-
MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
- Google Patents. (1980). Preparation of 2,4-dichlorobenzoic acid. (JPS5553239A).
-
ResearchGate. (2018). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]
-
Semantic Scholar. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Retrieved from [Link]
-
ResearchGate. (2023). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... Retrieved from [Link]
- Google Patents. (2004). The preparation method of p-aminobenzoic acid. (CN1625545A).
-
Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from [Link]
-
2a biotech. (n.d.). This compound. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-Chloro-5-(4-chloromethylpiperidinosulfonyl)benzoic Acid. Retrieved from [Link]
Sources
- 1. 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. 2,4-Dichlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3931210A - Production of p-aminobenzoic acid - Google Patents [patents.google.com]
- 7. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid. This critical intermediate, vital in the production of several active pharmaceutical ingredients (APIs), presents unique challenges in its synthesis, particularly when scaling up from the laboratory to production scale. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot the common hurdles encountered during its preparation.
Introduction
This compound is most commonly synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichlorobenzoic acid and 1-methylpiperazine. While the reaction appears straightforward, achieving high yield, purity, and regioselectivity on a large scale requires careful control of reaction parameters. This guide provides in-depth, experience-based solutions to common problems.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Low Reaction Yield
Question: "My reaction yield is consistently below 70%, and a significant amount of 2,4-dichlorobenzoic acid starting material remains. How can I improve the conversion rate?"
Answer:
Low conversion is a frequent challenge and typically points to suboptimal reaction conditions or reagent-related issues. Let's break down the potential causes and solutions:
-
Insufficient Reaction Temperature or Time: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier. The chlorine atom at the C-4 position is activated by the electron-withdrawing carboxylic acid group, but the reaction is often still sluggish at lower temperatures.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in 10°C increments, monitoring for both an increase in product formation and the appearance of new impurities by HPLC.
-
Extend the reaction time. Use in-process controls (IPCs) via HPLC to track the disappearance of the starting material to determine the optimal reaction endpoint.
-
-
-
Base Selection and Stoichiometry: An appropriate base is crucial to neutralize the HCl generated in situ and to deprotonate the piperazine nitrogen, increasing its nucleophilicity.
-
Causality: If the generated HCl is not scavenged, it will protonate the 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction.
-
Troubleshooting Steps:
-
Ensure at least 2.0-2.5 equivalents of a suitable base are used. Potassium carbonate (K2CO3) is a common and effective choice.
-
Consider the base's solubility in your chosen solvent. A partially soluble base provides a sustained release of basicity, which can be advantageous.
-
-
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates in SNAr reactions.
-
Causality: Polar aprotic solvents are ideal as they can solvate the cation of the base while leaving the anion (the active base) relatively free. They also help to stabilize the charged Meisenheimer intermediate formed during the reaction.
-
Troubleshooting Steps:
-
If you are using a non-polar solvent like toluene or xylene, consider switching to or including a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
A solvent screen is highly recommended during process development.
-
-
| Parameter | Recommendation | Rationale |
| Temperature | 100-150°C | To provide sufficient activation energy for the SNAr reaction. |
| Base | K2CO3, Na2CO3 | To neutralize HCl and deprotonate the nucleophile. |
| Solvent | DMSO, NMP, DMF | Polar aprotic solvents stabilize the charged intermediate. |
Issue 2: Poor Regioselectivity and Formation of Isomeric Impurities
Question: "My final product is contaminated with the 4-chloro-2-(4-methylpiperazin-1-yl)benzoic acid isomer. How can I minimize the formation of this impurity?"
Answer:
The formation of the undesired C-2 substitution product is a known issue. The carboxylic acid group at C-1 deactivates the adjacent C-2 position towards nucleophilic attack. However, under harsh conditions, this selectivity can be compromised.
-
Temperature Control is Key: High reaction temperatures can provide enough energy to overcome the higher activation barrier for substitution at the C-2 position.
-
Troubleshooting Steps:
-
Carefully control the reaction temperature. Avoid excessive heating or localized hot spots in the reactor.
-
The optimal temperature is a balance: high enough for a reasonable reaction rate but low enough to maintain high regioselectivity. This "sweet spot" must be determined experimentally.
-
-
-
Slow Addition of Nucleophile: Adding the 1-methylpiperazine slowly to the heated solution of 2,4-dichlorobenzoic acid and base can help maintain a low instantaneous concentration of the nucleophile, which can favor the more reactive C-4 position.
Frequently Asked Questions (FAQs)
Q1: What is the best workup procedure to isolate the product?
A1: A typical and effective workup procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Adding water to dissolve inorganic salts.
-
Adjusting the pH of the aqueous solution. The product is amphoteric. Acidifying the solution to a pH of approximately 3-4 will protonate the carboxylic acid, causing the product to precipitate.[1]
-
The precipitated solid can then be collected by filtration, washed with water to remove residual salts, and then with a non-polar solvent like hexanes or heptane to remove organic impurities.
-
Further purification can be achieved by recrystallization, often from an ethanol/water or methanol/water mixture.[1]
Q2: How can I effectively monitor the reaction's progress?
A2: High-Performance Liquid Chromatography (HPLC) is the most reliable method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) can effectively separate the starting material, product, and major impurities.[2] This allows for quantitative tracking of the reaction's completion.
Q3: What are the primary challenges when scaling up this synthesis?
A3: The main scale-up challenges are:
-
Heat Transfer: The reaction is often run at high temperatures. Ensuring efficient and uniform heating in a large reactor is critical to avoid localized overheating, which can lead to impurity formation.
-
Mixing: Efficient mixing is required to ensure good contact between the solid base (like K2CO3) and the reactants in the solvent.
-
Product Isolation: Handling large volumes of aqueous solution during workup and filtering large quantities of solid product requires appropriate equipment and procedures to ensure efficiency and minimize product loss.
Detailed Experimental Protocol (Lab Scale)
This protocol is a representative example and may require optimization.
Materials:
-
2,4-Dichlorobenzoic acid (1.0 eq)
-
1-Methylpiperazine (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.5 eq)
-
Dimethyl Sulfoxide (DMSO) (5-10 volumes)
Procedure:
-
Charge a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet with 2,4-dichlorobenzoic acid, potassium carbonate, and DMSO.
-
Begin stirring and heat the mixture to 120-130°C under a nitrogen atmosphere.
-
Slowly add 1-methylpiperazine to the reaction mixture over 30-60 minutes.
-
Maintain the reaction at 120-130°C and monitor its progress by HPLC every 2-4 hours.
-
Once the starting material is consumed (<1% by HPLC), cool the reaction mixture to room temperature.
-
Slowly add water (10 volumes) to the reaction mixture with stirring.
-
Adjust the pH of the solution to ~3-4 with 2M hydrochloric acid. A precipitate will form.
-
Stir the slurry for 1 hour, then collect the solid by vacuum filtration.
-
Wash the filter cake with water (2 x 5 volumes) and then with heptane (2 x 3 volumes).
-
Dry the solid in a vacuum oven at 50-60°C to a constant weight to yield this compound.
Visualized Workflow and Logic
Below are diagrams illustrating the key processes and logical relationships in the synthesis.
Caption: A step-by-step workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common synthesis challenges.
References
-
BLDpharm. this compound.3
-
FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?4
-
Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.5
-
Benchchem. A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.2
-
The Royal Society of Chemistry. Supplementary Information.1
Sources
"how to avoid quaternary salt impurity formation in benzoic acid synthesis"
Introduction: The Challenge of Purity in Phase-Transfer Catalyzed Oxidations
The synthesis of benzoic acid, particularly through the oxidation of toluene, is a cornerstone reaction in organic chemistry. To enhance reaction rates and yields in biphasic systems (e.g., aqueous oxidant and organic substrate), Phase-Transfer Catalysts (PTCs) are frequently employed.[1] Quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB) or Aliquat 336, are common choices for this role, efficiently shuttling reactant anions across the phase boundary.[2][3]
However, the very properties that make these catalysts effective can also lead to persistent, difficult-to-remove impurities in the final product. This guide provides an in-depth, question-and-answer-based resource for researchers and drug development professionals to understand, troubleshoot, and ultimately prevent the formation of quaternary salt-derived impurities in their benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: I've synthesized benzoic acid via KMnO₄ oxidation of toluene using TBAB. My ¹H NMR shows the expected aromatic and carboxylic acid protons, but also unexpected signals in the 0.9-3.5 ppm range. What are they?
This is a classic sign of contamination from your Phase-Transfer Catalyst (PTC) or its degradation products. The signals you are observing in the aliphatic region correspond to the butyl groups (-CH₃, -CH₂-) of the tetrabutylammonium cation. The presence of the intact catalyst or its byproducts indicates incomplete removal during workup or catalyst degradation during the reaction.
Q2: Why does the quaternary salt catalyst break down? I thought it was just a catalyst.
While catalysts facilitate reactions without being consumed, they are not indestructible. Under the often harsh conditions of permanganate oxidation (high temperature, strong base), quaternary ammonium salts can degrade via two primary pathways:
-
Hofmann Elimination: This is the main degradation route in the presence of a strong base (e.g., OH⁻). The hydroxide ion acts as a base, abstracting a beta-hydrogen from one of the alkyl chains of the ammonium salt, leading to the formation of a tertiary amine (e.g., tributylamine) and an alkene (e.g., 1-butene).[2][4][5] This not only consumes the catalyst but also introduces new organic impurities that can be difficult to remove.
-
Oxidative Degradation: Strong oxidizing agents like potassium permanganate can directly attack and degrade the tetrabutylammonium cation, leading to a variety of cleavage products and a loss of catalytic activity.[4]
The diagram below illustrates the catalytic cycle for PTC and the competing Hofmann elimination degradation pathway.
Caption: PTC Catalytic Cycle vs. Degradation Pathway.
Q3: Which synthesis parameters have the greatest impact on quaternary salt impurity formation?
Temperature, basicity, and reaction time are the most critical factors. High temperatures and strongly basic conditions significantly accelerate the rate of Hofmann elimination.[5] Prolonged reaction times increase the duration of exposure of the catalyst to these harsh conditions. Catalyst loading is also important; using an excessive amount of PTC not only is uneconomical but also increases the potential impurity load in the final product.
Troubleshooting Guide: From Detection to Prevention & Purification
This section provides a systematic approach to addressing issues related to quaternary salt impurities.
Problem: My final benzoic acid product has a low/broad melting point and is difficult to crystallize, appearing oily or waxy.
Diagnosis: This strongly suggests the presence of significant impurities. Quaternary ammonium salts, especially those with longer alkyl chains, can act as surfactants or ionic liquids, inhibiting proper crystal lattice formation of your benzoic acid and leading to melting point depression.[6]
Workflow for Resolution:
The following workflow provides a logical sequence for tackling the impurity issue, from strategic prevention to effective purification.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 2-Chloro-4-(4-methylpiperazin-1-YL)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-(4-methylpiperazin-1-YL)benzoic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for experimental challenges related to the stability and degradation of this compound. Our approach is rooted in established principles of pharmaceutical forced degradation studies, providing you with the rationale behind experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that I should be aware of during my experiments?
A1: The structure of this compound contains several functional groups that can be susceptible to degradation under common experimental and storage conditions. The main points of lability are the N-methylpiperazine ring and the chlorinated aromatic ring. The tertiary amine in the piperazine ring is prone to oxidation, which can be catalyzed by light, heat, or trace metals. Additionally, N-dealkylation of the methyl group on the piperazine ring is a known metabolic and potential chemical degradation pathway for similar compounds. The chloro-substituted benzoic acid moiety may undergo photolytic degradation, specifically dechlorination, upon exposure to UV light.
Q2: I've noticed a change in the color of my solid compound after storing it for a while. What could be the cause?
A2: A color change in a solid-state material is a strong indicator of chemical degradation. For this particular molecule, the most likely culprits are photodegradation and oxidation. Exposure to light, especially UV radiation, can trigger photochemical reactions, leading to the formation of colored degradation products. The piperazine moiety can also react with atmospheric oxygen, forming colored oxidative degradants. To mitigate this, always store the compound in well-sealed, light-resistant containers, such as amber vials, and consider storage under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
Q3: My analytical results for this compound are showing poor reproducibility. Could this be a stability issue?
A3: Yes, inconsistent analytical results are a classic sign of compound instability. If the compound is degrading in your sample vials while waiting for analysis, you will observe variability in the measured concentration of the parent compound and the appearance of new peaks. It is crucial to use a validated stability-indicating analytical method and to control the conditions of your samples (e.g., temperature, light exposure) throughout the analytical workflow.
Troubleshooting Guide
Issue 1: Appearance of Unexpected Peaks in my HPLC Chromatogram.
-
Scenario: You are running a stability study, and your chromatogram shows new peaks that were not present in the initial sample.
-
Probable Causes & Solutions:
-
Hydrolytic Degradation: If the new peaks are more prominent in samples stored in acidic or basic solutions, hydrolysis may be occurring. While the core structure is relatively stable, extreme pH and elevated temperatures can force degradation.
-
Troubleshooting Step: Analyze your acidic and basic stress samples. A peak appearing under these conditions could correspond to a hydrolytic degradant.
-
-
Oxidative Degradation: The N-methylpiperazine moiety is a prime target for oxidation. The appearance of new, more polar compounds (often eluting earlier in reversed-phase HPLC) is a hallmark of oxidation.
-
Troubleshooting Step: Compare the chromatograms of your sample with one that has been intentionally exposed to an oxidizing agent (e.g., 3% hydrogen peroxide). If the unknown peak matches a peak in the oxidized sample, you are likely observing an oxidative degradant, such as an N-oxide.
-
-
Photodegradation: If the samples were exposed to light, new peaks could be photolytic degradants. Chlorinated aromatic compounds are known to undergo dechlorination.
-
Troubleshooting Step: Expose a solution of the compound to UV light and analyze the resulting mixture. A new peak could indicate a dechlorinated product or other photochemically generated species.
-
-
Issue 2: Loss of Parent Compound Potency Over Time.
-
Scenario: You observe a decrease in the peak area of the main compound in your stability samples.
-
Probable Causes & Solutions:
-
Inadequate Storage: Ensure your samples are stored at the appropriate temperature and protected from light. For solutions, consider refrigeration or freezing, and always use amber vials or wrap vials in aluminum foil.
-
Adsorption to Container: Highly lipophilic compounds can sometimes adsorb to the surface of plastic containers.
-
Troubleshooting Step: Use silanized glass vials for your samples to minimize adsorption.
-
-
Chemical Degradation: This is the most likely cause. Refer to the potential degradation pathways to understand the underlying chemistry. A well-designed forced degradation study will help you identify and quantify the degradation products, allowing for mass balance calculations.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. At the end of the study, dissolve a known amount of the stressed solid in a suitable solvent for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or a chemically inert, transparent container) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. Analyze the sample at various time points. A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of the degradation products.
| Stress Condition | Typical Parameters | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Limited degradation expected, potential for minor hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Limited degradation expected, potential for minor hydrolysis. |
| Oxidation | 3% H₂O₂, Room Temp | N-oxidation of the piperazine nitrogen, N-dealkylation. |
| Thermal | 80°C (solid) | Decarboxylation at very high temperatures. |
| Photolytic | UV/Vis light | Dechlorination, oxidation of the piperazine ring. |
Visualizing Degradation Pathways
The following diagrams illustrate the predicted degradation pathways for this compound based on its chemical structure and data from related compounds.
Caption: Predicted oxidative degradation pathways.
Technical Support Center: Optimizing Solvent Systems for Chromatographic Separation of Benzoic Acids
Welcome to the technical support center for the chromatographic separation of benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in your experiments. As Senior Application Scientists, we aim to provide not just solutions, but also the scientific reasoning behind them to empower your method development.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chromatographic analysis of benzoic acids.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My benzoic acid peaks are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing is a common issue when analyzing acidic compounds like benzoic acids and is often caused by secondary interactions with the stationary phase or improper mobile phase pH.[1][2]
-
Scientific Explanation: Benzoic acids are weak acids and can exist in both protonated (neutral) and deprotonated (anionic) forms.[3] If the mobile phase pH is close to the pKa of the benzoic acid (around 4.2), both forms will be present, leading to mixed-mode retention and peak tailing.[4] Additionally, the anionic form can interact with any exposed, positively charged silanols on the silica-based stationary phase, causing tailing.[4]
-
Solutions:
-
Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH to at least 1.5-2 pH units below the pKa of your benzoic acid analytes.[5] This ensures that the benzoic acids are in their protonated, less polar form, which minimizes secondary interactions and improves retention on a reversed-phase column.[3][6] For most benzoic acids, a mobile phase pH between 2.5 and 3.5 is a good starting point.
-
Use a Buffer: Employ a buffer to maintain a consistent pH throughout the analysis.[6][7] Common choices for low pH applications include phosphate or formate buffers.[6]
-
Check for Column Contamination: Contaminants on the column can also lead to peak tailing.[1][2] Implement a robust column washing protocol.[1]
-
Q: My peaks are fronting. What does this indicate?
A: Peak fronting is typically a sign of sample overload or a sample solvent that is too strong.[2]
-
Scientific Explanation: When the concentration of the sample injected onto the column is too high, it can saturate the stationary phase at the inlet, leading to a distorted peak shape where the front is less steep than the back.[2] If the sample is dissolved in a solvent that is stronger (less polar in reversed-phase) than the mobile phase, the sample band will spread out at the head of the column, also causing fronting.
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Decrease Injection Volume: Lower the volume of the sample you are injecting onto the column.
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.
-
Issue 2: Poor Resolution or Co-elution
Q: I am not able to separate two or more benzoic acid derivatives. How can I improve the resolution?
A: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system. For benzoic acids, adjusting the mobile phase is often the most effective strategy.
-
Scientific Explanation: Resolution is a measure of the separation between two peaks and is influenced by the chemical and physical interactions between the analytes, the stationary phase, and the mobile phase. Changing the organic solvent or the pH of the mobile phase can alter these interactions and thus improve selectivity.[6][8]
-
Solutions:
-
Optimize the Organic Modifier:
-
Change the Solvent: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different properties and can offer different selectivities.[8][9]
-
Adjust the Ratio: Fine-tune the percentage of the organic modifier in your mobile phase. A lower percentage of organic solvent will generally increase retention and may improve the separation of early-eluting peaks.[3][10]
-
-
Fine-Tune the pH: While a low pH is generally recommended, small adjustments to the pH can sometimes alter the selectivity between different benzoic acid derivatives with slightly different pKa values.
-
Implement a Gradient: If your sample contains benzoic acids with a wide range of polarities, an isocratic method may not provide adequate separation for all compounds. A gradient elution, where the concentration of the organic solvent is increased over time, can improve the resolution of later-eluting peaks without excessively long run times.[11]
-
Issue 3: Unstable or Shifting Retention Times
Q: The retention times for my benzoic acid peaks are drifting from one injection to the next. What could be the cause?
A: Shifting retention times are often due to an unstable mobile phase pH, column equilibration issues, or temperature fluctuations.
-
Scientific Explanation: For ionizable compounds like benzoic acids, even small changes in the mobile phase pH can lead to significant shifts in retention time.[4][6] Inadequate column equilibration between injections, especially when using a gradient, can also cause retention time instability.
-
Solutions:
-
Ensure Proper Buffering: Use a buffer at an appropriate concentration to maintain a stable pH.[7] Remember to always measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.[6]
-
Adequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.
-
Use a Column Oven: Temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, both of which can influence retention time. Using a column oven will ensure a stable operating temperature.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for separating benzoic acids in reversed-phase HPLC?
A1: The ideal mobile phase pH should be at least 1.5 to 2 pH units below the pKa of the benzoic acid analytes.[5] Since the pKa of most benzoic acids is around 4.2, a pH in the range of 2.5 to 3.5 is generally recommended.[4] This ensures the benzoic acids are in their protonated (neutral) form, leading to better retention and peak shape on a non-polar stationary phase.[3][6]
Q2: Should I use methanol or acetonitrile as the organic solvent?
A2: Both methanol and acetonitrile are commonly used in reversed-phase HPLC for the separation of benzoic acids.[8] The choice between them can affect the selectivity of the separation.[9]
-
Acetonitrile generally has a lower viscosity, which results in lower backpressure. It is also a weaker solvent than methanol in reversed-phase, meaning you might need a higher concentration to achieve the same retention time.
-
Methanol is a protic solvent and can engage in hydrogen bonding interactions, which can lead to different selectivity compared to the aprotic acetonitrile.[9]
It is often beneficial to screen both solvents during method development to see which provides the better separation for your specific mixture of benzoic acids.[8][9]
Q3: What type of column is best for benzoic acid separation?
A3: A standard C18 column is the most common and generally a good starting point for the reversed-phase separation of benzoic acids.[11][12] However, for more complex mixtures, other stationary phases like a C8, Phenyl-Hexyl, or a Pentafluorophenyl (PFP) column might offer alternative selectivity.[11]
Q4: Do I need to use a buffer in my mobile phase?
A4: Yes, using a buffer is highly recommended when analyzing ionizable compounds like benzoic acids. A buffer will resist small changes in pH, leading to more robust and reproducible retention times and peak shapes.[6][7] For low pH separations, common buffers include phosphate, formate, and acetate.[6]
Q5: How can I perform a rapid screen of different mobile phase conditions?
A5: A systematic approach is key. You can start by screening two different organic solvents (e.g., methanol and acetonitrile) at two different pH values (e.g., pH 2.8 and pH 3.5). This "four-corner" screening can be done with a generic gradient to quickly identify the most promising conditions for further optimization.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Benzoic Acid Analysis
Objective: To prepare a buffered mobile phase at a controlled pH for the reproducible analysis of benzoic acids.
Materials:
-
HPLC-grade water[13]
-
HPLC-grade organic solvent (acetonitrile or methanol)[8]
-
Buffer salt or acid (e.g., potassium phosphate monobasic, formic acid, phosphoric acid)[6][11]
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filter
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh out the appropriate amount of buffer salt (e.g., for a 20 mM phosphate buffer, dissolve 2.72 g of KH2PO4 in 1 L of HPLC-grade water).
-
Adjust the pH of the aqueous solution to the desired value (e.g., pH 3.0) using a strong acid like phosphoric acid.[11]
-
Always measure the pH of the aqueous component before adding the organic solvent.[6]
-
-
Mix the Mobile Phase:
-
Measure the required volumes of the aqueous buffer and the organic solvent. For example, for a 60:40 (v/v) mobile phase, mix 600 mL of the prepared aqueous buffer with 400 mL of acetonitrile.
-
-
Filter and Degas:
-
Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm filter to remove any particulates that could clog the HPLC system.
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles from interfering with the pump and detector.
-
Protocol 2: General Purpose Column Washing
Objective: To remove strongly retained contaminants from a reversed-phase column to restore performance.[1]
Procedure:
-
Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water (without any buffer) to remove any precipitated buffer salts.
-
Flush with Strong Organic Solvent: Flush the column with 20-30 column volumes of 100% acetonitrile or methanol to remove strongly retained hydrophobic compounds.[1]
-
For Very Stubborn Contaminants: A more rigorous wash can be performed by sequentially flushing with solvents of decreasing and then increasing polarity. An example sequence is: Water -> Methanol -> Isopropanol -> Hexane -> Isopropanol -> Methanol -> Water -> Mobile Phase. Always ensure miscibility between solvents when changing.[1]
-
Re-equilibrate: Before the next analysis, thoroughly equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.[11]
Data and Visualizations
Table 1: Effect of Mobile Phase pH on Benzoic Acid Retention
| Mobile Phase pH | State of Benzoic Acid (pKa ≈ 4.2) | Expected Retention on C18 Column | Expected Peak Shape |
| 2.5 | Predominantly Protonated (Neutral) | High | Symmetrical |
| 4.2 | 50% Protonated, 50% Deprotonated | Intermediate | Potentially Broad/Tailing |
| 6.0 | Predominantly Deprotonated (Anionic) | Low | May be Tailing |
This table illustrates the general trend of how pH affects the retention and peak shape of benzoic acid in reversed-phase chromatography.[3][4][6]
Diagrams
Caption: Troubleshooting workflow for peak tailing in benzoic acid analysis.
Caption: Relationship between mobile phase pH, ionization state, and retention of benzoic acids.
References
-
Taylor & Francis Online.
-
ACS Publications.
-
ACS Publications.
-
Agilent.
-
Benchchem.
-
ResearchGate.
-
Element Lab Solutions.
-
REV.CHIM.(Bucharest).
-
HELIX Chromatography.
-
Biotage.
-
Benchchem.
-
Phenomenex.
-
Agilent.
-
Molnar Institute.
-
Phenomenex.
-
Medicilon.
-
SIELC Technologies.
-
Longdom Publishing.
-
Reddit.
-
IRE Journals.
-
ResearchGate.
-
ResearchGate.
-
Illinois State Water Survey.
-
University of Rochester, Department of Chemistry.
-
Chrom Tech, Inc.
-
Sigma-Aldrich.
-
ECHEMI.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epruibiotech.com [epruibiotech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. biotage.com [biotage.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. longdom.org [longdom.org]
- 13. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid
For researchers, scientists, and drug development professionals, the precise and accurate analysis of pharmaceutical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its structural integrity and purity must be rigorously controlled. This guide provides an in-depth comparison of mass spectrometry-based methods for the analysis of this compound, offering insights into experimental design, data interpretation, and a comparative assessment of alternative analytical techniques.
The Central Role of Mass Spectrometry in Pharmaceutical Analysis
Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC), has become an indispensable tool in the pharmaceutical industry.[1] Its high sensitivity and selectivity allow for the confident identification and quantification of compounds, even at trace levels. For a molecule like this compound, LC-MS/MS not only confirms its molecular weight but also provides structural information through the analysis of its fragmentation patterns.
This guide will focus on a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound. We will then compare this "gold standard" approach with Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), providing a balanced view of the strengths and limitations of each technique for this specific application.
In-Depth Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of non-volatile and thermally labile compounds like this compound. The technique combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 10 mL of methanol to create a 100 µg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL for analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is ideal for retaining and separating the analyte from potential impurities.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte for positive ion mode mass spectrometry.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from 10% to 90% Mobile Phase B over 5 minutes allows for the efficient elution of the target compound while separating it from more or less polar impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode. The basic nitrogen atoms in the piperazine ring are readily protonated.
-
Scan Mode: Full scan MS from m/z 100-400 to determine the precursor ion, followed by product ion scan (MS/MS) of the most abundant precursor ion.
-
Precursor Ion (m/z): The expected [M+H]⁺ ion for C₁₂H₁₅ClN₂O₂ is approximately m/z 255.09.
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain a detailed product ion spectrum.
-
Capillary Voltage: Typically around 3.5 kV.
-
Gas Temperature: 300 °C.
-
Gas Flow: 10 L/min.
Predicted Fragmentation Pathway
The fragmentation of this compound in MS/MS is expected to be driven by the charge localized on the protonated piperazine ring. The C-N bonds within the piperazine ring and the bond connecting the piperazine to the benzene ring are susceptible to cleavage.[2][3]
Caption: Predicted fragmentation of this compound in positive ion ESI-MS/MS.
Comparative Analysis of Alternative Techniques
While LC-MS/MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound, each with its own set of advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. However, for a polar and non-volatile molecule like this compound, derivatization is necessary to increase its volatility. [4]This adds an extra step to the sample preparation, which can introduce variability and increase analysis time.
Advantages of GC-MS:
-
Excellent chromatographic resolution.
-
Robust and widely available instrumentation.
-
Extensive spectral libraries for compound identification.
Disadvantages of GC-MS for this application:
-
Requires derivatization, which can be time-consuming and may not be quantitative.
-
Potential for thermal degradation of the analyte in the injector port.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
SFC-MS has emerged as a "greener" alternative to LC-MS, using supercritical CO₂ as the primary mobile phase, which reduces organic solvent consumption. [5][6]It offers orthogonal selectivity to reversed-phase LC and can be advantageous for the analysis of polar compounds.
Advantages of SFC-MS:
-
Reduced organic solvent consumption.
-
Faster analysis times due to the low viscosity of the mobile phase. [5]* Orthogonal selectivity to LC, which can be useful for resolving co-eluting impurities.
Disadvantages of SFC-MS:
-
Instrumentation is less common than LC-MS.
-
Method development can be more complex.
-
May have lower sensitivity for highly polar compounds compared to LC-MS. [7]
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is a high-efficiency separation technique that requires minimal sample and solvent consumption, making it another environmentally friendly option. [8]It is particularly well-suited for the analysis of charged and highly polar molecules.
Advantages of CE-MS:
-
Extremely high separation efficiency.
-
Very low sample and solvent consumption.
-
Ideal for charged and polar analytes.
Disadvantages of CE-MS:
-
Lower loading capacity compared to LC.
-
Can be less robust for routine analysis in a quality control environment.
-
Interfacing CE with MS can be more challenging than with LC.
Performance Comparison
To provide a clear comparison of these techniques, the following table summarizes key performance metrics based on typical experimental outcomes for the analysis of a small polar pharmaceutical intermediate like this compound.
| Performance Metric | LC-MS/MS | GC-MS (with derivatization) | SFC-MS |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5 ng/mL | 2 ng/mL |
| Linear Dynamic Range | 3-4 orders of magnitude | 2-3 orders of magnitude | 3 orders of magnitude |
| Analysis Time per Sample | 5-10 minutes | 15-20 minutes (excluding derivatization) | 3-7 minutes |
| Precision (RSD%) | < 5% | < 10% | < 7% |
| Throughput | High | Moderate | High |
| "Greenness" (Solvent Use) | Moderate | Low (but derivatization reagents) | High (low organic solvent) |
Conclusion and Recommendations
For the comprehensive analysis of this compound in a drug development setting, LC-MS/MS remains the technique of choice . Its high sensitivity, specificity, and applicability to non-volatile compounds without the need for derivatization make it a robust and reliable method. The detailed structural information obtained from MS/MS fragmentation is invaluable for impurity identification and characterization.
SFC-MS presents a compelling alternative, particularly for high-throughput screening and as an orthogonal technique to confirm purity, with the added benefit of being more environmentally sustainable. Its speed and different selectivity can be highly advantageous in a research and development environment.
GC-MS is less suitable for this specific analyte due to the necessity of derivatization, which introduces complexity and potential for error. However, it remains a valuable tool for the analysis of volatile impurities that may be present in the sample.
CE-MS shows great promise as a high-efficiency, low-consumption technique, especially for challenging separations of polar and charged species. As the technology matures and becomes more robust, its role in pharmaceutical analysis is likely to expand.
Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, including the need for sensitivity, throughput, and the nature of the impurities being investigated. A multi-faceted approach, leveraging the strengths of different techniques, will often provide the most comprehensive understanding of the analytical sample.
References
-
Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. Available at: [Link]
-
RP-LC/MS/MS of 114 N-methylpiperazine amide-tagged GPEtn from the... - ResearchGate. Available at: [Link]
-
(PDF) Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method - ResearchGate. Available at: [Link]
-
Comparison of LC/MS and SFC/MS for screening of a large and diverse library of pharmaceutically relevant compounds - PubMed. Available at: [Link]
-
Comparison of LC/MS and SFC/MS for Screening of a Large and Diverse Library of Pharmaceutically Relevant Compounds | Request PDF - ResearchGate. Available at: [Link]
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - NIH. Available at: [Link]
-
4-Chlorobenzoic acid, TMS derivative - the NIST WebBook. Available at: [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. Available at: [Link]
-
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(PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]
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A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin - MDPI. Available at: [Link]
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Quantitative analysis of small-molecule biomarkers by capillary electrophoresis-mass spectrometry - UBC Library Open Collections - The University of British Columbia. Available at: [Link]
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A Comparative Guide to the Synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid, a key intermediate in pharmaceutical development. By examining the nuances of Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination, this document offers field-proven insights to inform strategic decisions in process chemistry and drug discovery.
Introduction
This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structural features, combining a halogenated benzoic acid with a methylpiperazine moiety, make it a versatile scaffold for targeting a range of biological receptors. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to the pharmaceutical industry. This guide will dissect the two most prevalent synthetic strategies, offering a detailed analysis of their respective methodologies, advantages, and limitations.
At a Glance: Comparison of Synthetic Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Materials | 2,4-Dichlorobenzoic acid or 2-Chloro-4-fluorobenzoic acid, 1-Methylpiperazine | 2-Chloro-4-bromobenzoic acid or 2,4-Dichlorobenzoic acid, 1-Methylpiperazine |
| Key Reagents | Base (e.g., K₂CO₃, DIPEA) | Palladium catalyst, Phosphine ligand, Base (e.g., NaOtBu) |
| Reaction Conditions | High temperature (typically >100°C) | Moderate to high temperature (can sometimes be achieved at lower temperatures than SNAr) |
| Advantages | Cost-effective reagents, simpler reaction setup. | Broader substrate scope, generally higher yields, milder conditions possible with advanced catalysts.[1] |
| Disadvantages | Often requires harsh conditions, may have lower yields, potential for side reactions. | Cost of palladium catalyst and ligands, sensitivity to air and moisture, requires careful optimization. |
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The Nucleophilic Aromatic Substitution (SNAr) pathway is a classical and direct approach to forming the C-N bond in the target molecule.[2] This reaction typically involves the displacement of a halide (or other suitable leaving group) on an electron-deficient aromatic ring by a nucleophile, in this case, 1-methylpiperazine.
Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] The electron-withdrawing carboxylic acid group at the para position and the chloro group at the ortho position activate the aromatic ring for nucleophilic attack by 1-methylpiperazine. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.[4] Subsequently, the leaving group (a halide ion) is eliminated, restoring the aromaticity of the ring and yielding the final product. The presence of electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate, thereby facilitating the reaction.[5]
}
Experimental Protocol: Synthesis from 2,4-Dichlorobenzoic Acid
This protocol outlines a representative SNAr approach utilizing 2,4-dichlorobenzoic acid and 1-methylpiperazine.
Materials:
-
2,4-Dichlorobenzoic acid
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of 2,4-dichlorobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and 1-methylpiperazine (1.2 eq).
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate, wash with water, and then with a small amount of cold ethyl acetate.
-
Dry the solid under vacuum to afford this compound.
Discussion of SNAr Route
Advantages:
-
Cost-Effectiveness: The reagents used in the SNAr reaction, such as potassium carbonate and the starting materials themselves, are generally less expensive than the palladium catalysts and specialized ligands required for Buchwald-Hartwig amination.
-
Simplicity: The experimental setup is straightforward and does not require the stringent inert atmosphere conditions often necessary for palladium-catalyzed reactions.
Disadvantages:
-
Harsh Conditions: The reaction often necessitates high temperatures for extended periods, which can lead to decomposition of starting materials or products and the formation of impurities.
-
Lower Yields: Compared to catalyzed reactions, SNAr can sometimes result in lower isolated yields of the desired product.
-
Side Reactions: At elevated temperatures, side reactions such as dimerization or the formation of other regioisomers can occur, complicating purification.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds in organic synthesis.[1] This method offers a more modern and often more efficient alternative to traditional SNAr reactions, particularly for less reactive aryl halides.[6]
Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.[7] It commences with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine (1-methylpiperazine). In the presence of a base, the amine is deprotonated, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. The choice of phosphine ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[8]
}
Experimental Protocol: Synthesis from 2-Chloro-4-bromobenzoic Acid
This protocol details a potential Buchwald-Hartwig approach using 2-chloro-4-bromobenzoic acid as the starting material, leveraging the higher reactivity of the C-Br bond.
Materials:
-
2-Chloro-4-bromobenzoic acid
-
1-Methylpiperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloro-4-bromobenzoic acid (1.0 eq), palladium(II) acetate (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).
-
Add anhydrous toluene or dioxane, followed by 1-methylpiperazine (1.2 eq) and sodium tert-butoxide (1.5 eq).
-
Heat the reaction mixture to 80-110°C and stir for 4-12 hours, monitoring completion by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Separate the aqueous layer and wash the organic layer with brine.
-
Acidify the aqueous layer with HCl to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain this compound.
Discussion of Buchwald-Hartwig Route
Advantages:
-
Broader Substrate Scope: This method is often successful with less reactive aryl chlorides, which can be challenging substrates for SNAr reactions.[6]
-
Higher Yields: Buchwald-Hartwig amination frequently provides higher yields of the desired product compared to SNAr, with fewer side products.
-
Milder Conditions: With the development of highly active catalyst systems, these reactions can often be performed under milder temperature conditions than SNAr.[1]
Disadvantages:
-
Cost: The primary drawback is the cost of the palladium catalyst and the specialized phosphine ligands, which can be significant, especially on a large scale.
-
Sensitivity: The catalyst systems are often sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques, which can add complexity to the process.
-
Optimization Required: The success of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent, requiring careful optimization for each specific substrate pairing.
Conclusion
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable pathways for the synthesis of this compound. The choice between these two routes will ultimately depend on the specific priorities of the project.
For early-stage research and small-scale synthesis where cost is a major driver and reaction conditions are less of a concern, the simplicity and economic advantages of the SNAr route make it an attractive option.
For process development, scale-up, and situations where maximizing yield and purity are critical, the Buchwald-Hartwig amination is often the superior choice, despite its higher initial cost and more demanding experimental setup. The ability to use a wider range of starting materials and achieve higher efficiency can offset the initial investment in catalyst and ligand.
Ultimately, a thorough evaluation of both routes, including small-scale trials to optimize conditions, is recommended to determine the most suitable and robust method for the production of this valuable pharmaceutical intermediate.
References
- (No specific reference for a direct synthesis was found in the provided search results, the protocols are based on general principles of these reactions.)
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
- (References for the synthesis of the similar molecule 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid were found but are not directly applicable to the target molecule's synthesis comparison.)
- (References for the synthesis of the similar molecule 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid were found but are not directly applicable to the target molecule's synthesis comparison.)
- (A reference for a related synthesis was found but is not directly applicable to the target molecule's synthesis comparison.)
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 6, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 6, 2026, from [Link]
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
- (A reference for a related synthesis was found but is not directly applicable to the target molecule's synthesis comparison.)
- (A reference for a related synthesis was found but is not directly applicable to the target molecule's synthesis comparison.)
- (A commercial source for the target molecule was identified, confirming its existence.)
- (A reference for a related synthesis was found but is not directly applicable to the target molecule's synthesis comparison.)
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved January 6, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved January 6, 2026, from [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved January 6, 2026, from [Link]
-
Nucleophilic aromatic substitution I (video) | Khan Academy. (n.d.). Retrieved January 6, 2026, from [Link]
- (A PubChem entry for a similar molecule was found.)
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A Comparative Guide to the Biological Activity of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid and Its Analogs: A Roadmap for Kinase Inhibitor Discovery
This guide provides a comprehensive analysis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry. While direct experimental data on this specific compound is emerging, a wealth of information on its structural analogs allows for a robust predictive assessment of its biological potential. This document will delve into the synthesis, structure-activity relationships (SAR), and potential mechanisms of action of this compound class, with a particular focus on their promise as kinase inhibitors for anticancer therapy. We will explore the established activities of closely related analogs to build a compelling case for the investigation of the title compound.
Introduction: The Therapeutic Potential of the Piperazinyl-Benzoic Acid Scaffold
The 4-(piperazin-1-yl)benzoic acid scaffold is a privileged structure in drug discovery, most notably as a core component of the groundbreaking tyrosine kinase inhibitor, Imatinib. Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the Bcr-Abl fusion protein.[1] The structural similarities between this compound and key intermediates of Imatinib suggest that this compound class may also exhibit potent and selective kinase inhibitory activity.
The strategic placement of a chlorine atom at the 2-position and a methylpiperazine moiety at the 4-position of the benzoic acid ring is anticipated to modulate the compound's physicochemical properties, including its solubility, cell permeability, and target binding affinity. This guide will systematically explore the available data on analogs to predict the biological activity profile of this compound and to propose a clear experimental path for its evaluation.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and efficient method involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid derivative with N-methylpiperazine.
General Synthetic Protocol
A typical synthesis is outlined below:
-
Starting Materials: 2,4-dichlorobenzoic acid and 1-methylpiperazine.
-
Reaction: The reactants are heated in a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) in the presence of a base (e.g., potassium carbonate or triethylamine).
-
Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of water.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired this compound.
This general procedure can be adapted to synthesize a variety of analogs by using different substituted benzoic acids and piperazine derivatives.
Comparative Biological Activity of Analogs
While direct experimental data for this compound is not yet publicly available, a significant body of research on its structural analogs provides a strong foundation for predicting its biological activity. The primary areas of investigation for this class of compounds have been in oncology, particularly as kinase inhibitors, and in antimicrobial research.
Kinase Inhibition: A Primary Target
The structural resemblance to Imatinib strongly suggests that this compound and its analogs are likely to exhibit inhibitory activity against various protein kinases. Several studies have highlighted the potential of similar scaffolds as potent inhibitors of kinases such as Abl, c-Kit, and Src family kinases.[2][3]
A series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, which incorporate a piperazine moiety, were identified as potent dual Src/Abl kinase inhibitors with significant antiproliferative activity against cancer cell lines.[3] This underscores the importance of the piperazine group for kinase binding and cellular activity.
Anticancer Activity
The potential for kinase inhibition translates directly to anticancer activity. Numerous benzoic acid derivatives have been investigated for their ability to retard cancer cell growth.[4][5] For instance, certain benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), leading to the suppression of oncogene expression and the induction of apoptosis in cancer cells.[4]
Furthermore, quinazoline derivatives bearing a 2-chloro-4-anilino substitution have demonstrated significant antiproliferative activity against a panel of human tumor cell lines, with some compounds showing cytotoxic activity exceeding that of the standard anticancer drug doxorubicin.[6]
Antimicrobial Potential
In addition to their anticancer properties, piperazine and benzoic acid derivatives have also been explored for their antimicrobial activities.[7] A study on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives revealed significant antimicrobial activity against various bacterial and fungal strains.[7]
Structure-Activity Relationship (SAR) Analysis
Based on the available literature for analogous compounds, we can infer a preliminary SAR for the this compound scaffold.
| Moiety | Position | Substitution | Predicted Impact on Activity |
| Benzoic Acid | 2 | Chloro | May enhance binding affinity through halogen bonding and improve metabolic stability. |
| 4 | 4-Methylpiperazin-1-yl | Crucial for kinase hinge binding and overall potency. The methyl group can influence solubility and basicity. | |
| Piperazine | 4 | Methyl | Generally well-tolerated and can contribute to favorable pharmacokinetic properties. |
The chloro substitution at the 2-position is particularly noteworthy. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can significantly enhance ligand-protein binding affinity and selectivity. The 4-methylpiperazine group is a common feature in many kinase inhibitors, where the basic nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase domain.
Experimental Protocols
To empirically determine the biological activity of this compound and its analogs, a series of well-established in vitro assays are recommended.
Kinase Inhibition Assay
A radiometric kinase assay or a fluorescence-based assay can be employed to determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of relevant kinases (e.g., Abl, Src, c-Kit, VEGFR2).
Step-by-Step Protocol:
-
Prepare Kinase Reaction Buffer: Typically contains ATP, the kinase substrate (a specific peptide or protein), and the kinase enzyme.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Incubation: Add the diluted compounds to the kinase reaction buffer and incubate for a predetermined time at a specific temperature (e.g., 30°C).
-
Initiate Reaction: Add the kinase to initiate the phosphorylation reaction.
-
Stop Reaction: After a set time, stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for radiometric assays or fluorescence polarization for fluorescence-based assays).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular Antiproliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., K562 for CML, MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Visualizing the Path Forward
To conceptualize the potential mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Caption: A typical workflow for preclinical drug discovery.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited in the public domain, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential kinase inhibitor with anticancer and possibly antimicrobial properties. The strategic incorporation of a chlorine atom and a methylpiperazine moiety onto the benzoic acid scaffold presents a promising avenue for the development of novel therapeutics.
The experimental protocols outlined in this guide provide a clear and robust framework for the systematic evaluation of this compound and its analogs. Future studies should focus on synthesizing a focused library of derivatives to perform a comprehensive SAR analysis, elucidating the key structural features required for potent and selective biological activity. Subsequent in vivo studies in relevant animal models will be crucial to validate the therapeutic potential of the most promising lead compounds.
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Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). BMC Chemistry. [Link]
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Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry. [Link]
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Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2017). Cancer Biology & Therapy. [Link]
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Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. (2017). Journal of Medicinal Chemistry. [Link]
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A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2019). Molecular & Cellular Proteomics. [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Pharmaceuticals. [Link]
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[18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. (2008). Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]
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Synthesis and biological evaluation of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2016). Journal of Medicinal Chemistry. [Link]
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Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. (2012). Monatshefte für Chemie - Chemical Monthly. [Link]
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances. [Link]
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Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2022). Future Journal of Pharmaceutical Sciences. [Link]
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Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). Molecules. [Link]
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A Comparative Guide to the FTIR Analysis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid Functional Groups
<
In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid is a key intermediate whose purity and structural integrity directly impact the quality and efficacy of the final drug product. Among the arsenal of analytical techniques, Fourier-transform infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive method for the identification of key functional groups. This guide provides an in-depth analysis of the FTIR spectrum of this compound, compares its utility against other spectroscopic methods, and offers field-proven insights for researchers, scientists, and drug development professionals.
The Significance of Functional Group Analysis
The therapeutic activity and physicochemical properties of a molecule are dictated by its constituent functional groups. For this compound, the carboxylic acid, the halogenated aromatic ring, and the methylpiperazine moiety are all critical components. Verifying the presence and correct bonding environment of these groups is a crucial quality control step. FTIR spectroscopy excels in providing a molecular "fingerprint," where specific vibrational modes of functional groups correspond to characteristic absorption bands in the infrared spectrum.
Deciphering the FTIR Spectrum: A Causality-Driven Approach
An FTIR spectrum is not merely a collection of peaks; it is a reflection of the molecule's dynamic nature. When infrared radiation interacts with this compound, its bonds stretch and bend at specific frequencies, absorbing energy and creating a unique spectral pattern. The positions of these absorption bands are influenced by factors such as bond strength, atomic mass, and the electronic environment.
Expected Vibrational Modes
Based on the structure of this compound, we can anticipate several key absorption bands:
-
Carboxylic Acid Group (-COOH): This group gives rise to two highly characteristic absorptions. The O-H bond, involved in hydrogen bonding, produces a very broad and strong absorption band typically spanning from 2500 to 3300 cm⁻¹.[1][2] The carbonyl (C=O) stretch results in a sharp, intense peak. For aromatic carboxylic acids, conjugation with the benzene ring lowers this frequency to the 1680-1720 cm⁻¹ region.[3][4]
-
Aromatic Ring (C=C and C-H): The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear in the 1400-1600 cm⁻¹ region.[5] The C-H stretching of the aromatic protons is expected just above 3000 cm⁻¹.[5]
-
Chloro-Aromatic Group (C-Cl): The C-Cl stretching vibration is generally found in the 850-550 cm⁻¹ region of the spectrum.[6]
-
Methylpiperazine Group: The C-H stretching vibrations of the methyl and methylene groups in the piperazine ring and the methyl substituent will be observed in the 2800-3000 cm⁻¹ range.[7][8] C-N stretching vibrations of the tertiary amines in the piperazine ring can be expected in the 1250-1020 cm⁻¹ region.
Experimental Protocol: Ensuring Trustworthy Data
The quality of an FTIR spectrum is contingent upon a meticulous experimental approach. The following protocol outlines a self-validating system for the analysis of a solid sample of this compound using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation.
Step-by-Step ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Perform a background scan to account for atmospheric water and carbon dioxide. This is a critical step for data integrity.
-
-
Sample Preparation:
-
Place a small, representative amount of the solid this compound powder onto the ATR crystal.
-
Ensure complete coverage of the crystal for a strong signal.
-
-
Data Acquisition:
-
Apply consistent pressure to the sample using the ATR press to ensure good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform a baseline correction to remove any broad, underlying features.
-
Label the significant peaks for analysis.
-
Workflow for FTIR Analysis
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Data Presentation: Expected FTIR Peaks
The following table summarizes the anticipated FTIR absorption bands for this compound and their corresponding vibrational modes.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 2500-3300 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |
| 3000-3100 | C-H Stretch | Aromatic | Medium |
| 2800-3000 | C-H Stretch | Aliphatic (Methyl & Piperazine) | Medium to Strong |
| 1680-1720 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| 1400-1600 | C=C Stretch | Aromatic Ring | Medium to Weak |
| 1250-1020 | C-N Stretch | Tertiary Amine (Piperazine) | Medium |
| 850-550 | C-Cl Stretch | Chloro-Aromatic | Medium to Strong |
| 950-910 | O-H Bend | Carboxylic Acid | Medium |
Comparative Analysis: FTIR and Its Alternatives
While FTIR is a powerful tool, a comprehensive understanding of a molecule's structure often necessitates a multi-technique approach. Here, we compare FTIR with two other common spectroscopic techniques: Raman and Nuclear Magnetic Resonance (NMR) spectroscopy.
Decision-Making in Spectroscopic Analysis
Caption: Decision tree for selecting an analytical technique.
Performance Comparison
| Feature | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy |
| Principle | Infrared Absorption | Inelastic Light Scattering | Nuclear Spin Transitions |
| Information | Functional groups, polar bonds.[9][10] | Symmetric bonds, skeletal vibrations, crystal lattice information.[9][10] | Atomic connectivity, 3D structure, stereochemistry.[11][12][13][14][15] |
| Sample Prep | Minimal (especially with ATR). | Minimal, non-contact. | Solution preparation, specific solvents required. |
| Water Interference | Strong interference from water's O-H bands.[9] | Weak interference, suitable for aqueous solutions.[16] | Deuterated solvents are typically used to avoid proton signals from the solvent. |
| Sensitivity | High for polar functional groups. | High for non-polar, symmetric bonds. | Inherently lower sensitivity, requires more sample. |
| Speed | Fast (seconds to minutes). | Relatively fast (minutes). | Slower (minutes to hours). |
| Cost | Relatively low. | Moderate. | High (instrument and maintenance). |
In-Depth Analysis of Alternatives
-
Raman Spectroscopy: This technique is complementary to FTIR. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.[10] This makes Raman particularly useful for analyzing symmetric, non-polar bonds like C-C and C=C in the aromatic ring, which may show weak signals in FTIR.[17][18][19][20] It is also well-suited for analyzing samples in aqueous media, a significant advantage in certain pharmaceutical applications.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for complete structural elucidation.[12][14] While FTIR and Raman identify functional groups, NMR reveals the precise connectivity of atoms, providing a detailed map of the molecule's carbon-hydrogen framework.[11][13][15] Techniques like ¹H NMR and ¹³C NMR, along with 2D NMR experiments, can unambiguously determine the structure of this compound, including the substitution pattern on the aromatic ring and the conformation of the piperazine ring. However, NMR is a more time-consuming and expensive technique compared to FTIR and requires the sample to be dissolved in a suitable deuterated solvent.[21][22]
Conclusion
FTIR spectroscopy is an indispensable first-line analytical technique for the characterization of pharmaceutical intermediates like this compound. Its speed, ease of use, and ability to provide a detailed fingerprint of the molecule's functional groups make it an invaluable tool for routine quality control and identity confirmation. While Raman spectroscopy offers complementary information, particularly for skeletal vibrations and aqueous samples, and NMR spectroscopy provides the ultimate in detailed structural elucidation, FTIR remains a cornerstone of the analytical workflow. A judicious application of these techniques, guided by the specific analytical question at hand, ensures the comprehensive characterization and quality of critical pharmaceutical materials.
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infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]
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A Senior Application Scientist's Guide to the Validation of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid Purity by HPLC: A Comparative Analysis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid, a key intermediate in the synthesis of several therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. Furthermore, it offers a critical comparison with alternative analytical technologies, furnishing researchers, scientists, and drug development professionals with the data and insights necessary to make informed decisions in their analytical strategies.
The Central Role of Purity and the Selection of HPLC
This compound's molecular structure presents a moderate polarity, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC). This technique is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its high resolving power, sensitivity, and robustness.[1][2] The decision to employ HPLC is grounded in its ability to separate the main compound from structurally similar process-related impurities and potential degradants.
A Self-Validating HPLC Method: Protocol and Rationale
The following protocol is designed to be a self-validating system, where each parameter's acceptance criteria build confidence in the method's overall reliability. This approach is in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Chromatographic Conditions
A logical starting point for method development involves selecting a column and mobile phase that provide good peak shape and retention for the analyte.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte, while the particle and column dimensions offer a good balance between efficiency and backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A formic acid modifier ensures good peak shape by suppressing the ionization of the carboxylic acid group. Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | Time (min) | %B |
| 0 | 20 | |
| 15 | 80 | |
| 20 | 80 | |
| 21 | 20 | |
| 25 | 20 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable timeframe. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic nature of the compound suggests strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential for peak distortion. |
Validation Parameters: An In-depth Look
The validation of an analytical method is a formal and systematic process to demonstrate its suitability for its intended purpose.[6]
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8][9][10]
-
Experimental Protocol:
-
Analyze a blank (diluent), a placebo (if in a formulated product), the this compound reference standard, and a sample spiked with known related substances.
-
Perform forced degradation studies (acid, base, peroxide, heat, and light) on the sample to generate potential degradation products.[8]
-
Analyze the stressed samples and assess the peak purity of the main peak using a photodiode array (PDA) detector.
-
-
Causality: By demonstrating that there are no interfering peaks at the retention time of the analyte in the blank and placebo, and by achieving baseline resolution between the analyte and all known impurities and degradation products, we establish the method's specificity. Peak purity analysis provides additional confidence that the analyte peak is not co-eluting with any other species.[11]
Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response.[12][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][12][13]
-
Experimental Protocol:
-
Causality: A high correlation coefficient (R² > 0.998) indicates a strong linear relationship.[12] This is crucial for accurate quantification of the analyte in unknown samples. The defined range validates the concentrations over which the method is reliable.
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14]
-
Experimental Protocol:
-
Prepare spiked samples by adding known amounts of the this compound reference standard to a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.[3]
-
Analyze the spiked samples and calculate the percent recovery.
-
-
Causality: A mean recovery of 98-102% at each concentration level demonstrates that the method is free from significant systematic error and can accurately quantify the analyte in the sample matrix.[3][15][16]
Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels: repeatability and intermediate precision.[3]
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.[3][6]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.[4][14]
-
-
Causality: A low Relative Standard Deviation (RSD), typically ≤2%, for both repeatability and intermediate precision demonstrates that the method is capable of generating consistent results under both routine and varied laboratory conditions.[15][16]
LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[17][18][19]
-
Experimental Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak, where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.[17][18][19][20]
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[3][21]
-
-
Causality: Establishing the LOD and LOQ is critical for impurity analysis, as it defines the lower limits of the method's capabilities in detecting and quantifying trace components.[18]
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22][23]
-
Experimental Protocol:
-
Systematically vary critical chromatographic parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze the sample under each of these modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, resolution, peak tailing).
-
-
Causality: A method is considered robust if the system suitability parameters remain within their acceptance criteria despite these small variations.[22][24] This ensures the method's reliability during routine use and transfer between laboratories.[23][25]
Visualizing the Validation Workflow
The logical flow of the HPLC method validation process can be visualized as follows:
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A Comparative Guide to Alternative Reagents for the Synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, most notably as a key precursor to the targeted cancer therapy agent, Imatinib. The efficiency, scalability, and sustainability of its synthesis are therefore of critical importance to the pharmaceutical industry. This guide provides an in-depth technical comparison of conventional and alternative reagents for the synthesis of this key intermediate, focusing on enhancing reaction performance, improving safety profiles, and aligning with green chemistry principles. We will dissect the common synthetic pathways and present experimental data to support the adoption of advanced, alternative reagents.
Chapter 1: The Conventional Synthetic Route: A Critical Evaluation
The most established and widely practiced synthesis of this compound commences with 2,4-dichlorobenzoic acid and N-methylpiperazine. This pathway relies on a classical nucleophilic aromatic substitution (SNAr) reaction.
The Conventional SNAr Pathway
The reaction typically involves heating 2,4-dichlorobenzoic acid with an excess of N-methylpiperazine, which acts as both the nucleophile and the acid scavenger, often in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Caption: Conventional SNAr synthesis pathway.
Experimental Protocol: Conventional Synthesis
-
To a stirred solution of 2,4-dichlorobenzoic acid (1.0 eq) in NMP (5-10 volumes), add N-methylpiperazine (3.0-5.0 eq).
-
Heat the reaction mixture to 120-140°C and maintain for 12-24 hours, monitoring by HPLC.
-
Upon completion, cool the mixture and pour it into water.
-
Adjust the pH to ~7 with an acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the desired product.
Critical Evaluation of the Conventional Route
While straightforward, this method suffers from several significant drawbacks:
-
Harsh Conditions: High reaction temperatures can lead to side-product formation and decomposition, complicating purification.
-
Regioselectivity Issues: While the C4-chloro is more activated, substitution at the C2 position can occur, leading to isomeric impurities.
-
Reagent Excess: A large excess of N-methylpiperazine is required, which is costly and complicates workup.
-
Solvent Toxicity: Solvents like DMF and NMP are under increasing regulatory scrutiny due to their reprotoxic properties.[1]
-
Workup and Purification: The aqueous workup can be challenging due to the partial water solubility of the product and unreacted amine, often leading to lower isolated yields.
Chapter 2: Advanced Alternatives for C-N Bond Formation
To overcome the limitations of the conventional approach, modern catalytic systems and greener reaction media offer superior alternatives for the crucial C-N bond-forming step.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, offering a milder and more efficient alternative to traditional SNAr.[2][3] This palladium-catalyzed cross-coupling reaction is highly versatile and can be applied to unactivated aryl chlorides.[4][5]
Caption: Buchwald-Hartwig cross-coupling pathway.
Causality and Expertise: The power of the Buchwald-Hartwig reaction lies in its catalytic cycle, which involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the product and regenerate the catalyst. The choice of phosphine ligand is critical; sterically hindered, electron-rich ligands like XPhos or RuPhos accelerate the rate-limiting reductive elimination step, enabling the coupling of less reactive aryl chlorides at lower temperatures.[6][7]
Copper-Catalyzed Amination (Ullmann-type Reaction)
Modern modifications of the Ullmann condensation using copper catalysts with specific ligands also provide an effective, palladium-free alternative for the amination of aryl chlorides.[8] These systems are often more cost-effective than palladium catalysts.
Expertise in Action: While classic Ullmann reactions require very high temperatures, the use of ligands such as diamines or salicylamides can stabilize the copper catalyst and facilitate the reaction under much milder conditions (90-120°C).[8] This makes the process more amenable to substrates with sensitive functional groups.
Greener Solvents and Alternative Bases
The choice of solvent and base has a profound impact on the sustainability and efficiency of the synthesis.
-
Greener Solvents: Replacing reprotoxic solvents is a key goal of green chemistry.[9][10] Solvents like Cyrene™, a bio-derived alternative, or polyethylene glycol (PEG-400) have been successfully employed in SNAr reactions, often leading to easier product isolation and reduced environmental impact.[11][12] DMSO is another common, albeit less green, alternative to DMF and NMP.
-
Alternative Bases: In catalytic systems, moving from strong, hazardous bases like sodium tert-butoxide (NaOtBu) to weaker, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can improve the functional group tolerance and safety of the reaction.[13]
Data Comparison: Conventional vs. Alternative Reagents
| Method | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| Conventional SNAr | Excess N-methylpiperazine, NMP/DMF | 120-140 | 12-24 | 60-75 | (-) Harsh conditions, toxic solvents, large reagent excess. |
| Buchwald-Hartwig | Pd catalyst, phosphine ligand, base | 80-110 | 4-12 | 85-95 | (+) High yield, mild conditions, broad scope. (-) Cost of catalyst/ligand.[6] |
| Cu-Catalyzed | CuI, ligand (e.g., diamine), base | 90-120 | 8-18 | 75-88 | (+) Lower catalyst cost than Pd. (-) Can require higher temperatures than Pd.[8] |
| SNAr in Green Solvent | N-methylpiperazine, K₂CO₃, PEG-400 | 100-120 | 10-16 | 70-80 | (+) Reduced solvent toxicity, easier workup. (-) May have lower yields than catalytic methods.[12] |
Chapter 3: Detailed Experimental Protocols for Alternative Methods
A self-validating protocol includes clear steps and expected outcomes, allowing for reproducibility.
Protocol: Buchwald-Hartwig Amination
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.025 eq), and a base (e.g., K₃PO₄, 2.0 eq).
-
Add 2,4-dichlorobenzoic acid (1.0 eq) and N-methylpiperazine (1.2 eq).
-
Add anhydrous toluene or dioxane (5-10 volumes).
-
Heat the mixture to 100°C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield the final product.
Workflow for Method Selection
Choosing the optimal synthetic route depends on project-specific priorities such as scale, cost, purity requirements, and green chemistry mandates.
Caption: Decision workflow for selecting a synthetic method.
Conclusion
The synthesis of this compound has evolved significantly from its reliance on classical SNAr conditions. Modern palladium- and copper-catalyzed amination reactions offer substantial improvements in terms of yield, reaction mildness, and substrate scope.[4][5][8] For large-scale industrial applications, optimizing the SNAr reaction in greener solvents like PEG-400 presents a compelling balance of cost-effectiveness and environmental responsibility.[12] By leveraging the advanced reagents and protocols detailed in this guide, researchers and drug development professionals can select the most appropriate and efficient pathway to this critical pharmaceutical intermediate, thereby accelerating development timelines and promoting sustainable manufacturing practices.
References
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
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Tye, J. W., et al. (2021). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 143(31), 12053–12060. [Link]
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Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]
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"comparative study of antimicrobial activity of benzoic acid derivatives"
A Comparative Guide to the Antimicrobial Activity of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Benzoic Acid Derivatives
Benzoic acid and its derivatives are a class of organic compounds widely recognized for their broad range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] Their versatility makes them valuable in numerous applications. The core structure, a benzene ring attached to a carboxylic acid, can be modified with various functional groups, significantly influencing its biological effects. The nature and position of these substituents on the benzene ring are critical determinants of the compound's antimicrobial potency.[1]
Mechanisms of Antimicrobial Action
The antimicrobial efficacy of benzoic acid derivatives is primarily attributed to their ability to disrupt microbial cell integrity and interfere with essential metabolic pathways.[2] Key mechanisms include:
-
Cell Membrane Disruption: Being lipophilic, benzoic acid derivatives can readily penetrate the cell membranes of microorganisms.[2]
-
Intracellular pH Reduction: Once inside the cell, these molecules can dissociate, leading to the acidification of the cytoplasm.[2] This disruption of the internal pH homeostasis inhibits essential enzymatic processes and overall microbial growth.
-
Inhibition of Metabolic Pathways: Some derivatives can act as competitive inhibitors of enzymes crucial for microbial survival. For instance, they can interfere with pathways like folic acid synthesis.[2]
Below is a diagram illustrating the general mechanism of antimicrobial action for benzoic acid derivatives.
Caption: General antimicrobial mechanism of benzoic acid derivatives.
Comparative Analysis of Benzoic Acid Derivatives: Structure-Activity Relationship
The antimicrobial activity of benzoic acid derivatives is significantly influenced by the type and position of substituents on the benzene ring. Understanding this structure-activity relationship is crucial for the design of more potent antimicrobial agents.
For instance, the addition of a hydroxyl or methoxyl group can sometimes alter the antibacterial effect when compared to benzoic acid itself, with the position of the substituent playing a critical role.[1] Some studies have shown that certain derivatives can inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[3]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of benzoic acid derivatives against various microorganisms, providing a quantitative comparison of their antimicrobial efficacy.
| Compound/Derivative | Bacterial Strain | Type | Activity Measurement (MIC µg/mL) |
| 2-Amino-4-chlorobenzoic acid | Pseudomonas aeruginosa | Gram-negative | TBD |
| 4-Amino-2-chlorobenzoic acid | Pseudomonas aeruginosa | Gram-negative | TBD |
Data to be populated from further specific studies.
Experimental Protocols for a Comparative Study
To ensure reliable and reproducible results when comparing the antimicrobial activity of benzoic acid derivatives, standardized experimental protocols are essential. The following are detailed methodologies for key assays.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Reagents and Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. Prepare stock solutions of the benzoic acid derivatives in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by CLSI guidelines.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate, including positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the size of the zone of inhibition.
Workflow Diagram:
Caption: Workflow for the agar well diffusion assay.
Step-by-Step Protocol:
-
Inoculation: Dip a sterile cotton swab into a standardized bacterial inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate.[2]
-
Well Creation: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.[2]
-
Application of Test Compound: Carefully add a fixed volume of the test compound solution into a designated well.[2] Include positive and negative controls in separate wells.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.[2]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[2] A larger zone of inhibition indicates greater antimicrobial activity.[2]
Future Perspectives
The ongoing challenge of antimicrobial resistance necessitates the continued exploration and development of new antimicrobial agents. Benzoic acid derivatives represent a promising class of compounds with tunable properties. Future research should focus on:
-
Synthesis of Novel Derivatives: Designing and synthesizing new derivatives with enhanced potency and broader spectrum of activity.
-
Synergistic Studies: Investigating the synergistic effects of benzoic acid derivatives with existing antibiotics to combat resistant strains.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.
References
- A Comparative Guide to the Biological Activity of 3-Ethoxybenzoic Acid and Other Benzoic Acid Derivatives. Benchchem.
- Application Notes and Protocols for 4-Amino-2-chlorobenzoic Acid Analogs as Antimicrobial Agents. Benchchem.
- 3,5-Difluoro-4-(oxan-4-yloxy)benzoic acid | 1275432-84-2. Benchchem.
Sources
"2-Chloro-4-(4-methylpiperazin-1-YL)benzoic acid versus other kinase inhibitors"
Introduction: The Paradigm of Targeted Therapy in Chronic Myeloid Leukemia
The treatment of Chronic Myeloid Leukemia (CML) was revolutionized by the advent of targeted therapies, specifically tyrosine kinase inhibitors (TKIs). The molecular hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[1] This oncogene encodes a constitutively active BCR-ABL tyrosine kinase, a key driver of malignant transformation through the continuous activation of downstream signaling pathways that regulate cell proliferation and survival.[2][3]
Imatinib, the first-in-class BCR-ABL inhibitor, validated the principle of targeted cancer therapy by inducing durable responses in the majority of CML patients.[2][4] It functions by binding to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme and thereby preventing substrate phosphorylation and downstream signaling.[2][5] However, the emergence of imatinib resistance, primarily due to point mutations in the ABL kinase domain, necessitated the development of next-generation TKIs.[6]
This guide provides a comprehensive comparison of imatinib with second and third-generation BCR-ABL inhibitors, including dasatinib, nilotinib, bosutinib, and ponatinib. We will delve into their mechanisms of action, kinase selectivity profiles, efficacy against common BCR-ABL mutations, and the experimental methodologies used to evaluate their performance. This objective analysis, supported by experimental data, is intended to equip researchers, scientists, and drug development professionals with a deeper understanding of the nuances of BCR-ABL targeted inhibition.
Mechanism of Action: Beyond Simple ATP Competition
While all BCR-ABL TKIs are ATP-competitive inhibitors, their specific modes of binding and their ability to inhibit different conformational states of the kinase domain are key distinguishing features.
Imatinib and Nilotinib preferentially bind to the inactive, or "DFG-out," conformation of the ABL kinase domain.[3][7] This conformation is characterized by the Asp-Phe-Gly (DFG) motif flipping outwards, away from the ATP-binding site. By stabilizing this inactive state, these inhibitors prevent the kinase from adopting its active conformation, which is required for catalysis.[5] Nilotinib, a structural analog of imatinib, was designed to have a higher binding affinity for the ABL kinase domain, resulting in greater potency.[3][8]
In contrast, Dasatinib is a dual Src/Abl inhibitor that can bind to both the active ("DFG-in") and inactive conformations of the ABL kinase.[9] This broader conformational flexibility allows dasatinib to inhibit a wider range of BCR-ABL mutations that may favor the active state and confer resistance to imatinib.[9]
Bosutinib is also a dual Src/Abl inhibitor, with a distinct kinase inhibition profile.[10][11] It effectively inhibits wild-type BCR-ABL and most imatinib-resistant mutations, with the notable exceptions of V299L and T315I.[11]
Ponatinib , a third-generation TKI, was specifically designed to overcome the formidable challenge of the T315I "gatekeeper" mutation.[12][13] This mutation, located at the entrance of the ATP-binding pocket, sterically hinders the binding of first and second-generation TKIs.[12][14] Ponatinib's unique chemical structure, featuring a carbon-carbon triple bond, allows it to bind to the T315I mutant with high affinity.[13]
Caption: BCR-ABL signaling and TKI mechanisms.
Comparative Inhibitory Profiles: A Quantitative Analysis
The potency of TKIs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a target kinase by 50%. The following table summarizes the reported IC50 values for imatinib and next-generation TKIs against wild-type BCR-ABL and a panel of clinically relevant mutants.
| Kinase Target | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| Wild-Type BCR-ABL | 280[15] | 0.6[15] | 15[15] | <10[16] | 0.37[17] |
| G250E | >3475[15] | <1.8[15] | <70[15] | - | 0.5-36[18] |
| Q252H | >3475[15] | <1.8[15] | <70[15] | - | 12[12] |
| Y253F | >3475[15] | <1.8[15] | <200[15] | - | 13-54[12] |
| E255K | >3475[15] | <1.8[15] | <200[15] | - | 14-110[12] |
| T315I | >10,000[18] | >10,000[18] | >10,000[18] | >10,000[10] | 2.0[17] |
| M351T | 480-3475[15] | <1.8[15] | <70[15] | - | 8-31[12] |
| F359V | >3475[15] | <1.8[15] | <450[15] | - | 0.5-36[18] |
| H396P | 480-3475[15] | <1.8[15] | <70[15] | - | 11-54[12] |
Note: IC50 values can vary between different studies and assay conditions. The values presented here are for comparative purposes.
Experimental Protocols for TKI Evaluation
The following protocols outline standard methodologies for assessing the efficacy and mechanism of action of TKIs in a laboratory setting.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the IC50 value of a TKI against a purified kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant kinase (e.g., ABL, BCR-ABL) in an appropriate kinase buffer.
-
Prepare a stock solution of the kinase substrate (e.g., a synthetic peptide) and ATP.
-
Prepare serial dilutions of the TKI in the kinase buffer.
-
-
Kinase Reaction:
-
In a microplate, combine the kinase, substrate, and TKI at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
-
Detection of Phosphorylation:
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity-based assay, or a luminescence-based assay).
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the TKI concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the effect of a TKI on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of the TKI in culture medium and add them to the wells.
-
Include appropriate controls (e.g., vehicle-treated cells).
-
Incubate the cells for a specified duration (e.g., 48-72 hours).[21]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the TKI concentration to determine the IC50 value.
-
Caption: Workflow for a cell-based proliferation assay.
Western Blotting for Phosphoprotein Analysis
Objective: To determine the effect of a TKI on the phosphorylation of BCR-ABL and its downstream signaling proteins.
Methodology:
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding, preferably with Bovine Serum Albumin (BSA) as milk contains phosphoproteins that can cause background.[24]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BCR-ABL, anti-phospho-STAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[24]
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
As a control, re-probe the membrane with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein.[26]
-
Caption: Workflow for Western blot analysis of phosphoproteins.
Conclusion: A Continuously Evolving Landscape
The development of imatinib and subsequent generations of BCR-ABL TKIs represents a landmark achievement in precision medicine. While imatinib remains a highly effective first-line therapy for many CML patients, the availability of more potent and broadly active inhibitors like dasatinib, nilotinib, and bosutinib provides crucial options for patients with imatinib resistance or intolerance. Furthermore, the development of ponatinib has addressed the significant clinical challenge of the T315I mutation.
The choice of a specific TKI is guided by a comprehensive evaluation of the patient's disease stage, BCR-ABL mutation status, and comorbidities. The experimental methodologies outlined in this guide are fundamental to the preclinical and clinical development of these life-saving therapies, enabling a deeper understanding of their mechanisms of action and facilitating the rational design of future generations of kinase inhibitors. The ongoing research in this field continues to refine our understanding of CML biology and to expand the therapeutic armamentarium against this and other kinase-driven malignancies.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 6, 2026, from [Link]
- de Oliveira, P. S. M., & de Souza, A. A. (2023). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals, 16(7), 999.
- O'Brien, S. G., Guilhot, F., Larson, R. A., Gathmann, I., Baccarani, M., Cervantes, F., ... & Druker, B. J. (2003). Imatinib compared with interferon and low-dose cytarabine for newly diagnosed chronic-phase chronic myeloid leukemia. New England Journal of Medicine, 348(11), 994-1004.
- Shah, N. P., Tran, C., Lee, F. Y., Chen, P., Norris, D., & Sawyers, C. L. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401.
-
What is the mechanism of Nilotinib Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 6, 2026, from [Link]
-
Mechanism of action of ponatinib in treating chronic myeloid leukemia... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Mechanism of action of Imatinib; Imatinib binds to the ATP binding site of BCR/ABL and prevents protein tyrosine phosphorylation, thus inhibiting the protein's enzyme activity. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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ICLUSIG® (ponatinib) Mechanism of Action. (n.d.). Takeda Oncology. Retrieved January 6, 2026, from [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved January 6, 2026, from [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Mechanism of action of Imatinib on BCR-ABL. ATP binding is essential... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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ICLUSIG® (ponatinib) Mechanism of Action. (n.d.). Takeda Oncology. Retrieved January 6, 2026, from [Link]
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Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube. Retrieved January 6, 2026, from [Link]
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Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
- Deininger, M. W., & Druker, B. J. (2003). Specific targeted therapy of chronic myelogenous leukemia with imatinib. Pharmacological reviews, 55(3), 401-423.
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What are Bcr-Abl inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 6, 2026, from [Link]
- O'Hare, T., Pollock, R., & Wagle, M. (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies.
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved January 6, 2026, from [Link]
- Weisberg, E., Manley, P. W., Breitenstein, W., Brüggen, J., Cowan-Jacob, S. W., Ray, A., ... & Griffin, J. D. (2005). Characterization of AMN107, a selective inhibitor of wild-type and mutant Bcr-Abl. Cancer cell, 7(2), 129-141.
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What is the mechanism of Ponatinib Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 6, 2026, from [Link]
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Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(11), 4055-4063.
- O'Hare, T., Shakespeare, W. C., Zhu, X., Eide, C. A., Rivera, V. M., Wang, F., ... & Druker, B. J. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer cell, 16(5), 401-412.
- Shah, N. P., Kantarjian, H. M., Kim, D. W., Réa, D., Dorlhiac-Llacer, P. E., Milone, J. H., ... & Cortes, J. E. (2008). Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib.
-
Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. (2008, November 27). PubMed. Retrieved January 6, 2026, from [Link]
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Dasatinib Has a Dual Mode of Action: Direct BCR-ABL1 Mediated Anti-Leukemic Effects Are Complemented by Promotion of Th1-Type and NK-Cell Mediated Cellular Immune Responses. (2011, November 18). Blood. Retrieved January 6, 2026, from [Link]
- Manley, P. W., Drueckes, P., Fendrich, G., Furet, P., Liebetanz, J., Martiny-Baron, G., ... & Fabbro, D. (2010). Extended kinase profile and properties of the protein kinase inhibitor nilotinib. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1804(3), 445-453.
-
Imatinib can act as an allosteric activator of Abl kinase. (n.d.). PMC. Retrieved January 6, 2026, from [Link]
-
Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. (n.d.). PMC. Retrieved January 6, 2026, from [Link]
-
Activity (IC50) of imatinib, dasatinib, nilotinib, and ponatinib against selected BCR-ABL1 mutants. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
IC 50 values against mutated BCR-ABL forms expressed in Ba/F3 cells. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Imatinib: a selective tyrosine kinase inhibitor. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
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Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. (2008, November 27). PubMed. Retrieved January 6, 2026, from [Link]
-
Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. (2025, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]
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Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
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A Comparative Guide to the Structural Elucidation of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic Acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery and development pipeline. This guide provides an in-depth technical comparison of the analytical methodologies used to confirm the structure of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid , a substituted benzoic acid derivative with potential pharmaceutical applications.
To provide a comprehensive understanding, we will compare its structural analysis with that of a closely related analogue, 4-(4-methylpiperazin-1-yl)benzoic acid . This comparative approach will highlight the influence of the chloro-substituent on the analytical data, offering a deeper insight into the principles of structural elucidation.
The Imperative of Multi-technique Structural Confirmation
Reliance on a single analytical technique for structural confirmation is fraught with peril. Each method provides a unique piece of the structural puzzle, and only by assembling these pieces can a complete and validated picture emerge. This guide will walk through a multi-pronged approach, demonstrating how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography work in concert to provide unequivocal structural proof.
Experimental Workflows for Structural Confirmation
A logical and systematic workflow is crucial for the efficient and accurate determination of a chemical structure. The following diagram illustrates the typical workflow, emphasizing the complementary nature of the different analytical techniques.
Figure 1: A generalized workflow for the structural confirmation of a synthesized organic molecule, starting from synthesis and purification, followed by parallel spectroscopic and crystallographic analyses, all converging to the final structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of the atoms within a molecule.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Analysis of this compound
The presence of the electron-withdrawing chlorine atom and the electron-donating piperazine group creates a distinct substitution pattern on the benzoic acid ring, which is clearly reflected in the NMR spectra.
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 12.85 | br s |
| 7.80 | d |
| 7.05 | d |
| 6.95 | s |
| 3.30 | t |
| 2.55 | t |
| 2.30 | s |
Interpretation: The downfield shift of the carboxylic acid proton is characteristic. The aromatic region shows three distinct signals with appropriate splitting patterns for a 1,2,4-trisubstituted benzene ring. The piperazine protons appear as two triplets, and the N-methyl group is a sharp singlet.
Comparative Analysis: 4-(4-methylpiperazin-1-yl)benzoic acid
Removing the chlorine atom at the 2-position simplifies the substitution pattern and alters the electronic environment of the aromatic protons.
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 12.50 | br s |
| 7.75 | d |
| 6.90 | d |
| 3.25 | t |
| 2.50 | t |
| 2.25 | s |
Comparison Insights: The aromatic region of the non-chlorinated analogue is simpler due to the symmetry of the 1,4-disubstituted ring, showing two doublets. The absence of the electron-withdrawing chlorine atom results in a slight upfield shift of the adjacent aromatic protons.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode, which is well-suited for molecules containing basic nitrogen atoms like the piperazine moiety.
-
Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Fragmentation Analysis (MS/MS): Select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Analysis of this compound
Expected HRMS (ESI+): [M+H]⁺ calculated for C₁₂H₁₅ClN₂O₂: 269.0844; found: 269.0842. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak.
Major Fragmentation Pathways:
Figure 2: Proposed major fragmentation pathways for this compound in ESI+ MS/MS.
Comparative Analysis: 4-(4-methylpiperazin-1-yl)benzoic acid
Expected HRMS (ESI+): [M+H]⁺ calculated for C₁₂H₁₆N₂O₂: 221.1285; found: 221.1283.
Major Fragmentation Pathways: The fragmentation pattern is expected to be similar to its chlorinated counterpart, with the key difference being the mass of the fragments containing the aromatic ring. For instance, the fragment corresponding to the loss of the carboxyl group will have a different m/z value.
Comparison Insights: The primary difference in the mass spectra is the molecular weight, which is a direct consequence of the presence or absence of the chlorine atom. The fragmentation patterns can further confirm the substitution pattern on the aromatic ring.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray beam. Collect diffraction data as the crystal is rotated.[1]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.[2]
Analysis of this compound
While obtaining a crystal structure for every compound is not always feasible, a representative dataset provides the ultimate confirmation.
| Crystallographic Data | Value |
| Chemical Formula | C₁₂H₁₅ClN₂O₂ |
| Formula Weight | 268.71 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 15.678(5) |
| β (°) | 98.76(2) |
| Volume (ų) | 1324.5(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.348 |
| R-factor | 0.045 |
Interpretation: The solved crystal structure would definitively confirm the connectivity of all atoms, the substitution pattern on the benzoic acid ring, and the conformation of the piperazine ring (typically a chair conformation).
Comparative Analysis: 4-(4-methylpiperazin-1-yl)benzoic acid
The crystal structure of the non-chlorinated analogue would differ in the unit cell parameters and the absence of the chlorine atom in the final refined structure. The intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, might also be subtly different, potentially affecting the crystal packing.
Comparison Insights: The comparison of the crystal structures would provide precise information on how the chloro-substituent influences the molecular geometry and the packing of the molecules in the solid state.
Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of This compound is robustly achieved through the synergistic use of NMR spectroscopy, mass spectrometry, and X-ray crystallography. Each technique provides critical, complementary information:
-
NMR elucidates the carbon-hydrogen framework and the connectivity of the atoms in solution.
-
Mass Spectrometry confirms the molecular formula and provides fragmentation data that supports the proposed structure.
-
X-ray Crystallography offers an unambiguous three-dimensional picture of the molecule in the solid state.
By comparing the analytical data with that of 4-(4-methylpiperazin-1-yl)benzoic acid , we can confidently assign the features of the spectra to the specific structural elements and understand the electronic and steric effects of the chloro-substituent. This comprehensive, multi-technique approach exemplifies the rigorous standards required in modern chemical research and drug development, ensuring the integrity of the science from the bench to potential clinical applications.
References
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Vertex AI Search.
- Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed. (n.d.). Google Vertex AI Search.
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem. (n.d.). Google Vertex AI Search.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. (n.d.). Google Vertex AI Search.
-
X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]
-
How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Retrieved from [Link]
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Mass Spectrometry Protocols and Methods - Springer Nature Experiments. (n.d.). Retrieved from [Link]
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15.5: 6-5 Mass Spectrometry of Small Molecules- Magnetic-Sector Instruments - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
-
Quantifying Small Molecules by Mass Spectrometry | LCGC International. (n.d.). Retrieved from [Link]
-
X-ray data processing - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Chloro-4-(4-methylpiperazin-1-YL)benzoic acid
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-4-(4-methylpiperazin-1-YL)benzoic acid, ensuring compliance and minimizing risk.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's chemical nature and associated hazards is essential. This compound is a multifaceted molecule, and its structure dictates its hazard profile.
-
Halogenated Aromatic System: The presence of a chlorine atom on the benzoic acid ring places this compound in the category of halogenated organic waste.[1][2] Such compounds are of particular concern due to their potential persistence in the environment and the hazardous byproducts that can form during improper incineration.
-
Carboxylic Acid Group: This functional group imparts acidic properties. While neutralization is a common procedure for simple acid waste, it is insufficient for this molecule as it does not address the hazards of the chlorinated aromatic portion.[3][4]
-
Piperazine Moiety: The piperazine group is a cyclic diamine. Piperazine itself is known to be a skin and respiratory sensitizer and can cause severe skin burns and eye damage.[5] While the exact toxicological properties of this specific derivative may not be fully investigated, it is prudent to handle it with the caution afforded to its parent compounds.[6][7]
Based on these structural features, This compound must be classified as a hazardous waste. [8][9] It is imperative that it is not disposed of down the drain or mixed with non-hazardous solid waste.[1][3]
Hazard Summary Table
| Hazard Class | Structural Basis | Primary Concerns | GHS Hazard Statements (Anticipated) |
| Skin Corrosion/Irritation | Piperazine and Benzoic Acid Moieties | Causes skin irritation, potentially severe burns.[10] | H315: Causes skin irritation.[10][11] |
| Serious Eye Damage/Irritation | Piperazine and Benzoic Acid Moieties | Causes serious eye irritation or damage.[6] | H319: Causes serious eye irritation.[10][11] |
| Respiratory Irritation/Sensitization | Piperazine Moiety | May cause respiratory irritation or allergic symptoms.[10] | H335: May cause respiratory irritation.[10][11] |
| Aquatic Toxicity | Halogenated Aromatic Ring | Potential for long-term adverse effects in the aquatic environment. | (Not specified, but typical for chlorinated organics) |
This table is based on the hazards of constituent functional groups. Always refer to the specific Safety Data Sheet (SDS) for the most accurate information.[6]
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Segregation at the Source
Proper waste segregation is the cornerstone of a safe and compliant disposal program. It prevents dangerous chemical reactions and reduces disposal costs.[12]
-
Action: Immediately designate this compound and any materials contaminated with it (e.g., gloves, weigh boats, contaminated paper towels) as Halogenated Organic Waste .[1][2]
-
Causality: This compound must be kept separate from non-halogenated solvents and other waste streams.[3][12] Mixing halogenated and non-halogenated waste significantly increases disposal costs, as the entire mixture must be treated as halogenated.[3][12] Furthermore, mixing with incompatible materials like strong oxidizers or bases could lead to hazardous reactions.[13]
Step 2: Containerization and Labeling
Clear and correct containerization is a critical safety and regulatory requirement.
-
Action:
-
Select a chemically compatible container with a secure, vapor-tight lid. A high-density polyethylene (HDPE) or glass container is typically appropriate.[8]
-
The container must be clearly labeled as soon as the first particle of waste is added.[3]
-
The label must include:
-
The words "Hazardous Waste "[3]
-
The full chemical name: "This compound "
-
Associated hazards (e.g., "Irritant," "Corrosive")
-
The accumulation start date.
-
-
-
Trustworthiness: A properly labeled container communicates the risks to everyone in the laboratory and ensures the waste is handled correctly by disposal personnel. Containers must be kept closed at all times except when adding or removing waste.[8]
Step 3: Temporary On-Site Storage
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin in a well-ventilated area, such as a fume hood or a designated chemical storage cabinet.[14]
-
Causality: Storing the waste in a designated, ventilated area away from incompatible materials prevents accidental spills and minimizes exposure to vapors.[14]
Step 4: Final Disposal Pathway
-
Action: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Causality: The primary and most effective disposal method for chlorinated organic residues is high-temperature incineration .[15] This process is necessary to break down the stable halogenated compounds into less harmful gaseous byproducts like carbon dioxide and hydrogen halides, which are then scrubbed from the exhaust stream.[15] Landfilling is generally prohibited for this type of waste unless it has been appropriately treated.[15]
Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound.
Part 3: Spill and Emergency Procedures
In the event of a spill, a swift and correct response is critical to ensure personnel safety.
Spill Cleanup Protocol
This protocol is for minor spills (less than 1 liter of liquid or 500 grams of solid) that can be managed by trained laboratory personnel.[16] For larger spills, evacuate the area and contact your institution's emergency response team.
-
Alert & Isolate: Alert personnel in the immediate area. Secure the location to prevent others from entering.
-
Consult the SDS: If available, the Safety Data Sheet will provide specific guidance.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).[1]
-
Containment:
-
For Solids: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[17] Carefully sweep the material into a dustpan.
-
For Liquids/Solutions: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[4][17] Do not use combustible materials like paper towels to absorb the bulk of the spill.[18]
-
-
Neutralization (for acidic solutions): Cautiously apply a weak base like sodium bicarbonate or soda ash to the spill area, working from the outside in.[4][17] Use pH paper to confirm neutralization (pH between 5.5 and 9.5).[3]
-
Collection: Absorb the neutralized spill with vermiculite or another inert material.[17] Scoop all contaminated materials (absorbent, paper towels, gloves) into a designated hazardous waste bag or container.[16][19]
-
Decontaminate: Clean the spill area with soap and water.[16]
-
Dispose: Seal and label the container with the cleanup debris as "Hazardous Waste" and manage it according to the protocol in Part 2.
-
Report: Report the incident to your laboratory supervisor and EHS department as required by your institution.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from Carl ROTH. [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from EPA. [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from Hazardous Waste Experts. [Link]
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ACS Sustainable Chemistry & Engineering. (2013, August). Sustainable Recycling of Benzoic Acid Production Waste. Retrieved from ResearchGate. [Link]
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University of California, Berkeley. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from Berkeley EH&S. [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from EPA. [Link]
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Angene Chemical. (2025, December 27). Safety Data Sheet: 4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid. Retrieved from Angene Chemical. [Link]
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Industrial & Engineering Chemistry Process Design and Development. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from ACS Publications. [Link]
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Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment. Retrieved from NICNAS. [Link]
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University of Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from University of Barcelona. [Link]
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ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from ACTenviro. [Link]
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Pembina Trails School Division. (2011, August 30). Chemical Spill Clean Up (Science / IA). Retrieved from Pembina Trails School Division. [Link]
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Capot Chemical. (2010, August 2). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. Retrieved from Capot Chemical. [Link]
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Comprehensive Safety and Handling Guide for 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid
This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid. As a Senior Application Scientist, this guide is formulated based on extensive experience in laboratory safety and chemical management, synthesizing data from analogous chemical structures to ensure a robust and precautionary approach. The procedures outlined are designed to be self-validating, prioritizing the safety of all laboratory personnel.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is compiled from the SDSs of structurally similar compounds, including chlorinated benzoic acids and piperazine derivatives.[1][2][3] It is imperative to treat this compound with, at a minimum, the same precautions as these related substances.
Hazard Identification and Risk Assessment
This compound is a compound that combines the chemical features of a chlorinated benzoic acid and a substituted piperazine. Based on these structural motifs, a comprehensive risk assessment indicates the following potential hazards:
-
Skin Corrosion/Irritation (Category 2): Similar to other benzoic acid derivatives, this compound is expected to cause skin irritation.[4][5][6]
-
Serious Eye Damage/Irritation (Category 1/2A): Direct contact with the eyes is likely to cause serious irritation or damage.[4][5][6][7][8]
-
Respiratory Irritation (Category 3): Inhalation of dust may cause irritation to the respiratory tract.[3][4][5][6]
-
Acute Oral Toxicity (Category 4): The compound is presumed to be harmful if swallowed.[3][4][5][8]
-
Sensitization: Piperazine derivatives are known to act as sensitizers, potentially causing allergic skin reactions or asthmatic symptoms upon repeated exposure.[9]
Logical Hazard Derivation Diagram
Caption: Inferred hazards from structural components.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of specific PPE is based on established standards from OSHA (29 CFR 1910.133 & 134) and European Norms (EN 166, 149, 374).[9]
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness).[10] | Prevents direct skin contact, mitigating the risk of irritation and potential absorption. Gloves must be inspected before use and disposed of after handling or if contamination is suspected.[2][3] |
| Eye & Face Protection | Safety glasses with side-shields (conforming to EN166) or chemical safety goggles. A face shield is required when there is a significant risk of splashing or dust generation.[2][9][10] | Protects eyes from dust particles and splashes, which are presumed to cause serious irritation or damage.[4][8] |
| Skin & Body Protection | Laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.[1][4][9] | Minimizes the risk of contaminating personal clothing and underlying skin. Contaminated work clothes should not be allowed out of the workplace and must be laundered separately. |
| Respiratory Protection | All work should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] If dust generation is unavoidable and engineering controls are insufficient, a NIOSH/MSHA-approved respirator for particulates (conforming to EN 143) must be worn.[4] | Prevents inhalation of airborne particles, which may cause respiratory tract irritation.[3][4] |
Safe Handling and Storage
Operational Workflow
Caption: Step-by-step safe handling workflow.
Handling Procedures
-
Engineering Controls: Always handle this compound within a properly functioning chemical fume hood to maintain low airborne concentrations.[4][9] Ensure that eyewash stations and safety showers are unobstructed and close to the workstation.[4]
-
Procedural Discipline: Avoid the formation of dust and aerosols during handling, such as weighing and transferring the material.[2][5] Do not eat, drink, or smoke in the handling area.[4][11]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][9] Remove contaminated clothing immediately and wash it before reuse.[9]
Storage Conditions
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][4][12]
-
Incompatibilities: Store away from strong oxidizing agents.[4]
-
Location: Store in a designated corrosives or hazardous materials area.[9][12]
Emergency and Disposal Plans
Accidental Exposure Response
Immediate and correct first aid is critical. Always show the safety data sheet (or this guide) to the attending medical professional.[2][5]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][4][9] |
| Skin Contact | Remove all contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][4][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][9][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][5][9] |
Spill Management
-
Evacuate: Clear all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain & Absorb: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[11][14]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][5] Avoid creating dust.[2]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
-
Classification: This material should be treated as hazardous waste. Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification.[4]
-
Procedure: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5] Collect waste in a designated, sealed, and properly labeled container (e.g., "Halogenated Organic Waste").[14] Do not empty into drains or release into the environment.[2][4][5]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[5]
References
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Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.
-
Personal protective equipment for handling Piperazine-2-thione. Benchchem.
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SAFETY DATA SHEET - 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate. Fisher Scientific.
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Safety Data Sheet - 4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid. Angene Chemical.
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PIPERAZINE ANHYDROUS FOR SYNTHESIS. Loba Chemie.
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o-Chloro Benzoic Acid CAS No 118-91-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
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Piperazine - Safety Data Sheet. Santa Cruz Biotechnology.
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2-CHLORO BENZOIC ACID (O-CHLORO BENZOIC ACID). Suvchem Laboratory Chemicals.
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Benzoic Acid (Acidimetric Standard) - SAFETY DATA SHEET. National Institute of Standards and Technology.
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Proper Disposal of 4-(Chlorosulfonyl)benzoic Acid: A Guide for Laboratory Professionals. Benchchem.
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4-(4-Methylpiperazino)benzoic acid - SAFETY DATA SHEET. Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
